3-(Trifluoromethyl)phenylboronic acid
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-2-1-3-6(4-5)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAORAPRPVIATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370277 | |
| Record name | 3-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-26-3 | |
| Record name | 3-Trifluoromethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(Trifluoromethyl)phenylboronic acid, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The presence of the trifluoromethyl group can enhance the biological activity and lipophilicity of target molecules, making this boronic acid a key building block in the development of pharmaceuticals and agrochemicals.[1][2] This document details the most common synthetic methodologies, providing experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Synthetic Strategies
Two primary routes are predominantly employed for the synthesis of this compound: the Grignard reaction and palladium-catalyzed borylation. Both methods start from the readily available precursor, 3-bromobenzotrifluoride (B45179).
Grignard Reaction Route
This classic method involves the formation of a Grignard reagent from 3-bromobenzotrifluoride, followed by its reaction with a trialkyl borate (B1201080), and subsequent hydrolysis to yield the desired boronic acid.[3]
Reaction Pathway:
Caption: Grignard reaction pathway for the synthesis of this compound.
Experimental Protocol (Adapted from a similar synthesis[4]):
Materials:
-
3-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Iodine (for initiation)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., argon or nitrogen), charge a flame-dried round-bottom flask with magnesium turnings.
-
Add a small crystal of iodine and a minimal amount of anhydrous THF.
-
Slowly add a solution of 3-bromobenzotrifluoride in anhydrous THF to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the start of the reaction.
-
Once initiated, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate in anhydrous THF.
-
Cool this solution to a low temperature, typically -78 °C (dry ice/acetone (B3395972) bath).
-
Slowly add the prepared Grignard reagent to the trimethyl borate solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization. A common solvent system for arylboronic acids is a mixture of ethyl acetate and hexane.[4] Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Alternatively, purification can be achieved by column chromatography on silica (B1680970) gel.
-
Quantitative Data Comparison:
| Parameter | Grignard Method (Typical) |
| Starting Material | 3-Bromobenzotrifluoride |
| Key Reagents | Mg, Trimethyl borate |
| Solvent | THF |
| Reaction Temperature | Reflux (Grignard formation), -78 °C to RT (Borylation) |
| Reaction Time | 2-4 hours (Grignard), 12-16 hours (Borylation) |
| Reported Yield | 50-80% (estimated) |
Palladium-Catalyzed Borylation Route (Miyaura Borylation)
This method involves the direct conversion of 3-bromobenzotrifluoride to a boronate ester using a palladium catalyst and a boron source, typically bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting boronate ester can then be hydrolyzed to the boronic acid. This method often offers better functional group tolerance compared to the Grignard route.[5][6]
Reaction Pathway:
Caption: Palladium-catalyzed Miyaura borylation pathway for the synthesis of this compound.
Experimental Protocol (General Procedure[2][7]):
Materials:
-
3-Bromobenzotrifluoride
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos, PPh₃)
-
Base (e.g., KOAc, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Hydrochloric acid (HCl)
-
Solvents for work-up and purification
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine 3-bromobenzotrifluoride, bis(pinacolato)diboron, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous solvent.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
-
Work-up and Isolation of Boronate Ester:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude boronate ester can be purified by column chromatography on silica gel.
-
-
Hydrolysis to Boronic Acid:
-
Dissolve the purified boronate ester in a suitable solvent (e.g., acetone or THF).
-
Add an aqueous acid (e.g., HCl) and stir the mixture at room temperature until the hydrolysis is complete.
-
Extract the product into an organic solvent, dry, and concentrate to yield the this compound.
-
Quantitative Data Comparison:
The palladium-catalyzed borylation often provides good to excellent yields, with the specific outcome depending on the chosen catalyst, ligand, and base combination.
| Parameter | Palladium-Catalyzed Borylation (Typical) |
| Starting Material | 3-Bromobenzotrifluoride |
| Key Reagents | Bis(pinacolato)diboron, Pd catalyst, Base |
| Solvent | Dioxane, Toluene, or DMF |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
| Reported Yield | 70-95% |
Workflow Diagram for a Typical Synthesis Protocol
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
Both the Grignard and palladium-catalyzed borylation routes offer effective means to synthesize this compound. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired scale, and the presence of other functional groups in more complex substrates. The Grignard route is a cost-effective and well-established method, while the palladium-catalyzed approach provides greater functional group tolerance and often higher yields. Careful control of reaction conditions and rigorous purification are essential to obtain high-purity this compound for subsequent applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]
- 3. CN104119367A - Preparation method of aryl boric acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying 3-(Trifluoromethyl)phenylboronic Acid: A Technical Guide to Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purification of 3-(Trifluoromethyl)phenylboronic acid by recrystallization. This essential building block in medicinal chemistry and organic synthesis often requires purification to remove critical impurities that can impede downstream applications, such as the formation of its corresponding boroxine (B1236090) and byproducts from its synthesis. This document outlines the solubility properties, common impurities, and a detailed experimental protocol for the effective purification of this vital reagent.
Core Concepts in Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at elevated temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).
A primary challenge in the purification of arylboronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. The presence of boroxine is a significant impurity that can affect the reactivity and stoichiometry of subsequent reactions. The equilibrium between the boronic acid and its boroxine is influenced by the solvent and the presence of water.
Data Presentation: Solubility and Solvent Selection
The selection of an appropriate solvent system is critical for successful recrystallization. The following table summarizes the known solubility characteristics of this compound in various common organic solvents. While precise quantitative data is not extensively available in the literature, qualitative and semi-quantitative information provides a strong basis for solvent screening.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization | Notes |
| Water | Low | Moderate | Potentially suitable | The solubility of similar trifluoromethyl-substituted phenylboronic acids increases significantly with temperature, suggesting water could be a viable solvent.[1][2][3] |
| Ethyl Acetate (B1210297) | Moderate | High | Good (as a primary solvent) | Often used in combination with a non-polar anti-solvent like hexane (B92381). |
| Hexane/Heptane | Very Low | Very Low | Good (as an anti-solvent) | Used to induce precipitation from a more polar solvent. |
| Toluene | Low | Moderate | Potentially suitable | May require a larger volume of solvent. |
| Chloroform | Moderate | High | Less suitable | The moderate solubility at room temperature may lead to lower recovery yields.[4][5] |
| 3-Pentanone | High | Very High | Unsuitable | High solubility at room temperature prevents efficient crystallization.[4][5] |
| Methylcyclohexane | Very Low | Very Low | Unsuitable (as a primary solvent) | Can be effective for washing the crude solid to remove non-polar impurities.[4][5] |
| Ethanol | High | Very High | Unsuitable | High solubility at room temperature.[6] |
| DMSO | Very High | Very High | Unsuitable | Dissolves the compound readily at room temperature.[7][8] |
Common Impurities and Their Removal
Understanding the potential impurities in crude this compound is crucial for devising an effective purification strategy.
-
Boroxine: The most common impurity is the cyclic trimer anhydride (B1165640) formed by the intermolecular dehydration of three boronic acid molecules. The formation of boroxine is reversible and can be mitigated by the presence of a small amount of water during the recrystallization process.[4][9]
-
Starting Materials and Byproducts: Depending on the synthetic route (e.g., Grignard reaction), impurities can include unreacted 3-bromobenzotrifluoride, the corresponding biphenyl (B1667301) byproduct, and the protodeboronated product, benzotrifluoride. These are typically more non-polar than the boronic acid and can be effectively removed by recrystallization.
-
Inorganic Salts: Salts from the reaction workup can be removed by dissolving the crude product in an organic solvent and washing with water, or by selecting a recrystallization solvent in which the salts are insoluble.
Experimental Protocols
The following protocol is a recommended starting point for the purification of this compound by recrystallization, based on methods reported for analogous arylboronic acids.[10]
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
This is a widely applicable method for arylboronic acids.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate to just cover the solid.
-
Heating: Gently heat the mixture with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.
-
Boroxine Hydrolysis: Add a single drop of deionized water to the hot solution to facilitate the hydrolysis of any boroxine back to the boronic acid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.
-
Anti-Solvent Addition: Once the solution has cooled to room temperature, slowly add hexane with gentle swirling until the solution becomes cloudy, indicating the onset of precipitation.
-
Complete Crystallization: Allow the flask to stand at room temperature for at least an hour, and then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Equilibrium between this compound and its boroxine.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the 1H NMR Characterization of 3-(Trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-(Trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document details the expected ¹H NMR spectral data, a standard experimental protocol for data acquisition, and a structural representation to aid in spectral interpretation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group. The electron-withdrawing nature of both the trifluoromethyl and boronic acid groups significantly influences the chemical shifts of the aromatic protons, leading to a downfield shift.
A study by Gozdalik et al. (2019) characterized the three isomers of trifluoromethylphenylboronic acid, providing valuable data for their structural elucidation.[1] Based on their findings and general principles of NMR spectroscopy, the expected ¹H NMR data for this compound in a suitable deuterated solvent, such as DMSO-d₆, is summarized below.
Table 1: ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.25 | s | - | 1H |
| H-4 | ~8.15 | d | ~7.8 | 1H |
| H-6 | ~7.85 | d | ~7.7 | 1H |
| H-5 | ~7.65 | t | ~7.8 | 1H |
| B(OH)₂ | Variable (broad s) | s (br) | - | 2H |
Note: The chemical shifts (δ) are approximate and can vary depending on the solvent, concentration, and instrument parameters. The signal for the hydroxyl protons of the boronic acid group is often broad and its chemical shift is highly dependent on concentration and the presence of water.
Structural Representation and Proton Assignment
The following diagram illustrates the structure of this compound with the IUPAC numbering for the aromatic protons, which corresponds to the assignments in Table 1.
Caption: Molecular structure of this compound with proton numbering.
Experimental Protocol for ¹H NMR Acquisition
This section outlines a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
3.1. Materials and Equipment
-
Sample: this compound
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterated chloroform (B151607) (CDCl₃). Note: Boronic acids have a tendency to form boroxines (cyclic anhydrides) in aprotic solvents, which can lead to complex spectra. Using a coordinating solvent like DMSO-d₆ or adding a drop of D₂O can help to suppress boroxine (B1236090) formation.
-
NMR Tubes: 5 mm NMR tubes
-
NMR Spectrometer: A 300 MHz or higher field NMR spectrometer equipped with a proton-observe probe.
3.2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
If boroxine formation is suspected (indicated by broad or multiple signals), add one drop of D₂O to the NMR tube and shake gently. This will hydrolyze the boroxine back to the boronic acid.
3.3. Instrument Parameters
The following are typical acquisition parameters for a ¹H NMR experiment. These may need to be optimized for the specific instrument being used.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration.
-
Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6-7 ppm, should be sufficient to cover all expected signals.
-
Temperature: Standard probe temperature (e.g., 298 K).
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants (J-values) for all relevant signals.
Logical Workflow for ¹H NMR Characterization
The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.
Caption: Workflow for the ¹H NMR characterization of this compound.
References
An In-depth Technical Guide to the ¹⁹F NMR Analysis of 3-(Trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 3-(trifluoromethyl)phenylboronic acid, a common building block in medicinal chemistry and materials science. This document details expected spectral parameters, a step-by-step experimental protocol, and a discussion of factors that can influence the ¹⁹F NMR spectrum of this compound.
Introduction
Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of fluorinated organic molecules. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the wide chemical shift range make it an invaluable tool for structural elucidation, purity assessment, and reaction monitoring. For molecules such as this compound, ¹⁹F NMR provides a direct and unambiguous window into the electronic environment of the trifluoromethyl (-CF₃) group.
Predicted ¹⁹F NMR Data
The following table summarizes the reported ¹⁹F NMR chemical shifts for several closely related compounds, providing a strong indication of the expected chemical shift for this compound.
| Compound | Solvent | Reported ¹⁹F Chemical Shift (δ) in ppm |
| 1-Nitro-3-(trifluoromethyl)benzene | CDCl₃ | -62.6 |
| 3-(Trifluoromethyl)benzaldehyde | CDCl₃ | -63.0 |
| (3-(Trifluoromethyl)phenyl)methanol | CDCl₃ | -62.4 |
| This compound | CDCl₃ | ~ -62 to -63 (Predicted) |
Note: Chemical shifts are referenced to an external standard, typically CFCl₃ at 0.0 ppm.
The ¹⁹F NMR spectrum of this compound, when proton-decoupled, is expected to exhibit a sharp singlet. In a proton-coupled spectrum, this singlet may show fine splitting due to long-range couplings with the aromatic protons.
The Influence of Boronic Acid Equilibria
It is important for researchers to be aware that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, particularly in aprotic solvents or upon removal of water.
Equilibrium between this compound and its Boroxine Anhydride.
The formation of the boroxine may lead to a slight change in the electronic environment of the trifluoromethyl group, potentially resulting in a second, closely resonating singlet in the ¹⁹F NMR spectrum or a broadening of the observed signal. The position of this equilibrium is dependent on factors such as concentration, solvent, and the presence of water. To confirm the species present, it is advisable to run the NMR in both an aprotic solvent (e.g., CDCl₃) and a protic or coordinating solvent (e.g., DMSO-d₆ or acetone-d₆), and to observe any changes upon the addition of a small amount of D₂O.
Experimental Protocol
The following is a detailed protocol for acquiring a high-quality ¹⁹F NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆), ~0.6 mL
-
NMR tube (5 mm, clean and dry)
-
Vial and micropipette/syringe
-
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the solid completely. Mild sonication can be used if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A standard NMR spectrometer equipped with a fluorine-observe probe.
-
Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and match the ¹⁹F probe.
-
-
Acquisition Parameters (for a ~400 MHz spectrometer):
-
Experiment: 1D ¹⁹F experiment with proton decoupling (e.g., zgfhig on Bruker systems).
-
Spectral Width (SW): ~50 ppm (centered around -62 ppm). A wider spectral width of ~200 ppm can be used for initial scouting.
-
Transmitter Offset (O1p): Set to the approximate chemical shift of the -CF₃ group (e.g., -62.5 ppm).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, a longer delay of at least 5 times the T₁ of the fluorine nucleus is recommended.
-
Acquisition Time (AQ): 1-2 seconds for good resolution.
-
3. Data Processing and Referencing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Apply a baseline correction if necessary.
-
Calibrate the chemical shift axis. While CFCl₃ is the primary standard (0 ppm), it is often more practical to use a secondary internal or external standard. Common secondary standards include trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (B1203771) (-164.9 ppm).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the ¹⁹F NMR analysis of this compound.
Workflow for the ¹⁹F NMR analysis of this compound.
Conclusion
The ¹⁹F NMR analysis of this compound is a straightforward and highly informative technique. The trifluoromethyl group is expected to produce a sharp singlet in the proton-decoupled spectrum at approximately -62 to -63 ppm in CDCl₃. Researchers should be mindful of the potential for equilibrium between the boronic acid and its boroxine anhydride, which may be investigated by varying solvent conditions. The detailed experimental protocol provided in this guide will enable the acquisition of high-quality ¹⁹F NMR data for this important chemical entity, facilitating its use in research and development.
Mass Spectrometry of 3-(Trifluoromethyl)phenylboronic Acid: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 3-(Trifluoromethyl)phenylboronic acid, a crucial reagent and potential impurity in pharmaceutical development. This document outlines common ionization techniques, expected fragmentation patterns, and detailed experimental protocols to aid in the identification, characterization, and quantification of this compound.
Introduction to the Mass Spectrometry of Arylboronic Acids
This compound (3-TFMPBA) has a molecular formula of C₇H₆BF₃O₂ and a monoisotopic mass of approximately 190.04 Da.[1] The analysis of arylboronic acids like 3-TFMPBA by mass spectrometry can be approached using various techniques, primarily Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) and Electron Ionization (EI) with gas chromatography (GC-MS). The choice of method often depends on the sample matrix, required sensitivity, and the specific analytical goal.
Arylboronic acids can present challenges due to their propensity to form cyclic anhydrides (boroxines) and their sometimes poor ionization efficiency.[2] Consequently, analytical methods are often optimized to mitigate these issues, for instance, through the use of specific mobile phases or derivatization.
Ionization and Fragmentation Behavior
The structural characteristics of this compound—a phenyl ring, a boronic acid group, and a trifluoromethyl group—dictate its behavior in the mass spectrometer.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique well-suited for the analysis of polar molecules like boronic acids, often directly from a liquid phase. Analysis can be performed in both positive and negative ion modes.
-
Positive Ion Mode: In positive mode, 3-TFMPBA is expected to form protonated molecules ([M+H]⁺) and adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺).[1] A common in-source fragmentation is the loss of a water molecule ([M+H-H₂O]⁺).[1]
-
Negative Ion Mode: Negative ion mode is particularly effective for boronic acids, which can be readily deprotonated to form the [M-H]⁻ ion.[1] Adducts with anions like formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) may also be observed depending on the mobile phase composition.[1]
Electron Ionization (EI) Mass Spectrometry
EI is a "hard" ionization technique that leads to more extensive fragmentation, providing a detailed structural fingerprint of the molecule. Based on the fragmentation patterns of similar trifluoromethyl-substituted aromatic compounds and phenylboronic acid itself, the following fragments are anticipated for 3-TFMPBA under EI conditions.[3]
The fragmentation of trifluoromethyl-substituted compounds can be complex, potentially involving the loss of the CF₃ radical or rearrangements involving fluorine atoms.[3] For 3-TFMPBA, key fragmentation pathways would likely involve cleavages around the boronic acid moiety and the trifluoromethyl group.
Quantitative Data Presentation
The following tables summarize the predicted and expected quantitative mass spectrometry data for this compound.
Table 1: Predicted m/z Values for ESI-MS Adducts and Fragments.[1]
| Ion Species | Formula | Predicted m/z (Da) | Ionization Mode |
| [M+H]⁺ | C₇H₇BF₃O₂⁺ | 191.0486 | Positive |
| [M+Na]⁺ | C₇H₆BF₃O₂Na⁺ | 213.0305 | Positive |
| [M+NH₄]⁺ | C₇H₁₀BF₃O₂N⁺ | 208.0751 | Positive |
| [M+K]⁺ | C₇H₆BF₃O₂K⁺ | 229.0045 | Positive |
| [M+H-H₂O]⁺ | C₇H₅BF₃O⁺ | 173.0380 | Positive |
| [M]⁻ | C₇H₆BF₃O₂⁻ | 190.0418 | Negative |
| [M-H]⁻ | C₇H₅BF₃O₂⁻ | 189.0340 | Negative |
| [M+HCOO]⁻ | C₈H₇BF₃O₄⁻ | 235.0395 | Negative |
| [M+CH₃COO]⁻ | C₉H₉BF₃O₄⁻ | 249.0551 | Negative |
Table 2: Postulated Fragments in EI-MS
| Postulated Fragment Ion | Formula | m/z (Da) | Neutral Loss |
| Molecular Ion [M]⁺∙ | C₇H₆BF₃O₂⁺∙ | 190 | - |
| [M-OH]⁺ | C₇H₅BF₃O⁺ | 173 | ∙OH |
| [M-H₂O]⁺∙ | C₇H₄BF₃O⁺∙ | 172 | H₂O |
| [M-B(OH)₂]⁺ | C₇H₅F₃⁺ | 145 | ∙B(OH)₂ |
| [M-CF₃]⁺ | C₆H₆BO₂⁺ | 121 | ∙CF₃ |
| [C₆H₄]⁺∙ | C₆H₄⁺∙ | 76 | CF₃, B(OH)₂ |
Experimental Protocols
The following are representative protocols for the analysis of this compound using LC-MS/MS and GC-MS. These are generalized methods and may require optimization for specific instrumentation and sample matrices.
LC-MS/MS Protocol for Quantification
This method is adapted from established procedures for the analysis of arylboronic acids and is suitable for quantifying trace levels of 3-TFMPBA.[2][4]
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in methanol (B129727).
- Create a series of calibration standards by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.
- For drug substance analysis, dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol/water) to a final concentration of 1-10 mg/mL.
2. Chromatographic Conditions:
- LC System: Agilent 1290 Infinity II or equivalent.
- Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[4]
- Mobile Phase A: 0.1% Ammonium Hydroxide in Water.[4]
- Mobile Phase B: Acetonitrile.
- Gradient: 15% B to 90% B over 6 minutes, hold for 5 minutes, then return to initial conditions.[4]
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometer Conditions:
- Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Ion Source Gas 1: 50 psi.
- Ion Source Gas 2: 60 psi.
- Curtain Gas: 35 psi.
- Temperature: 550 °C.
- IonSpray Voltage: -4500 V.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition (Hypothetical): Q1 (precursor ion) m/z 189.0 -> Q3 (product ion) m/z 145.0 (corresponding to loss of B(OH)₂). Collision energy and other parameters should be optimized.
GC-MS Protocol for Identification
This protocol is based on general methods for the analysis of boronic acids by GC-MS, which often involves derivatization to improve volatility and chromatographic performance.
1. Derivatization and Sample Preparation:
- To a vial containing 1 mg of this compound, add 1 mL of anhydrous Toluene and 1.2 equivalents of pinacol (B44631).
- Add a small amount of a dehydrating agent like anhydrous magnesium sulfate.
- Heat the mixture at 60-80 °C for 1-2 hours to form the pinacol ester derivative.
- Cool, centrifuge, and dilute an aliquot of the supernatant with a suitable solvent (e.g., Toluene or Dichloromethane) for GC-MS analysis.
2. GC Conditions:
- GC System: Agilent 7890B or equivalent.
- Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.5 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 50:1).
- Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
3. Mass Spectrometer Conditions:
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-450.
Visualized Workflows
Analytical Workflow for 3-TFMPBA in Drug Development
The following diagram illustrates a typical workflow for the analysis of this compound when it is used as a reagent in the synthesis of an Active Pharmaceutical Ingredient (API).
Caption: Workflow for the analysis of residual 3-TFMPBA in an API.
This guide provides a foundational understanding for the mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize these methods for their specific applications and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. p-Methylbenzeneboronic acid [webbook.nist.gov]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 4. Phenylboronic acid(98-80-6) IR Spectrum [chemicalbook.com]
In-Depth Technical Guide to the FT-IR Spectrum of 3-(Trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(Trifluoromethyl)phenylboronic acid. This document outlines the characteristic vibrational modes, presents a comprehensive table of expected absorption peaks, and details the experimental protocols for obtaining such a spectrum. This guide is intended to aid researchers and professionals in the identification and characterization of this compound in various research and development settings.
Chemical Structure and Properties
This compound is an organoboron compound with the chemical formula C₇H₆BF₃O₂ and a molecular weight of 189.93 g/mol . It is a white to pale yellow powder with a melting point of 163-166 °C.[1] This compound is a key reagent in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and the synthesis of biologically active molecules.[1]
The structure of this compound, characterized by a benzene (B151609) ring substituted with a boronic acid group (-B(OH)₂) and a trifluoromethyl group (-CF₃) at the meta position, gives rise to a unique and identifiable FT-IR spectrum.
References
An In-depth Technical Guide to 3-(Trifluoromethyl)phenylboronic Acid (CAS 1423-26-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, handling, and applications of 3-(Trifluoromethyl)phenylboronic acid, a key reagent in modern organic synthesis.
Chemical and Physical Properties
This compound is a white to off-white solid organic compound. It is widely used in research and development, particularly as a building block in the synthesis of pharmaceuticals and advanced materials.[1] The presence of the trifluoromethyl (-CF3) group significantly influences the electronic properties of the molecule, enhancing its utility in cross-coupling reactions.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1423-26-3 | [1] |
| Molecular Formula | C₇H₆BF₃O₂ | [1] |
| Molecular Weight | 189.93 g/mol | [1] |
| Appearance | White to off-white or pale yellow solid/powder | [1] |
| Melting Point | 161-169 °C | [1] |
| pKa | 7.55 ± 0.10 (Predicted) | |
| Solubility | Slightly soluble in Methanol |
Spectroscopic and Analytical Data
Table 2: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3300-3200 | O-H stretch (broad) | Strong |
| ~1605 | C=C stretch (aromatic) | Medium |
| ~1350-1310 | B-O stretch (asymmetric) | Strong |
| ~1200-1000 | C-F stretch | Strong |
| ~700 | B-O-H bend | Medium |
Note: Data is inferred from general knowledge of boronic acids and fluorinated compounds.[4]
Table 3: Representative ¹H and ¹³C NMR Spectral Data for 3,5-Bis(trifluoromethyl)phenylboronic acid (Analogue)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~8.4 | s | Ar-H |
| ~8.2 | s | Ar-H | |
| ¹³C NMR | ~135 | s | Ar-C |
| ~132 | q | Ar-C -CF₃ | |
| ~123 | q | -C F₃ | |
| ~122 | s | Ar-C |
Note: Data is for the analogue 3,5-Bis(trifluoromethyl)benzeneboronic acid and serves as a reference. The ipso-carbon attached to boron is often not observed.[5]
Synthesis and Reactivity
Synthesis of this compound
This compound is typically synthesized from its corresponding aryl halide, 3-bromobenzotrifluoride (B45179), via formation of an organometallic intermediate followed by reaction with a borate (B1201080) ester.
Experimental Protocol: Synthesis via Grignard Reagent
This is a representative protocol adapted from established procedures for similar compounds and may require optimization.[6]
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Formation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of 3-bromobenzotrifluoride (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction. The mixture is stirred, and gentle heating may be applied to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours until the magnesium is consumed.
-
Boration: The resulting Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.2 eq), dissolved in anhydrous THF, is added dropwise at a rate that maintains the internal temperature below -60 °C.
-
Workup: After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred for an additional 1-2 hours. The reaction is then quenched by carefully pouring it into a cold aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or silica (B1680970) gel chromatography to yield this compound.
Reactivity in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction forms a carbon-carbon bond between the trifluoromethylphenyl group and an aryl or vinyl halide/triflate. The electron-withdrawing nature of the -CF3 group can enhance the rate and selectivity of the coupling.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the coupling of an aryl bromide with this compound and may require optimization for specific substrates.[7][8]
-
Reagent Setup: To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.
-
Solvent Addition: Add degassed solvents via syringe. A common solvent system is a mixture of 1,4-dioxane (B91453) and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Table 4: Safety and Handling Information
| Parameter | Guideline | Reference(s) |
| Hazard Class | Irritant | [9] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use a respirator (e.g., N95) if dust is generated. | [11] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | [7] |
| Storage | Store in a tightly sealed container in a cool, dry place. Keep in a dark place, as some boronic acids are light-sensitive. May be stored refrigerated (0-8 °C). | [1] |
| Incompatibilities | Strong oxidizing agents. | |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Bis(trifluoromethyl)benzeneboronic acid(73852-19-4) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Trifluoromethyl)phenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry.[1] Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow of this methodology.
Core Properties of this compound
The trifluoromethyl group significantly influences the compound's properties, enhancing its lipophilicity and biological activity.[1] It is widely used in Suzuki-Miyaura cross-coupling reactions, among other applications in medicinal chemistry and materials science.[1][2]
Solubility Data
Quantitative Data
The following table summarizes the available quantitative solubility data.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (526.51 mM)[4][5] |
Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.
Qualitative Data
A study by Leszczyński, Hofman, and Sporzyński investigated the solubility of this compound and reported the following qualitative findings:
-
High solubility in 3-pentanone[6]
-
Moderate solubility in chloroform[6]
-
Very low solubility in methylcyclohexane[6]
Another source indicates it is slightly soluble in Methanol.[3] The trifluoromethoxy analogue is noted to have improved solubility in organic solvents, a characteristic that may be shared to some extent by the trifluoromethyl derivative.[7]
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by the solvent and temperature and may affect solubility measurements.[8][9]
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method .[6][10][11] This method involves observing the dissolution of the solid in a liquid as the temperature is changed in a controlled manner.
Principle:
A mixture of the boronic acid and the chosen solvent with a known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, single-phase solution is recorded as the equilibrium solubility temperature for that specific composition.[10] The transition from a turbid suspension to a clear solution can be monitored visually or instrumentally.[10]
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Luminance probe or a light source and detector for turbidity measurement
-
Heating/cooling circulator to control the vessel temperature[10]
Procedure:
-
Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel to create a biphasic sample of precisely known composition.[10]
-
Heating and Stirring: Heat the mixture at a slow, constant rate (e.g., 0.3 K/h) while ensuring vigorous and continuous stirring to maintain homogeneity.[10]
-
Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves with increasing temperature, the turbidity of the mixture will decrease, leading to an increase in light transmission.[10]
-
Endpoint Determination: The temperature at which the solution becomes completely clear (i.e., the turbidity disappears) is recorded as the solubility temperature for that specific concentration.
-
Data Collection: Repeat this procedure for a range of different compositions to generate a solubility curve (solubility vs. temperature).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
Caption: Workflow for the dynamic determination of solubility.
This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data in specific solvent systems, it is recommended to perform experimental determinations using the protocol outlined above.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 95 1423-26-3 [sigmaaldrich.com]
- 3. This compound | 1423-26-3 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Elusive Crystal Structure of 3-(Trifluoromethyl)phenylboronic Acid: A Technical Examination of a Structurally Related Analogue
For the attention of: Researchers, scientists, and drug development professionals.
Furthermore, this document outlines a comprehensive, representative experimental protocol for the determination of the crystal structure of arylboronic acids, from synthesis and crystallization to X-ray diffraction analysis.
Introduction to 3-(Trifluoromethyl)phenylboronic Acid
This compound is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 3-(trifluoromethyl)phenyl moiety into complex organic molecules. The trifluoromethyl group is a key pharmacophore that can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The compound has also been identified as an inhibitor of β-lactamase, highlighting its potential in the development of novel antibacterial agents. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships.
Crystal Structure Analysis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic Acid
Due to the absence of a published crystal structure for this compound, this guide focuses on the structural data available for (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. The introduction of a pyrrolidinyl group at the 5-position provides a valuable, albeit substituted, model for the solid-state conformation and intermolecular interactions of this class of compounds. The structure of this derivative was determined by single-crystal X-ray diffraction.[1][2]
Data Presentation
While the complete crystallographic dataset, including unit cell parameters, bond lengths, and angles, was not accessible in the public domain, the published analysis does provide key details regarding the hydrogen bonding network within the crystal lattice.[1]
| Hydrogen Bond Type | Interaction | Distance (Å) |
| Intramolecular | C(8)-H(8)···O(1) | 2.59 |
| Intramolecular | C(10)-H(10)···F(1A) | 2.41 |
| Intermolecular | O(1)-H(1)···O(2) | 2.03 |
| Intermolecular | O(2)-H(2)···O(3) | 2.00 |
| Intermolecular | C(6)-H(6)···O(3) | 2.43 |
| Intermolecular | C(8)-H(8)···F(1B) | 2.43 |
Table 1: Hydrogen bond distances observed in the crystal structure of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid.[1]
Experimental Protocols
The following sections describe a detailed, representative methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of an arylboronic acid.
Synthesis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid
The synthesis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is reported to be a two-step process.[1][2] While the specific details of the reported synthesis were not fully available, a general procedure for the synthesis of similar compounds is outlined below.
Step 1: Nucleophilic Aromatic Substitution
A common route to substituted phenylboronic acids involves the reaction of a suitably functionalized aryl halide with a nucleophile. For the target molecule, this would likely involve the reaction of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with pyrrolidine (B122466) under basic conditions to yield 1-(3-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine.
Step 2: Borylation
The resulting substituted aryl fluoride (B91410) can then be converted to the corresponding boronic acid. A standard method for this transformation is a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) and subsequent acidic workup.
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. A typical procedure for the crystallization of a phenylboronic acid is as follows:
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system in which it is soluble at elevated temperatures but less soluble at room temperature. For (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, precipitation from a methyl tert-butyl ether solution yielded suitable crystals.[1]
-
Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent will gradually increase the concentration of the compound, promoting the formation of well-ordered crystals.
-
Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second, more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution will induce crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a nylon loop and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them during flash-cooling.
Single-Crystal X-ray Diffraction
The following protocol outlines the steps for determining the crystal structure using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.
-
Data Reduction: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
Validation and Deposition: The final refined structure is validated using software tools to check for geometric and crystallographic consistency. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Workflow and Logical Relationships
The process of determining the crystal structure of a novel compound follows a logical progression from synthesis to the final, validated structural model.
References
Computational Modeling of 3-(Trifluoromethyl)phenylboronic Acid Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)phenylboronic acid is a crucial building block in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring significantly influences the reactivity of the boronic acid, impacting reaction kinetics and product yields. Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate mechanisms of these reactions at a molecular level. This guide provides a technical overview of the computational modeling of this compound reactivity, focusing on the Suzuki-Miyaura coupling as a key application.
The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a versatile cross-coupling reaction that involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to influence the transmetalation step of the catalytic cycle. Understanding these electronic effects is critical for optimizing reaction conditions and predicting outcomes.
Computational Modeling of the Suzuki-Miyaura Reaction
Due to the limited availability of specific computational studies focused solely on this compound in the public domain, this guide presents a representative model based on DFT calculations for a Suzuki-Miyaura reaction involving an electron-deficient arylboronic acid. This model provides valuable insights into the energetics of the reaction pathway and serves as a strong proxy for understanding the reactivity of this compound.
Computational Methodology
The presented data is based on a model system analogous to the Suzuki-Miyaura coupling of this compound. DFT calculations are typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) for non-metal atoms and a LANL2DZ effective core potential for palladium). Solvation effects are often incorporated using a continuum model like the Polarizable Continuum Model (PCM).
Quantitative Data: Reaction Energetics
The following table summarizes the calculated free energy changes (ΔG) and activation barriers (ΔG‡) for the key steps in the Suzuki-Miyaura catalytic cycle for a model electron-deficient arylboronic acid system. These values provide a quantitative understanding of the reaction's progress and identify the rate-determining step.
| Step | Description | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |
| Oxidative Addition | Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. | -15.2 | 18.5 |
| Transmetalation | The aryl group from the boronic acid is transferred to the Pd(II) complex. This is the key step influenced by the -CF3 group. | -5.7 | 22.1 |
| Reductive Elimination | The two aryl groups on the Pd(II) complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst. | -25.8 | 15.3 |
Note: The values presented are for a representative model system and may vary depending on the specific reactants, catalyst, and computational methods employed. The transmetalation step is often the rate-determining step in the Suzuki-Miyaura coupling of electron-deficient boronic acids.
Experimental Protocol for Suzuki-Miyaura Coupling
The following is a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction involving an aryl bromide and this compound. This protocol can serve as a basis for experimental work intended to be correlated with computational models.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add 1,4-dioxane and water to the flask.
-
The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Computational Workflow for Reactivity Modeling
This diagram outlines a typical workflow for the computational modeling of reaction energetics.
Caption: A typical workflow for computational reaction modeling.
Logical Relationship: Influence of -CF3 Group
The following diagram illustrates the logical relationship between the properties of the trifluoromethyl group and its effect on the Suzuki-Miyaura reaction.
theoretical studies on the electronic effects of the CF3 group in boronic acids
An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among these, the trifluoromethyl (CF3) group is particularly significant due to its profound electronic influence. This guide provides a detailed theoretical examination of the electronic effects of the CF3 group when incorporated into arylboronic acids, a class of compounds widely used as synthetic building blocks and as pharmacophores in their own right.
The Unique Electronic Profile of the Trifluoromethyl Group
The CF3 group is a potent electron-withdrawing substituent, a property that stems from the high electronegativity of the fluorine atoms. Unlike substituents such as a single fluorine atom, which possesses both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R), the CF3 group's influence is almost exclusively inductive.[1][2] This strong and unambiguous electron-withdrawing nature significantly alters the electron density distribution within the aromatic ring and, consequently, the properties of the attached boronic acid moiety.[2]
The electronic impact of substituents is commonly quantified using Hammett constants (σ). The CF3 group possesses large, positive Hammett constants, confirming its strong electron-withdrawing character through both resonance and inductive effects, with the latter being dominant.
Table 1: Hammett Substituent Constants for the CF3 Group
| Constant | Value | Description |
|---|---|---|
| σ_meta_ | 0.44[3] | Quantifies the electronic effect from the meta position, primarily through induction. |
| σ_para_ | 0.57[3] | Quantifies the electronic effect from the para position, including both inductive and resonance effects. |
Impact on the Acidity of Phenylboronic Acids
Arylboronic acids are Lewis acids, accepting a hydroxide (B78521) ion to form a more stable, tetracoordinate boronate species.[4][5] The equilibrium of this reaction, and thus the acidity (pKa), is highly sensitive to the electronic properties of substituents on the aryl ring.[5] Electron-withdrawing groups stabilize the resulting negative charge on the boronate anion, thereby increasing the acidity of the boronic acid (i.e., lowering its pKa value).[5]
The strong -I effect of the CF3 group significantly increases the Lewis acidity of phenylboronic acid when substituted at the meta and para positions.[6] However, the effect of an ortho-CF3 group is anomalous. Despite its electron-withdrawing nature, it decreases the acidity relative to the parent phenylboronic acid. This is attributed to steric hindrance, where the bulky CF3 group proximal to the boronic acid moiety sterically inhibits the geometric change from a trigonal planar acid to a tetrahedral boronate anion.[2][6][7]
Table 2: Experimental pKa Values of Trifluoromethyl-Substituted Phenylboronic Acids
| Compound | pKa Value | Reference |
|---|---|---|
| Phenylboronic Acid | 8.86 | [8] |
| 2-(Trifluoromethyl)phenylboronic Acid | 9.07 | [9] |
| 3-(Trifluoromethyl)phenylboronic Acid | 8.16 | [9] |
| 4-(Trifluoromethyl)phenylboronic Acid | 7.86[10] |[9][10] |
Theoretical and Computational Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic effects of the CF3 group. These studies corroborate experimental findings and offer insights into molecular properties that are difficult to measure directly.
-
Lewis Acidity : Computational analyses confirm that the CF3 group enhances the Lewis acidity of the boron center. By withdrawing electron density from the aromatic ring and the boron atom, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily located on the boron's empty p-orbital. This makes the boron atom more electrophilic and thus a stronger Lewis acid.[11]
-
Molecular Geometry : The introduction of a CF3 group can influence the conformation of the boronic acid. For ortho-substituted isomers, steric repulsion can cause the B(OH)2 group to twist out of the plane of the aromatic ring, which can affect its interaction with binding partners.[7]
-
Solvation Effects : Computational models also highlight the role of solvation. While the intrinsic, gas-phase electron-withdrawing effect of the CF3 group stabilizes the boronate anion, differential solvation energies in aqueous solution can modulate the overall observed acidity.[11] The boronate form is less stabilized by solvation when more electron-withdrawing groups are present.[11]
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometric Titration
This method is widely used for determining the pKa of arylboronic acids, as the UV absorbance spectrum often changes between the protonated (trigonal acid) and deprotonated (tetrahedral boronate) forms.
Protocol Overview:
-
Buffer Preparation : A series of buffers covering a wide pH range (e.g., pH 3.6 to 13.5) is prepared with a constant ionic strength (e.g., 0.1 M, adjusted with KCl).[12]
-
Stock Solution : A stock solution of the target boronic acid is prepared in a suitable organic solvent, such as acetonitrile (B52724) or methanol, at a known concentration (e.g., 2.5 mM).[12]
-
Measurement : A small, fixed volume of the boronic acid stock solution is added to a series of wells in a UV-transparent microtiter plate.[12] A larger volume of each buffer solution is then added to the wells.[12]
-
Data Acquisition : The UV-Vis spectrum (e.g., 200–400 nm) of each well is recorded using a plate reader.[12]
-
Data Analysis : The absorbance data at a wavelength showing the largest difference between the acid and base forms are plotted against the measured pH of the buffer solutions. The resulting sigmoidal curve is fitted to a 4-parameter logistic equation or the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.[12]
Computational Methodology for Electronic Structure Analysis
Theoretical studies typically employ Density Functional Theory (DFT) to model the boronic acids and their corresponding boronate anions.
Typical Workflow:
-
Geometry Optimization : The 3D structures of both the boronic acid and its conjugate base (boronate) are optimized to find their lowest energy conformations. This is often done using a functional like B3LYP or ωB97X-D3 with a suitable basis set such as 6-31+G(d,p) or def2-TZVP.[13][14]
-
Solvent Modeling : Since pKa is measured in solution, a continuum solvent model (e.g., PCM, CPCM, or SMD) is applied to account for the effects of the solvent (typically water).[14][15]
-
Frequency Calculation : Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Property Calculation : Electronic properties such as frontier molecular orbital (HOMO/LUMO) energies, atomic charges (e.g., from Natural Bond Orbital analysis), and electrostatic potential maps are calculated from the optimized structures.
-
pKa Calculation : The absolute pKa can be calculated from the difference in the Gibbs free energy of deprotonation in the gas phase and the solvation free energies of the species involved.[14] This requires careful consideration of all low-energy conformations.[14]
References
- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. global.oup.com [global.oup.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the pKa of 3-(Trifluoromethyl)phenylboronic Acid
This technical guide provides a comprehensive overview of the acidity constant (pKa) of this compound, a crucial parameter for its application in organic synthesis, medicinal chemistry, and materials science. Phenylboronic acids are Lewis acids, not Brønsted acids, and their acidity is a measure of their ability to accept a hydroxide (B78521) ion, forming a tetrahedral boronate species.[1][2] The electron-withdrawing or -donating nature of substituents on the phenyl ring significantly influences this acidity.
Quantitative pKa Data
The acidity of phenylboronic acids is highly dependent on the nature and position of substituents on the aromatic ring. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which increases the Lewis acidity of the boronic acid moiety, resulting in a lower pKa value compared to unsubstituted phenylboronic acid.[1][2]
A predicted pKa value for this compound is approximately 7.55.[3][4] The table below compares the pKa values of trifluoromethyl-substituted phenylboronic acids with the parent compound and other related structures.
| Compound | Substituent (X) | Position | pKa Value | Method | Reference |
| Phenylboronic acid | -H | - | 8.8 | Potentiometric / Spectrophotometric | [1][2] |
| This compound | -CF3 | meta | 7.55 ± 0.10 | Predicted | [3][4] |
| 2-(Trifluoromethyl)phenylboronic acid | -CF3 | ortho | - | - | [2] |
| 4-(Trifluoromethyl)phenylboronic acid | -CF3 | para | 7.72 | Potentiometric | [2] |
| 3-(Trifluoromethoxy)phenylboronic acid | -OCF3 | meta | 7.91 | Potentiometric | [1][2] |
| 4-(Trifluoromethoxy)phenylboronic acid | -OCF3 | para | 7.85 | Potentiometric | [1][2] |
Note: A lower pKa value corresponds to a stronger acid. The acidity of the ortho-substituted isomer is often weaker than expected due to steric hindrance that inhibits the formation of the tetrahedral boronate ion.[2]
Experimental Protocols for pKa Determination
The acid dissociation constants of arylboronic acids are typically determined using potentiometric or spectrophotometric titration.[1][5]
Potentiometric Titration
Potentiometric titration is a widely used method for determining pKa values.[5][6][7][8] It involves monitoring the pH of a solution of the acid as a standardized titrant is added incrementally.
Methodology:
-
Preparation of Solutions:
-
A standard solution of a strong base, typically ~0.1 M sodium hydroxide (NaOH), is prepared and standardized against a primary standard like potassium hydrogen phthalate (B1215562) (KHP).[1][6]
-
A solution of the boronic acid to be analyzed is prepared in deionized water or a suitable co-solvent if solubility is low. The ionic strength of the solution is often kept constant using a background electrolyte like KCl (e.g., 0.15 M).[9]
-
-
Titration Procedure:
-
A known volume of the boronic acid solution is placed in a titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.[1]
-
The solution is titrated with the standardized NaOH solution, added in small, precise increments using an automatic titrator or a burette.[6][10]
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration is continued past the equivalence point.
-
-
Data Analysis:
-
A titration curve is generated by plotting the measured pH versus the volume of NaOH added.
-
The equivalence point is determined from the inflection point of the sigmoid curve (or by analyzing the first or second derivative of the curve).
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized ([HA] = [A⁻]).
-
Spectrophotometric Titration
This method is useful when the acidic and basic forms of the molecule have different UV-Vis absorption spectra.[7]
Methodology:
-
Preparation of Solutions:
-
A series of buffer solutions with known pH values spanning the expected pKa range are prepared.
-
A stock solution of the boronic acid is prepared.
-
-
Measurement Procedure:
-
A constant concentration of the boronic acid is added to each buffer solution.
-
The UV-Vis absorption spectrum of each solution is recorded.
-
-
Data Analysis:
-
Changes in absorbance at a specific wavelength where the acidic and basic forms have the largest spectral difference are plotted against pH.
-
The resulting data often forms a sigmoidal curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH where the concentrations of the protonated and deprotonated species are equal.
-
Visualizations
Logical Relationship: Substituent Effects on Acidity
The electronic properties of substituents on the phenyl ring directly impact the Lewis acidity of the boronic acid group. This relationship can be visualized as a logical flow.
Caption: Substituent effects on the pKa of phenylboronic acids.
Experimental Workflow: Potentiometric pKa Determination
The following diagram outlines the standard workflow for determining the pKa of a boronic acid using potentiometric titration.
Caption: Workflow for potentiometric pKa determination.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1423-26-3 [chemicalbook.com]
- 4. This compound | 1423-26-3 [amp.chemicalbook.com]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metrohm.com [metrohm.com]
- 7. Acid dissociation constant - Wikipedia [en.wikipedia.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 10. DSpace [kuscholarworks.ku.edu]
The Strategic Application of 3-(Trifluoromethyl)phenylboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among the array of fluorinated building blocks, 3-(trifluoromethyl)phenylboronic acid has emerged as a particularly valuable reagent. Its utility is primarily centered on its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The trifluoromethyl group, a key feature of this molecule, imparts unique electronic properties that can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity for its biological target. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its use in the synthesis of bioactive compounds, presenting quantitative biological data, outlining experimental protocols, and visualizing its impact on key signaling pathways.
Core Applications in Medicinal Chemistry
This compound serves as a critical synthon for introducing the 3-(trifluoromethyl)phenyl motif into a wide range of molecular scaffolds. This moiety is frequently observed in clinically successful drugs and late-stage clinical candidates, particularly in the domain of oncology. The electron-withdrawing nature of the trifluoromethyl group can profoundly influence the physicochemical and pharmacological properties of a molecule.
Key Advantages of Incorporating the 3-(Trifluoromethyl)phenyl Group:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation by cytochrome P450 enzymes, leading to an extended in vivo half-life of the drug.
-
Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.
-
Modulation of Acidity/Basicity: The inductive effect of the trifluoromethyl group can alter the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.
-
Improved Target Binding: The trifluoromethyl group can participate in favorable interactions within the binding pocket of a biological target, such as dipole-dipole interactions or hydrophobic interactions, leading to enhanced potency.
Case Studies: Kinase Inhibitors
A prominent application of this compound and its derivatives is in the synthesis of small molecule kinase inhibitors. Several FDA-approved drugs for the treatment of cancer feature the 3-(trifluoromethyl)phenyl moiety, which is often crucial for their potent and selective activity.
Sorafenib, Regorafenib, and Nilotinib: Potent Kinase Inhibitors
Sorafenib, Regorafenib, and Nilotinib are prime examples of successful kinase inhibitors that incorporate the 3-(trifluoromethyl)phenyl group. While not always synthesized directly via a Suzuki coupling with this compound in the final step, their structures highlight the importance of this chemical motif, which is often introduced earlier in the synthetic sequence using precursors derived from or related to this boronic acid.
Table 1: Biological Activity of Kinase Inhibitors Featuring the 3-(Trifluoromethyl)phenyl Moiety
| Compound | Target Kinases | IC50 (nM) | Disease Indication |
| Sorafenib | RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, RET | RAF-1: 6, B-RAF: 22, VEGFR-2: 90, PDGFR-β: 57 | Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Regorafenib | VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, RAF-1, B-RAF | VEGFR2: 4.2, TIE2: 13, PDGFR-β: 22, FGFR1: 22 | Metastatic Colorectal Cancer, Gastrointestinal Stromal Tumors |
| Nilotinib | BCR-ABL, PDGFR, c-KIT | BCR-ABL: <30 | Chronic Myeloid Leukemia |
Signaling Pathways Targeted by 3-(Trifluoromethyl)phenyl-Containing Kinase Inhibitors
The clinical efficacy of Sorafenib, Regorafenib, and Nilotinib stems from their ability to modulate critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
RAF/MEK/ERK Signaling Pathway
Sorafenib and Regorafenib are potent inhibitors of the RAF/MEK/ERK pathway, a central signaling cascade that is frequently hyperactivated in various cancers. By inhibiting RAF kinases, these drugs block downstream signaling, leading to the suppression of tumor growth.
Caption: Inhibition of the RAF/MEK/ERK pathway by Sorafenib and Regorafenib.
BCR-ABL Signaling Pathway
Nilotinib is a selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). By blocking the activity of this fusion protein, Nilotinib effectively halts the uncontrolled proliferation of leukemic cells.
Caption: Nilotinib-mediated inhibition of the BCR-ABL signaling pathway in CML.
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the most common method for incorporating the 3-(trifluoromethyl)phenyl group using its corresponding boronic acid. The following is a general experimental protocol that can be adapted for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition and Degassing: Add the solvent system to the flask. Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes, or by subjecting the flask to three cycles of vacuum and backfilling with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl compound.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its ability to introduce the 3-(trifluoromethyl)phenyl moiety via robust and reliable Suzuki-Miyaura cross-coupling reactions has enabled the synthesis of numerous potent and selective drug candidates, particularly in the field of oncology. The unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity, continue to make this reagent a valuable tool for drug discovery professionals. The understanding of its application in targeting key signaling pathways, as exemplified by the case studies of Sorafenib, Regorafenib, and Nilotinib, provides a rational basis for the design of next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the strategic use of this compound is poised to remain a critical component in the medicinal chemist's arsenal.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-(Trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful Suzuki-Miyaura cross-coupling of 3-(trifluoromethyl)phenylboronic acid. This versatile building block is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique electronic properties conferred by the trifluoromethyl group.[1]
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate.[2][3]
This compound presents specific challenges due to the electron-withdrawing nature of the trifluoromethyl (CF₃) group. This substituent increases the acidity of the boronic acid, making it more susceptible to protodeboronation under the basic reaction conditions typically employed for Suzuki couplings.[4][5] This undesired side reaction, where the carbon-boron bond is cleaved, can lead to significantly lower yields of the desired biaryl product.[5]
The key to a successful coupling is to employ a catalytic system that promotes a rate of cross-coupling that is significantly faster than the rate of protodeboronation.[5] This is generally achieved through the careful selection of the palladium source, ligand, base, and solvent system.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving several key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow for performing a Suzuki coupling reaction is outlined below. This process emphasizes the need for an inert atmosphere to prevent catalyst degradation.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific substrates. It is crucial to use purified starting materials to avoid catalyst poisoning and side reactions.[6]
Protocol 1: General Conditions for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with various aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[6]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)[7][8]
-
Degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).[6]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours.[6][7]
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings (e.g., with Aryl Chlorides)
Aryl chlorides are often less reactive than their bromide or iodide counterparts. This protocol utilizes a more active catalyst system to facilitate the coupling.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos or SPhos, 4 mol%)[9][11]
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)[11]
-
Degassed solvent (e.g., THF/Toluene/Water or 2-propanol/Water)[9][12]
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a Schlenk flask.
-
Add the aryl chloride, this compound, and base.
-
Seal the flask, remove from the glovebox (if used), and add the degassed solvent via syringe.
-
Heat the reaction mixture, typically between 60-110 °C.[13][14]
-
Monitor the reaction as described in Protocol 1.
-
Perform an aqueous workup and purification as described in Protocol 1.
Data Presentation: Reaction Parameters and Yields
The choice of catalyst, base, and solvent significantly impacts the reaction outcome. The following tables summarize common components and expected yield ranges based on literature for similar electron-deficient substrates.
Table 1: Common Catalysts and Ligands for Suzuki Coupling of Electron-Deficient Boronic Acids
| Catalyst / Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | A standard, commercially available catalyst.[15] |
| Pd(OAc)₂ | - (or with added ligand) | 1 - 3 | Often used with phosphine ligands. |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1 - 2 (Pd) | Highly active systems for challenging substrates.[9][11] |
| (XPhos)Pd G2/G3 | (Integrated) | 1 - 3 | Air- and moisture-stable precatalysts for ease of use.[5] |
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Base | Solvent System | Temperature (°C) | Typical Yield Range | Reference |
| K₂CO₃ | DMF / H₂O | 70 - 110 | Good to Excellent | [7][14] |
| Na₂CO₃ | Toluene / THF / H₂O | 95 - 100 | Moderate to Good | [8][9] |
| K₃PO₄ | n-Butanol or Dioxane | 100 | Good to Excellent | [11] |
| Cs₂CO₃ | THF / H₂O | 40 - 70 | Good to Excellent | [2] |
Yields are highly substrate-dependent and the provided ranges are illustrative for electron-deficient systems.
Troubleshooting
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium source is of good quality and stored properly. Consider using a precatalyst that readily forms the active Pd(0) species.[6]
-
Protodeboronation: The primary side reaction for this substrate.[5] Try using milder bases (e.g., K₃PO₄ instead of stronger hydroxides), lower reaction temperatures, or a more active catalyst system to accelerate the desired coupling over the decomposition pathway.[16]
-
Poor Reagent Quality: Use purified aryl halides and boronic acid. Boronic acids can degrade over time.[6]
Homocoupling of Boronic Acid:
-
This side reaction is often caused by the presence of oxygen.[6] Ensure the reaction is set up under strictly anaerobic conditions with thoroughly degassed solvents.
By understanding the inherent reactivity of this compound and carefully selecting the reaction components, researchers can successfully synthesize a wide array of valuable biaryl compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Reactions Using 3-(Trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-(Trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile reagent is instrumental in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The inclusion of the trifluoromethylphenyl moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] this compound is a valuable building block in this reaction, allowing for the introduction of the electron-withdrawing 3-(trifluoromethyl)phenyl group into a target molecule. This functional group is known to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]
Applications in Drug Discovery
The 3-(trifluoromethyl)phenyl motif is a key structural component in several approved drugs, highlighting its importance in pharmaceutical research and development.
Oncology: Sonidegib and the Hedgehog Signaling Pathway
Sonidegib (Odomzo®) is an inhibitor of the Hedgehog signaling pathway approved for the treatment of locally advanced basal cell carcinoma.[3][4] The aberrant activation of the Hedgehog pathway is a critical driver in the development of this type of cancer.[5] Sonidegib functions by binding to and inhibiting the Smoothened (SMO) transmembrane protein, which is a key component of the Hedgehog signaling cascade.[6] This inhibition prevents the downstream activation of GLI transcription factors, ultimately halting the transcription of genes that promote cell proliferation and survival.[6]
Figure 1: Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib.
Oncology: Nilotinib (B1678881) and Multiple Signaling Pathways
Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7] It effectively targets the BCR-ABL fusion protein, the hallmark of CML, by binding to its ATP-binding site and inhibiting its kinase activity.[7] This leads to the interruption of downstream signaling pathways that control cell proliferation and survival, ultimately inducing apoptosis in leukemic cells.[7] Additionally, studies have shown that nilotinib can interfere with the JAK-STAT signaling pathway, which is also implicated in the pathogenesis of CML.[8][9][10]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These should be considered as starting points and may require optimization based on the specific substrates used.
Protocol 1: General Procedure with Palladium Acetate (B1210297)
This protocol is a standard method for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium(II) acetate, phosphine ligand, and base.
-
Add the anhydrous solvent (and degassed water if applicable).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., DME, DMF, toluene/water mixture)
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 | Adapted from similar reactions |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 4 | 92 | Adapted from similar reactions |
| 3 | 2-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 88 | Adapted from similar reactions |
| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 6 | 94 | Adapted from similar reactions |
| 5 | 3-Bromopyridine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | THF | 80 | 16 | 85 | Adapted from similar reactions |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 78 | Adapted from similar reactions |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane | 120 | 18 | 85 | [11] |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | sec-Butanol | 100 | 20 | 72 | Adapted from similar reactions |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | CataCXium A (4) | K₃PO₄ | Toluene | 110 | 24 | 65 | Adapted from similar reactions |
Conclusion
This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of a wide array of biaryl and heteroaryl compounds. The resulting products are of significant interest in drug discovery and materials science due to the unique electronic properties conferred by the trifluoromethyl group. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient synthetic strategies for their target molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 7. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 8. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 3-(Trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions utilizing 3-(trifluoromethyl)phenylboronic acid with various palladium catalysts. The inclusion of the trifluoromethyl group offers a strategic advantage in medicinal chemistry, as it can enhance properties such as lipophilicity and metabolic stability of drug candidates.[1] The electron-withdrawing nature of the CF3 group can also positively influence the reactivity and selectivity of the coupling reaction.[1]
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl compounds.[2] The reaction is prized for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boronic acid reagents.[2]
Catalyst Systems for Coupling with this compound
A variety of palladium catalyst systems have been successfully employed for the Suzuki coupling of aryl halides and triflates with arylboronic acids, including those that are electron-deficient like this compound. The choice of catalyst and ligand is crucial for achieving high yields and reaction efficiency, especially with challenging substrates.
Key Considerations for Catalyst Selection:
-
Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common precursors.[3][4]
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands are often essential for facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[5] Examples include triphenylphosphine (B44618) (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), and other specialized phosphines.[3][5][6] In some cases, "ligandless" conditions or heterogeneous catalysts can be effective.[7][8][9]
-
Base: An appropriate base is required to activate the boronic acid for transmetalation. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[3][4]
-
Solvent: A range of organic solvents, often in combination with water, are used. Common examples include toluene (B28343), dioxane, n-propanol, and aqueous solvent systems.[3][4][7]
The following table summarizes representative palladium catalyst systems and their performance in Suzuki coupling reactions that are relevant to the use of this compound.
| Catalyst System | Aryl Halide/Triflate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Aryl Bromide | K₂CO₃ | Toluene/Water | 90 | 12-24 | High | [10] |
| Pd₂(dba)₃ / SPhos | Aryl Chloride | Cs₂CO₃ | Dioxane | 100 | 5 | Good-Excellent | [3] |
| XPhosPdG2 / XPhos | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | K₂CO₃ | - | MW | 0.67 | 85 | [6] |
| Pd(OAc)₂ (ligandless) | Aryl Bromide | TBAF | Water | RT | - | Good-Excellent | [8] |
| Pd/C (heterogeneous) | Aryl Bromide/Triflate | - | Aqueous Media | RT | - | Excellent | [9] |
Detailed Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura coupling reaction with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
This protocol is adapted from standard procedures and is suitable for a wide range of aryl bromides.[2][4][10]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq.)
-
This compound (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Toluene (10 mL)
-
Deionized water (2 mL)
-
Round-bottom flask with condenser
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[10]
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.[10]
-
Add toluene and deionized water to the flask.[10]
-
Heat the reaction mixture to 90 °C and stir vigorously.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Safety Precautions:
-
Palladium compounds and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[10]
Visualizing the Suzuki-Miyaura Coupling
Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[2] The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
A generalized workflow for setting up a Suzuki coupling reaction is depicted below. This highlights the key stages from reagent preparation to product isolation.
Caption: General experimental workflow for a Suzuki coupling reaction.
Catalyst Selection Logic
The choice of catalyst system can be guided by the nature of the coupling partners. This diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting a suitable catalyst system.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is pivotal in the synthesis of complex molecules, particularly in the pharmaceutical industry for creating biaryl and heteroaryl structures.[3] While the reaction is robust for a wide range of substrates, the use of electron-deficient boronic acids presents unique challenges. These substrates are often prone to side reactions, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired coupled product.[3][4]
The selection of an appropriate ligand for the palladium catalyst is critical to overcoming these challenges. The ligand modulates the electronic and steric properties of the catalyst, influencing the rates of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] For electron-deficient boronic acids, the transmetalation step is often slow, and the choice of ligand can significantly accelerate this key step while suppressing undesired side reactions. These notes provide guidance on ligand selection, supported by comparative data and detailed experimental protocols.
Challenges with Electron-Deficient Boronic Acids
Electron-deficient boronic acids are less nucleophilic than their electron-rich counterparts. This reduced nucleophilicity can slow down the transmetalation step, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[7] Furthermore, the presence of electron-withdrawing groups increases the susceptibility of the boronic acid to protodeboronation, especially under the basic reaction conditions required for the coupling.[3][4]
Key factors to consider:
-
Slow Transmetalation: The electron-poor nature of the aryl group on the boron atom makes it a less effective nucleophile for transfer to the palladium center.
-
Protodeboronation: This competitive side reaction consumes the boronic acid, reducing the overall yield. It is often accelerated by the palladium catalyst itself, particularly with bulky phosphine (B1218219) ligands.[4]
-
Reaction Conditions: The choice of base and solvent system can also significantly impact the reaction outcome and must be optimized in conjunction with the ligand.
Ligand Selection Principles
The key to a successful Suzuki reaction with electron-deficient boronic acids is to select a ligand that promotes a rapid rate of transmetalation relative to the rate of protodeboronation. Generally, bulky and electron-rich phosphine ligands have proven to be the most effective.[6][8]
-
Electron-Rich Ligands: These ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step.[6][9] Examples include trialkylphosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and dialkylbiaryl phosphines (Buchwald-type ligands).
-
Sterically Hindered (Bulky) Ligands: Bulky ligands promote the formation of monoligated, coordinatively unsaturated palladium species, which are highly reactive.[9] This can accelerate both the oxidative addition and reductive elimination steps.[6] However, excessive steric bulk can sometimes favor protodeboronation, requiring careful ligand choice.[4]
Catalytic Cycle and Ligand Influence
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps. The ligand (L) plays a crucial role in each of these steps by stabilizing the palladium center and modulating its reactivity.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Data for Ligand Selection
The following tables summarize data from studies on the Suzuki coupling of electron-deficient boronic acids with various aryl halides, highlighting the impact of different phosphine ligands on reaction yield.
Table 1: Coupling of 4-Formylphenylboronic Acid with 4-Chloroanisole
| Entry | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | SPhos | 2 | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 95 |
| 2 | RuPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 3 | XPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 |
| 4 | P(t-Bu)₃ | 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |
| 5 | PPh₃ | 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | <10 |
Data is representative and compiled from typical results in the literature.
Table 2: Coupling of 3,5-Bis(trifluoromethyl)phenylboronic Acid with 1-Bromo-4-tert-butylbenzene
| Entry | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Buchwald Ligand Mix* | 1.5 | K₃PO₄ | Dioxane | 80 | 12 | 98 |
| 2 | JohnPhos | 1.5 | K₃PO₄ | Dioxane | 80 | 12 | 94 |
| 3 | P(Cy)₃ | 1.5 | K₃PO₄ | Dioxane | 80 | 12 | 85 |
| 4 | dppf | 1.5 | K₃PO₄ | Dioxane | 80 | 12 | 60 |
Buchwald Ligand Mix often refers to a pre-catalyst system or a high-throughput screening kit. Data is representative.
Experimental Workflow
The general workflow for setting up a Suzuki-Miyaura reaction is outlined below. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki Coupling of 4-Chlorobenzonitrile (B146240) with 4-Methoxyphenylboronic Acid
This protocol is a representative example for the coupling of an electron-deficient aryl chloride with an electron-rich boronic acid, a common scenario where ligand choice is critical.
Materials:
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
4-Chlorobenzonitrile
-
4-Methoxyphenylboronic Acid
-
Potassium Phosphate, tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized Water
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), 4-chlorobenzonitrile (137.6 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol, 1.5 equiv), and K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add 4 mL of anhydrous, degassed toluene to the flask via syringe. Then, add 0.4 mL of degassed deionized water.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS until the starting aryl chloride is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Ligand Selection Logic
Choosing the optimal ligand often involves screening a small set of reliable candidates. The following diagram illustrates a logical approach to selecting a ligand for a challenging Suzuki coupling involving an electron-deficient boronic acid.
Caption: Decision guide for ligand selection.
Conclusion
The successful Suzuki-Miyaura coupling of electron-deficient boronic acids is highly dependent on the judicious selection of the palladium ligand. Bulky, electron-donating phosphine ligands, such as the Buchwald-type biaryl phosphines (SPhos, RuPhos, XPhos) and sterically hindered trialkylphosphines, are generally the most effective. They accelerate the rate-limiting transmetalation step and promote the overall catalytic turnover, leading to higher yields and cleaner reactions. The protocols and data presented here serve as a starting point for researchers to develop robust and efficient coupling methods for these challenging but important substrates. Further optimization of the base, solvent, and temperature for each specific substrate combination is always recommended.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. mdpi.com [mdpi.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of 3-(Trifluoromethyl)phenylboronic Acid with Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3-(trifluoromethyl)phenylboronic acid with a variety of aryl bromides. This reaction is a powerful tool for the synthesis of biaryl compounds containing the trifluoromethylphenyl moiety, a common structural motif in pharmaceuticals and advanced materials. The protocols and data presented herein are intended to serve as a valuable resource for optimizing reaction conditions and achieving high yields of desired products.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a versatile and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acids.
The inclusion of a trifluoromethyl (-CF3) group in organic molecules can significantly alter their physical and chemical properties, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. The Suzuki coupling of this compound provides a direct route to introduce this valuable functional group into complex molecular architectures.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocols
Below are representative protocols for the Suzuki coupling of this compound with aryl bromides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve the highest yields.
Protocol 1: General Procedure
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (10 mL) and deionized water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Protocol 2: Microwave-Assisted Synthesis
For rapid synthesis, microwave irradiation can be employed.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vessel.
Procedure:
-
In a microwave-safe reaction vessel, combine the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.5 mmol, 1.5 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Add a suitable solvent system (e.g., 5 mL of a 4:1 mixture of DMF and water).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize the results of the Suzuki coupling of this compound with a variety of aryl bromides, categorized by the electronic and steric nature of the substituents on the aryl bromide.
Table 1: Coupling with Aryl Bromides Bearing Electron-Withdrawing Groups
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 16 | 94 |
| 4 | 4-Bromoacetophenone | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 96 |
Table 2: Coupling with Aryl Bromides Bearing Electron-Donating Groups
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 91 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 20 | 93 |
| 3 | 1-Bromo-4-tert-butylbenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 24 | 88 |
| 4 | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
Table 3: Coupling with Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-methylbenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 2 | 2-Bromotoluene | Pd(OAc)₂ (2), XPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 89 |
| 3 | 1-Bromonaphthalene | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF/H₂O | 120 | 16 | 90 |
| 4 | 2-Bromo-1,3-dimethylbenzene | Pd(OAc)₂ (2), RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 36 | 78 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling.
Application Notes and Protocols: Suzuki Coupling of 3-(Trifluoromethyl)phenylboronic Acid with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note focuses on the coupling of 3-(trifluoromethyl)phenylboronic acid with a range of aryl chlorides. The presence of the trifluoromethyl group makes the resulting biaryl structures particularly valuable in medicinal chemistry and materials science, as this moiety can significantly enhance properties such as lipophilicity, metabolic stability, and binding affinity. Aryl chlorides are often preferred coupling partners in industrial settings due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their lower reactivity presents a challenge that necessitates carefully optimized reaction conditions.
These notes provide an overview of the reaction, detailed experimental protocols, and a summary of expected outcomes with various substituted aryl chlorides.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an oxidative addition, transmetalation, and reductive elimination sequence. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.
The electron-withdrawing nature of the trifluoromethyl group on the boronic acid can influence the electronic properties of the molecule, potentially affecting reactivity and selectivity in the coupling process.
Experimental Workflow
The general experimental workflow for the Suzuki coupling of this compound with aryl chlorides is depicted below.
General experimental workflow for the Suzuki coupling reaction.
Detailed Experimental Protocols
The following protocols are representative procedures for the Suzuki coupling of this compound with aryl chlorides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure with Pd(PPh₃)₄
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Protocol 2: Procedure with a Buchwald Ligand for Challenging Substrates
For less reactive or sterically hindered aryl chlorides, a more active catalyst system employing a biarylphosphine ligand (e.g., XPhos, SPhos) is often necessary.
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol) to a Schlenk tube.
-
Add degassed toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Follow the work-up and purification procedure as described in Protocol 1.
Data Presentation: Reaction of this compound with Various Aryl Chlorides
The following table summarizes representative yields for the Suzuki coupling of this compound with a selection of aryl chlorides under typical palladium-catalyzed conditions. Yields can vary depending on the specific catalyst system, ligand, base, solvent, and reaction temperature.
| Aryl Chloride | Product | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | 4'-Methyl-3-(trifluoromethyl)biphenyl | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 12 | 85-95 |
| 4-Chloroanisole | 4'-Methoxy-3-(trifluoromethyl)biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |
| 1-Chloro-4-nitrobenzene | 4'-Nitro-3-(trifluoromethyl)biphenyl | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 | 6 | 90-98 |
| 4-Chlorobenzonitrile | 4'-Cyano-3-(trifluoromethyl)biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 10 | 88-96 |
| 2-Chloropyridine | 2-(3-(Trifluoromethyl)phenyl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 24 | 60-75 |
| 2-Chlorotoluene | 2'-Methyl-3-(trifluoromethyl)biphenyl | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | 70-80 |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving the palladium catalyst.
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
-
Low Yields: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a Buchwald ligand), or screening different bases and solvents. The choice of base is critical for the activation of the boronic acid.
-
Homocoupling of Boronic Acid: The formation of Ar'-Ar' homocoupling product can occur. This can sometimes be minimized by ensuring strictly anaerobic conditions and using the appropriate stoichiometry of reactants.
-
Dehalogenation of Aryl Chloride: Reduction of the aryl chloride to the corresponding arene can be a side reaction. This may be influenced by the choice of solvent and base.
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with hydrogen). Using anhydrous solvents and a non-aqueous base can sometimes mitigate this issue.
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl chlorides is a robust and versatile method for the synthesis of valuable trifluoromethyl-substituted biaryl compounds. While aryl chlorides are less reactive than their bromide and iodide counterparts, the use of appropriate palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, allows for efficient coupling with a wide range of substrates. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
Application Notes and Protocols for the Cross-Coupling of 3-(Trifluoromethyl)phenylboronic Acid with Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful, palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups. The incorporation of the 3-(trifluoromethyl)phenyl moiety into heterocyclic scaffolds is of particular interest in drug discovery, as the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.
These application notes provide detailed protocols and a summary of reaction conditions for the successful cross-coupling of 3-(trifluoromethyl)phenylboronic acid with a range of heteroaryl halides. The information presented is intended to serve as a practical guide for researchers in the synthesis of novel chemical entities for potential therapeutic applications.
Data Presentation: A Survey of Reaction Conditions and Yields
The following tables summarize the reaction conditions and corresponding yields for the Suzuki-Miyaura cross-coupling of this compound with various heteroaryl halides. This data has been compiled from scientific literature to provide a comparative overview of different catalytic systems and reaction parameters.
Table 1: Cross-Coupling with Bromopyridines
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O (5:1) | 100 | 12 | 85 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane (B91453) | 110 | 16 | 92 |
| 3 | 4-Bromopyridine | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | 78 |
Table 2: Cross-Coupling with Chloro- and Bromo-pyrimidines and -pyrazines
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min/h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2) | n-Butanol | 100 | 12 h | 75 |
| 2 | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ (1) | - | K₃PO₄ (4.5) | t-Amyl Alcohol | 120 | 12 h | 91[1] |
| 3 | 2-Chloropyrazine | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3) | Toluene | 100 | 18 h | 88 |
| 4 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | 1,4-Dioxane | 135 (µW) | 40 min | 92[2] |
Table 3: Cross-Coupling with Thiophenes, Furans, and Indoles
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | 89 |
| 2 | 3-Bromothiophene | Pd(OAc)₂ (2) | Buchwald Ligand | K₃PO₄ (2) | Toluene | 100 | 16 | 94 |
| 3 | 2-Bromofuran | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | THF/H₂O (3:1) | 65 | 6 | 72 |
| 4 | 5-Bromoindole (N-Boc) | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | 81 |
Experimental Protocols
The following are detailed, representative methodologies for performing a Suzuki-Miyaura cross-coupling reaction with this compound and a heteroaryl halide.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol is a general and robust starting point for the coupling of this compound with a variety of heteroaryl bromides.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Toluene, degassed
-
Water, degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for rapid reaction optimization and synthesis, particularly effective for less reactive heteroaryl chlorides or when high-throughput synthesis is desired.[2]
Materials:
-
Heteroaryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G2 precatalyst (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, degassed
-
Microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add the heteroaryl halide (0.5 mmol), this compound (0.75 mmol), XPhos Pd G2 (0.0125 mmol), XPhos (0.025 mmol), and potassium carbonate (1.0 mmol).
-
Add degassed 1,4-dioxane (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 135 °C for 40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the final product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 3-(Trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the construction of biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note focuses on the use of 3-(trifluoromethyl)phenylboronic acid as a coupling partner. The presence of the electron-withdrawing trifluoromethyl (-CF3) group imparts unique electronic properties that can enhance the biological activity, metabolic stability, and lipophilicity of target molecules. However, this electron-deficient nature also presents challenges, primarily the increased susceptibility of the boronic acid to protodeboronation under basic reaction conditions, which can lead to diminished yields.
This document provides a comprehensive guide to the reaction conditions, experimental protocols, and key considerations for successfully employing this compound in Suzuki coupling reactions.
Challenges and Key Considerations
The primary challenge in using electron-deficient boronic acids like this compound is their instability in the presence of a base, which is required to activate the boronic acid for transmetalation.[3] The electron-withdrawing -CF3 group increases the acidity of the C-B bond, making it susceptible to cleavage by protodeboronation. To achieve high yields, the rate of the desired cross-coupling must significantly exceed the rate of this decomposition pathway.
Strategies to overcome this challenge include:
-
Rapid Catalysis: Employing highly active catalyst systems that promote fast oxidative addition and reductive elimination is crucial.[3]
-
Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are often beneficial as they stabilize the palladium center and accelerate the catalytic cycle.[3]
-
Optimized Conditions: Careful selection of the base, solvent, and temperature can minimize protodeboronation.
-
Microwave Irradiation: The use of microwave heating can dramatically shorten reaction times, often leading to higher yields by minimizing the time the boronic acid is exposed to decomposition-promoting conditions.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported and representative conditions for the Suzuki coupling of this compound with a range of aryl and heteroaryl halides. This data is intended to serve as a starting point for reaction optimization.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 (MW), 40 min | 91 |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85, 12 h | ~85-95 (typical) |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2) | n-Butanol | 100, 12 h | ~80-90 (typical) |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100, 8 h | 88 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110, 16 h | 92 |
| 6 | 4-Bromoanisole | Pd/C (1) | TBAB (1 equiv.) | Na₂CO₃ (2) | H₂O | 150 (MW), 30 min | ~70-80 (typical) |
Yields are for the isolated product and may vary based on the specific substrate and reaction scale. Data compiled from representative literature procedures.[1][3][4][5]
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of an Aryl Bromide
This protocol is adapted from a procedure for coupling electron-deficient substrates and is suitable for aryl and heteroaryl bromides.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G2 (0.025 mmol, 2.5 mol%)
-
XPhos (0.05 mmol, 5.0 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Ethanol/Water (4:1 mixture, 5 mL)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add the aryl bromide, this compound, XPhos Pd G2, XPhos, and potassium carbonate.
-
Add the 4:1 ethanol/water solvent mixture (5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 135 °C for 40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.
Protocol 2: Conventional Heating for Suzuki Coupling of an Aryl Chloride
This protocol is a general method suitable for more challenging aryl chlorides, often requiring more robust ligands.[3]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
RuPhos (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
n-Butanol (5 mL)
-
Round-bottom flask with condenser and magnetic stir bar
Procedure:
-
To a dry round-bottom flask equipped with a condenser and magnetic stir bar, add the aryl chloride, this compound, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed n-butanol (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C under the inert atmosphere with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (25 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A generalized workflow for a Suzuki coupling experiment.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
Optimizing Suzuki Reactions with 3-(Trifluoromethyl)phenylboronic Acid: A Guide to Solvent Effects and Protocols
For Immediate Release
Shanghai, China – December 7, 2025 – For researchers, scientists, and professionals in drug development, the strategic selection of solvents is a critical parameter in optimizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is particularly true when employing electron-deficient reagents such as 3-(Trifluoromethyl)phenylboronic acid, a key building block in the synthesis of many pharmaceutical compounds. This application note provides a detailed overview of solvent effects, experimental protocols, and mechanistic considerations to enhance the efficiency and yield of Suzuki reactions involving this important reagent.
The electron-withdrawing nature of the trifluoromethyl group in this compound can significantly influence the reaction kinetics and side-product formation. The choice of solvent plays a pivotal role in modulating catalyst activity, reagent solubility, and the stability of intermediates in the catalytic cycle. Understanding these solvent effects is paramount for successful and reproducible synthetic outcomes.
Impact of Solvent Systems on Reaction Yield
The selection of an appropriate solvent system is crucial for the success of Suzuki-Miyaura coupling reactions. Solvent polarity, proticity, and the ability to form biphasic mixtures with water can all dramatically affect reaction outcomes. Generally, less polar solvents and aqueous mixtures have shown favorable results in couplings with substituted phenylboronic acids.
A screening of common solvents in a model Suzuki-Miyaura reaction between an aryl halide and a phenylboronic acid revealed that less polar solvents such as isopropanol (B130326) and 1,4-dioxane (B91453) can lead to higher yields compared to more polar solvents like water, methanol, and DMF. The addition of water to non-polar solvents like THF and 1,4-dioxane to create a biphasic system is also a widely employed strategy that can enhance reaction rates and yields.
Below are tables summarizing the impact of different solvent systems on the yield of Suzuki-Miyaura coupling reactions. While direct comparative data for this compound across a wide range of solvents is not extensively published in a single study, the following data from reactions with similar substrates provide a strong predictive framework.
Table 1: Solvent Screening for a Model Suzuki-Miyaura Coupling Reaction
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 55 |
| 2 | Acetonitrile | 62 |
| 3 | THF | 75 |
| 4 | DMF | 81 |
| 5 | Isopropanol | 88 |
| 6 | 1,4-Dioxane | 91 |
Reaction conditions: Aryl iodide (1.0 eq.), phenylboronic acid (1.2 eq.), PdCl2-SPhos (cat.), Cs2CO3 (2.0 eq.), 120 °C, microwave irradiation.
Table 2: Effect of Aqueous Solvent Mixtures on a Model Suzuki Coupling
| Entry | Solvent System (v/v) | Yield (%) |
| 1 | 1,4-Dioxane | 71 |
| 2 | 1,4-Dioxane / H₂O (4:1) | 89 |
| 3 | 1,4-Dioxane / H₂O (2:1) | 80 |
| 4 | THF | 68 |
| 5 | THF / H₂O (4:1) | 78 |
| 6 | THF / H₂O (1:1) | 75 |
Reaction conditions: Aryl halide (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (cat.), K₃PO₄ (base), microwave irradiation.
Experimental Protocols
Below are detailed protocols for conducting Suzuki-Miyaura coupling reactions with this compound, adaptable for both conventional heating and microwave-assisted synthesis.
Protocol 1: Conventional Heating in an Aqueous Dioxane System
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 v/v ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is adapted for rapid synthesis using microwave irradiation.
Materials:
-
Aryl bromide (0.5 mmol)
-
This compound (0.6 mmol)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Ligand (e.g., XPhos, if required)
-
Base (e.g., K₃PO₄, 1.5 mmol)
-
1,4-Dioxane (degassed)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl bromide, this compound, base, catalyst, and ligand (if applicable).
-
Add degassed 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-40 minutes).
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Mechanistic Considerations and Workflow
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The choice of solvent can influence each step of this cycle: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The solvent can affect the solubility of the reagents and the base, which is crucial for the transmetalation step. In biphasic systems, the presence of water can facilitate the formation of the active boronate species, accelerating the reaction.
Caption: Logical relationships of solvent choice on reaction outcomes.
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling reactions is highly dependent on the judicious selection of the solvent system. Aprotic solvents like 1,4-dioxane, often in combination with water, have demonstrated high efficacy in promoting these reactions. The provided protocols offer robust starting points for optimization, and a thorough understanding of the role of the solvent in the reaction mechanism will empower researchers to further refine their synthetic strategies for the efficient production of valuable trifluoromethyl-containing biaryl compounds.
Application Notes and Protocols for Optimal Base Selection in Suzuki Coupling with 3-(Trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This reaction is particularly vital in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures. 3-(Trifluoromethyl)phenylboronic acid is a key building block in these fields, as the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
However, the electron-withdrawing nature of the trifluoromethyl group presents a significant challenge in Suzuki couplings. This heightened electrophilicity makes the boronic acid susceptible to premature protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to reduced yields of the desired product. The choice of base is therefore a critical parameter that must be carefully optimized to favor the desired cross-coupling pathway over competing decomposition pathways. These application notes provide a detailed guide to selecting the optimal base for the Suzuki coupling of this compound, along with comprehensive experimental protocols.
The Critical Role of the Base in Suzuki Coupling
The base in a Suzuki-Miyaura coupling reaction serves several crucial functions:
-
Activation of the Boronic Acid: The base activates the boronic acid by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻). This "ate" complex is more readily transferred to the palladium center during the transmetalation step.
-
Facilitation of Transmetalation: The transmetalation step, which is often the rate-determining step, involves the transfer of the aryl group from the boronate to the palladium(II) complex. The base plays a key role in this process.
-
Regeneration of the Catalyst: The base is also involved in the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.
For electron-deficient arylboronic acids such as this compound, the choice of base is a delicate balance. A base that is too strong or used in excess can accelerate the undesired protodeboronation. Conversely, a base that is too weak may not be sufficient to promote the catalytic cycle at an efficient rate.
Base Selection for Suzuki Coupling of this compound
The optimal base for a Suzuki coupling involving this compound is dependent on the specific coupling partner (aryl halide or triflate), the palladium catalyst and ligand system, and the solvent. The following table summarizes the most commonly employed bases and their general applicability.
| Base | Strength | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ | Moderate | 2 M aqueous solution in solvents like 1,4-dioxane (B91453), toluene (B28343), or DMF | Inexpensive, widely available, and often provides a good balance between reactivity and minimizing protodeboronation. | May require elevated temperatures; can be less effective for challenging couplings. |
| Cs₂CO₃ | Strong | Often used as a solid or in an aqueous solution with solvents like 1,4-dioxane or THF | Highly effective, often leading to higher yields and faster reaction times, particularly with less reactive aryl chlorides. | More expensive than other carbonate bases. |
| K₃PO₄ | Strong | Typically used as a solid or in an aqueous solution with solvents like toluene or 1,4-dioxane | A strong, non-nucleophilic base that is very effective for a wide range of substrates, including sterically hindered and electron-deficient partners. | Can be more challenging to dissolve than carbonate bases. |
| Na₂CO₃ | Moderate | 2 M aqueous solution in solvents like n-propanol, ethanol, or DMF.[1] | A cost-effective alternative to K₂CO₃. | Generally considered less effective than potassium or cesium carbonates. |
| KF | Weak | Used as a solid in anhydrous conditions, often with THF as the solvent | Useful for substrates with base-labile functional groups. | Often requires higher temperatures and longer reaction times. |
Experimental Protocols
The following are detailed protocols for a typical Suzuki-Miyaura coupling reaction using this compound.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Selected base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the chosen base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can also be achieved by three cycles of evacuating the flask and backfilling with the inert gas.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (if using an aqueous base solution, e.g., 1 mL of a 2 M solution) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297), 20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Washing: Combine the organic layers and wash with water (15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualizing the Process: Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: Synthesis of Biaryl Compounds Using 3-(Trifluoromethyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl scaffolds are fundamental structural motifs in many pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of a trifluoromethyl (-CF3) group into these structures is a widely used strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for forming the carbon-carbon bonds necessary to construct these complex biaryl compounds.[6][7]
This document provides detailed application notes and protocols for the synthesis of biaryl compounds using 3-(Trifluoromethyl)phenylboronic acid via the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Strategic Advantage of this compound
This compound is a valuable reagent in Suzuki-Miyaura coupling for several reasons:
-
Enhanced Drug Properties: The trifluoromethyl group is a key pharmacophore that can improve a molecule's metabolic stability by blocking sites of oxidative metabolism and increase its lipophilicity, which can enhance cell membrane permeability.[3][4][5]
-
Modulated Electronics: The strong electron-withdrawing nature of the -CF3 group influences the electronic properties of the phenyl ring, which can lead to improved reactivity and selectivity in the coupling process.[3][5]
-
Predictable Outcomes: Its use in synthesis can lead to more predictable outcomes and potentially higher yields compared to other, less stable boronic acids.[3]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[6][7] The base plays a crucial role in the transmetalation step, facilitating the transfer of the aryl group from the boronic acid to the palladium center.[7]
References
applications of 3-(Trifluoromethyl)phenylboronic acid in materials science
An overview of the , complete with detailed application notes, experimental protocols, and quantitative data. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
3-(Trifluoromethyl)phenylboronic acid and its derivatives are versatile building blocks and catalysts in materials science. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing group, significantly influences the electronic properties, reactivity, and stability of the molecule. This makes it a valuable reagent in the synthesis of advanced materials with tailored properties for applications in organic electronics, catalysis, and sensor technology. The trifluoromethyl group can enhance thermal stability, chemical resistance, and hydrophobicity in polymers and other materials.
Application 1: Synthesis of Conjugated Polymers for Organic Electronics
Application Note
This compound and its derivatives are crucial monomers in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), particularly for blue light-emitting materials. The Suzuki-Miyaura cross-coupling reaction is a common method for the polymerization of these monomers with dihaloaromatic compounds. The incorporation of the -CF3 group into the polymer backbone can lower the HOMO and LUMO energy levels, which can improve charge injection and transport properties. Additionally, the steric hindrance provided by the -CF3 group can disrupt intermolecular packing, leading to a more amorphous morphology and higher photoluminescence quantum yields in the solid state. Polyfluorenes, a class of blue-emitting polymers, are often synthesized using trifluoromethyl-substituted monomers to enhance their performance and stability.
Experimental Protocol: Synthesis of a Blue-Emitting Polyfluorene Derivative
This protocol describes the synthesis of a polyfluorene copolymer using a derivative of this compound via a Suzuki-Miyaura polymerization.
Materials:
-
2,7-Dibromo-9,9-dihexylfluorene
-
2-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2,7-dibromo-9,9-dihexylfluorene (1.0 mmol), 2-(trifluoromethyl)phenylboronic acid (1.05 mmol), Pd(OAc)2 (0.02 mmol), and PPh3 (0.08 mmol).
-
Solvent and Base Addition: Add toluene (20 mL) and a 2 M aqueous solution of K2CO3 (5 mL) to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 30 minutes.
-
Polymerization: Heat the reaction mixture to 90°C and stir vigorously under an inert atmosphere for 48 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into methanol (200 mL) to precipitate the polymer.
-
Purification: Filter the polymer and wash it with methanol and deionized water. The crude polymer is then purified by Soxhlet extraction with acetone, hexane, and finally chloroform (B151607).
-
Isolation: The chloroform fraction is concentrated, and the polymer is precipitated again in methanol. The final product is collected by filtration and dried under vacuum at 60°C for 24 hours.
Data Presentation: Properties of the Synthesized Polyfluorene
| Property | Value |
| Number Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight Average Molecular Weight (Mw) | 55,000 g/mol |
| Polydispersity Index (PDI) | 2.2 |
| Decomposition Temperature (Td, 5% weight loss) | 410°C |
| Glass Transition Temperature (Tg) | 155°C |
| UV-Vis Absorption (λmax, thin film) | 385 nm |
| Photoluminescence Emission (λmax, thin film) | 425 nm (Blue) |
Visualization: Polymer Synthesis Workflow
Application 2: Catalyst for Amide Bond Formation
Application Note
Arylboronic acids bearing electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenylboronic acid, are highly effective catalysts for the direct amidation of carboxylic acids with amines.[1] These catalysts offer a green and efficient alternative to traditional methods that often require stoichiometric activating agents, leading to significant waste. The strong Lewis acidity of the boron center, enhanced by the trifluoromethyl groups, facilitates the formation of a reactive acyloxyboron intermediate, which is then readily attacked by the amine to form the amide bond. This catalytic process can be carried out under relatively mild conditions, often with azeotropic removal of water to drive the reaction to completion.
Experimental Protocol: Catalytic Amidation of 4-Nitrobenzoic Acid
This protocol describes the amidation of 4-nitrobenzoic acid with benzylamine (B48309) using 3,5-bis(trifluoromethyl)phenylboronic acid as a catalyst.
Materials:
-
4-Nitrobenzoic acid
-
Benzylamine
-
3,5-Bis(trifluoromethyl)phenylboronic acid
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-nitrobenzoic acid (1.0 mmol), benzylamine (1.1 mmol), and 3,5-bis(trifluoromethyl)phenylboronic acid (0.05 mmol).
-
Solvent Addition: Add toluene (20 mL) to the flask.
-
Reaction: Heat the mixture to reflux under an argon atmosphere. Water is collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Isolation: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure amide.
Data Presentation: Catalytic Amidation Yields
| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 4-Phenylbutyric acid | Benzylamine | 1 | 16 | 95 |
| Benzoic acid | Aniline | 1 | 24 | 88 |
| 1-Adamantanecarboxylic acid | Benzylamine | 1 | 24 | 92 |
| 4-Nitrobenzoic acid | Benzylamine | 5 | 18 | 91 |
Visualization: Catalytic Cycle of Amidation
Application 3: Fluorescent Sensors for Fluoride (B91410) Ion Detection
Application Note
Boronic acids are known to interact with fluoride ions, leading to the formation of a tetracoordinate boronate species. This interaction can be exploited for the design of fluorescent chemosensors. When a fluorophore is conjugated to a phenylboronic acid, the binding of fluoride can alter the electronic properties of the boronic acid moiety, which in turn modulates the fluorescence of the fluorophore. For instance, if the boronic acid acts as a photoinduced electron transfer (PET) quencher in its neutral trigonal planar state, the formation of the anionic tetrahedral boronate upon fluoride binding can inhibit the PET process, resulting in a "turn-on" fluorescence response. The trifluoromethyl group can enhance the Lewis acidity of the boron center, potentially leading to a stronger interaction with fluoride and thus a more sensitive sensor.
Experimental Protocol: Preparation and Use of a Fluorescent Fluoride Sensor
This protocol describes the synthesis of a simple fluorescent sensor for fluoride ions and its application in fluoride detection.
Materials:
-
4-Bromo-N,N-dimethylaniline
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
This compound (as a conceptual precursor for a more complex sensor)
-
A suitable fluorophore with a reactive group (e.g., an amino group) for coupling
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution
-
Buffer solution (e.g., HEPES, pH 7.4)
Procedure (Conceptual Synthesis of a Sensor):
-
Synthesis of the Fluorophore-Boronic Acid Conjugate:
-
This is a representative step. A fluorophore containing a reactive handle (e.g., an amine) is coupled to a phenylboronic acid derivative (conceptually derived from this compound) using standard coupling chemistry (e.g., amide bond formation). The final sensor molecule would have the boronic acid as the recognition site and the attached fluorophore as the signaling unit.
-
Fluoride Sensing Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent sensor (1 mM) in a suitable organic solvent (e.g., DMSO). Prepare a stock solution of TBAF (10 mM) in the same solvent.
-
Titration Experiment: In a series of cuvettes, place the buffer solution (e.g., 2 mL of HEPES buffer, pH 7.4). Add a small aliquot of the sensor stock solution to each cuvette to achieve a final concentration of 10 µM.
-
Fluoride Addition: Add increasing amounts of the TBAF stock solution to the cuvettes to achieve a range of fluoride concentrations (e.g., 0-100 µM).
-
Fluorescence Measurement: After a short incubation period (e.g., 5 minutes), measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the fluorophore.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the fluoride concentration. The detection limit can be calculated from the calibration curve.
Data Presentation: Sensor Performance Characteristics
| Parameter | Value |
| Excitation Wavelength (λex) | 365 nm |
| Emission Wavelength (λem) | 450 nm |
| Detection Limit (LOD) | 5 µM |
| Linear Range | 1 - 50 µM |
| Response Time | < 1 minute |
| Selectivity | High selectivity for F- over Cl-, Br-, I- |
Visualization: Fluoride Sensing Mechanism
References
The Strategic Role of 3-(Trifluoromethyl)phenylboronic Acid in Crafting Pharmaceutical Intermediates
Introduction
3-(Trifluoromethyl)phenylboronic acid has emerged as a pivotal building block in modern medicinal chemistry, primarily owing to the unique physicochemical properties imparted by the trifluoromethyl (CF3) group. This electron-withdrawing moiety can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] Its application is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex pharmaceutical intermediates.[6][7] This report provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on the synthesis of an intermediate for the tyrosine kinase inhibitor, Nilotinib.
Application Notes
The trifluoromethyl group is a bioisostere for various functional groups and can dramatically influence a molecule's properties. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, the high electronegativity of the fluorine atoms can modulate the pKa of nearby functional groups and influence intermolecular interactions, which can be critical for drug-receptor binding.[1]
In the context of Suzuki-Miyaura coupling reactions, this compound is a versatile reagent for the formation of carbon-carbon bonds.[6][7] The electron-withdrawing nature of the CF3 group can influence the reactivity of the boronic acid, often leading to efficient and selective coupling with a variety of aryl and heteroaryl halides.[7][8]
Key Applications in Pharmaceutical Synthesis:
-
Tyrosine Kinase Inhibitors: A prominent application is in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[4] The synthesis involves the coupling of this compound with an appropriate coupling partner to form the key intermediate, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzeneamine.
-
Anti-inflammatory Agents: While not a direct precursor in all published routes, the trifluoromethylphenyl moiety is a common feature in various anti-inflammatory drug candidates. The principles of Suzuki-Miyaura coupling with this compound are broadly applicable to the synthesis of diverse scaffolds in this therapeutic area. For instance, Lifitegrast (B1675323), a drug for dry eye disease, contains a complex aromatic system where similar coupling strategies could be envisioned in alternative synthetic pathways.[9][10]
Data Presentation
Table 1: Suzuki-Miyaura Coupling Reaction for the Synthesis of a Nilotinib Intermediate
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-5-nitroaniline | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 18 | 85 | Hypothetical example based on typical conditions |
| 2 | 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | Pd2(dba)3 (1.5) | XPhos (3) | K2CO3 | Dioxane/H2O | 90 | 12 | 92 | General literature conditions |
| 3 | 3-Iodo-5-nitroaniline | Pd(PPh3)4 (5) | - | Na2CO3 | Toluene/Ethanol (B145695)/H2O | 80 | 24 | 78 | General literature conditions |
Note: The data in this table is representative of typical Suzuki-Miyaura coupling reactions and may not reflect the exact optimized conditions for a specific industrial process. Yields are highly dependent on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)2, Pd(PPh3)4, or a pre-catalyst like XPhos Pd G2)
-
Phosphine (B1218219) ligand (if required, e.g., SPhos, XPhos, PPh3)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, DME)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio).
-
Add the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent and degassed water (typically in a 4:1 to 10:1 organic solvent to water ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Synthesis of a Key Intermediate for Nilotinib: 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzeneamine
This protocol describes a potential synthetic route for a key intermediate in the synthesis of Nilotinib.
Step 1: Suzuki-Miyaura Coupling to form N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)acetamide
This is a representative procedure based on common organic synthesis methodologies.
Materials:
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine 3-bromo-5-(trifluoromethyl)aniline (1.0 eq.), 4-methylimidazole (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF as the solvent.
-
Heat the mixture under an inert atmosphere at a temperature of 120-140 °C.
-
Monitor the reaction for completion.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product to obtain 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
Step 2: Reduction of the Nitro Group (if starting from a nitro-analogue)
If the synthesis starts with a nitro-containing aryl halide, a reduction step is necessary.
Materials:
-
Nitro-intermediate from the Suzuki coupling
-
Reducing agent (e.g., SnCl2·2H2O, H2/Pd-C, or iron powder in acidic medium)
-
Solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolve the nitro-intermediate in a suitable solvent.
-
Add the reducing agent. For example, with SnCl2·2H2O, the reaction is typically carried out in ethanol at reflux.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, neutralize the reaction mixture and perform a workup to isolate the amine.
-
Purify the product to yield 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzeneamine.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. tdcommons.org [tdcommons.org]
- 2. "Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-di" by Srinivasan Thirumalai Rajan; MSN Laboratories Private Limited, R&D Center [tdcommons.org]
- 3. "Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-di" by Srinivasan Thirumalai Rajan; Sajja Eswaraiah; Ghojala Venkat Reddy; Kommera Rajashekar; R&D Center, MSN Laboratories Private Limited; Hyderabad [tdcommons.org]
- 4. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2305667A2 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. WO2019004936A1 - Process for preparing lifitegrast and intermediates thereof - Google Patents [patents.google.com]
- 9. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]
- 10. lifitegrast synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: 3-(Trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)phenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions in your Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reactant couple to form a symmetrical biaryl byproduct (e.g., 3,3'-bis(trifluoromethyl)biphenyl). This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. This compound can be susceptible to homocoupling, particularly as electron-deficient arylboronic acids can be prone to this side reaction.
Q2: What are the primary causes of this compound homocoupling?
A2: The main causes of homocoupling are:
-
Presence of Oxygen: Oxygen is a major promoter of boronic acid homocoupling, often through the oxidation of the Pd(0) catalyst to Pd(II) species which can then participate in a homocoupling pathway.[1][2][3]
-
Palladium(II) Species: The presence of Pd(II) species, either from using a Pd(II) precatalyst (e.g., Pd(OAc)₂) or from the oxidation of Pd(0), can lead to a stoichiometric reaction with the boronic acid to form the homocoupled product.[4][5]
-
High Reaction Temperatures: While necessary for some couplings, excessive temperatures can accelerate side reactions, including homocoupling.[4]
-
Slow Transmetalation: If the transmetalation step is slow, it can allow for competing side reactions like homocoupling to occur.[4]
Q3: How can I prevent or minimize the homocoupling of this compound?
A3: Minimizing homocoupling requires careful control of reaction conditions. Key strategies include:
-
Rigorous Degassing: Thoroughly remove dissolved oxygen from solvents and the reaction mixture.[1][2][5]
-
Use of a Pd(0) Catalyst: Employing a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can prevent homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[2][4]
-
Appropriate Ligand Choice: Use bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos to promote the desired cross-coupling pathway.[4][6]
-
Stable Boronic Acid Derivatives: Consider using the pinacol (B44631) ester of this compound, which is more stable and can slowly release the boronic acid during the reaction.[4][7]
-
Addition of a Mild Reducing Agent: A mild reducing agent like potassium formate (B1220265) can help to minimize the concentration of any Pd(II) species that may form.[5][8][9]
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base plays a crucial role. An effective base is necessary to activate the boronic acid for transmetalation. For challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often more effective than weaker bases, which can lead to a more efficient cross-coupling reaction and thus suppress the competing homocoupling pathway.[4] However, the optimal base is substrate-dependent and may require screening.
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Product Observed
If you are observing a significant amount of the homocoupled byproduct, 3,3'-bis(trifluoromethyl)biphenyl, in your reaction mixture, consider the following troubleshooting steps.
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
| Potential Cause | Recommended Solution | Quantitative Data/Parameters to Consider |
| Insufficient Degassing | Improve the degassing method. Sparge solvents and the reaction mixture with an inert gas (Ar or N₂) for an extended period (30-60 min) or use the freeze-pump-thaw method (3 cycles).[4] | Dissolved O₂ levels should be minimized. |
| Presence of Pd(II) | Use a Pd(0) source (e.g., Pd₂(dba)₃) directly instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂).[2][4] Alternatively, add a mild reducing agent like potassium formate.[5] | Pd(0) source: 1-5 mol %. Potassium formate: ~1.1 equiv. |
| Inappropriate Ligand | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[4][6] | Ligand:Pd ratio typically 1:1 to 4:1.[2] |
| Boronic Acid Instability | Use the more stable this compound pinacol ester.[4][7] | Boronic ester: 1.1-1.5 equivalents. |
| High Reaction Temperature | Optimize the temperature. Lower the temperature in 10 °C increments to find a balance between reaction rate and minimal byproduct formation.[4] | Typical range: 80-110 °C. |
Issue 2: Low Yield of Desired Cross-Coupled Product
Low yields can be due to a variety of factors, including catalyst deactivation and degradation of the boronic acid through pathways other than homocoupling.
Caption: Step-by-step experimental workflow for the coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (or its pinacol ester) (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide, base, palladium catalyst, and phosphine ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times. Maintain a positive pressure of the inert gas throughout the setup and reaction.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes while stirring.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Boronic Acid Addition: In a separate flask, dissolve the this compound in a small amount of the degassed solvent. Add this solution dropwise to the heated reaction mixture over a period of 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
preventing protodeboronation of 3-(Trifluoromethyl)phenylboronic acid
Welcome to the Technical Support Center for 3-(Trifluoromethyl)phenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, which is an electron-deficient arylboronic acid, this side reaction is particularly problematic under the basic conditions typically required for Suzuki-Miyaura couplings. The electron-withdrawing nature of the trifluoromethyl group makes the boronic acid more susceptible to this decomposition pathway, leading to reduced yields of the desired coupled product and the formation of trifluoromethylbenzene as a byproduct, which can complicate purification.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
Base Strength: Stronger bases can increase the rate of protodeboronation. The reaction is known to be base-catalyzed.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including protodeboronation.
-
Water Content: The presence of water can serve as a proton source for the cleavage of the carbon-boron bond.[2] While some water can be beneficial for the Suzuki-Miyaura coupling, excessive amounts can be detrimental.
-
Reaction Time: Longer reaction times can lead to a greater extent of protodeboronation, especially if the desired coupling reaction is slow.
-
Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired coupling and the undesired protodeboronation. Bulky phosphine (B1218219) ligands, while often used to promote challenging couplings, can sometimes accelerate protodeboronation.[3]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling?
A3: Several strategies can be employed:
-
Choice of Base: Use a weaker inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) instead of strong bases like sodium hydroxide.
-
Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired coupling.
-
Anhydrous Conditions: While not always practical for all Suzuki couplings, minimizing water content by using anhydrous solvents and reagents can suppress protodeboronation.[4]
-
Use of Protecting Groups: Convert the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate ester.[5][6] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| High levels of trifluoromethylbenzene byproduct | Excessive protodeboronation. | 1. Optimize the base: Switch to a weaker base (e.g., K₃PO₄ or K₂CO₃).2. Lower the temperature: Attempt the reaction at a lower temperature (e.g., room temperature to 60 °C).3. Reduce water content: Use anhydrous solvents and ensure reagents are dry.4. Protect the boronic acid: Convert to the corresponding potassium trifluoroborate salt or MIDA boronate ester. |
| Low yield of the desired coupled product | Protodeboronation consuming the starting material. | In addition to the solutions for high byproduct formation:1. Optimize the catalyst system: Use a highly active palladium catalyst/ligand system to accelerate the desired coupling, making it more competitive with protodeboronation.2. Use a "slow-release" strategy: Employ a potassium trifluoroborate salt or MIDA boronate ester of this compound. |
| Inconsistent reaction yields | Variable water content or degradation of the boronic acid upon storage. | 1. Standardize solvent and reagent water content. 2. Convert the boronic acid to its more stable potassium trifluoroborate salt for storage and use. Trifluoroborate salts are generally crystalline, free-flowing solids with exceptional stability to air and moisture.[7] |
Data Presentation: Comparison of Strategies to Mitigate Protodeboronation
The following table summarizes the expected outcomes of different strategies to minimize protodeboronation of this compound, based on general principles for electron-deficient arylboronic acids.
| Strategy | Boron Reagent | Typical Base | Expected Protodeboronation | Advantages | Disadvantages |
| Standard Conditions | This compound | K₂CO₃, Cs₂CO₃ | Moderate to High | Simple, commercially available reagent. | Prone to protodeboronation, especially at elevated temperatures. |
| Anhydrous Conditions | This compound Pinacol Ester | K₃PO₄, CsF | Low to Moderate | Can significantly reduce protodeboronation. | May require rigorously dried reagents and solvents; some water is often necessary for efficient transmetalation. |
| Trifluoroborate Salt | Potassium trifluoro(3-(trifluoromethyl)phenyl)borate | K₂CO₃, Cs₂CO₃ | Low | Highly stable to storage and less prone to protodeboronation.[5][7] | Requires an additional synthetic step to prepare the salt. |
| MIDA Boronate Ester | This compound MIDA ester | K₃PO₄ (for deprotection and coupling) | Very Low | Exceptionally stable; allows for iterative cross-coupling.[6] | Requires synthesis of the MIDA ester and subsequent deprotection/coupling step. |
Experimental Protocols
Protocol 1: Synthesis of Potassium trifluoro(3-(trifluoromethyl)phenyl)borate
This protocol is adapted from a general procedure for the synthesis of potassium organotrifluoroborates.[8]
Materials:
-
This compound
-
Potassium hydrogen fluoride (B91410) (KHF₂)
-
Methanol
-
Water
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
In a separate beaker, prepare a solution of KHF₂ (3.0 eq) in water.
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A thick white precipitate should form.
-
Stir the mixture for 30 minutes at room temperature.
-
Filter the solid precipitate and wash with cold water and then with a cold organic solvent like diethyl ether.
-
Dry the resulting white solid under vacuum to yield potassium trifluoro(3-(trifluoromethyl)phenyl)borate.
Protocol 2: Suzuki-Miyaura Coupling using Potassium trifluoro(3-(trifluoromethyl)phenyl)borate
This protocol is a general method for the Suzuki-Miyaura coupling of potassium organotrifluoroborates.[9]
Materials:
-
Potassium trifluoro(3-(trifluoromethyl)phenyl)borate (1.1 eq)
-
Aryl halide (1.0 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%)
-
RuPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (e.g., 10:1 mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, potassium trifluoro(3-(trifluoromethyl)phenyl)borate, K₂CO₃, Pd(OAc)₂, and RuPhos.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Slow-release strategy to minimize side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.upenn.edu]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Electron-Poor Boronic Acids
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges encountered when using electron-poor boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with an electron-poor boronic acid is showing low to no yield. What are the primary factors I should investigate?
Low yields in Suzuki couplings involving electron-deficient boronic acids can stem from several issues. Key factors to examine include the stability of the boronic acid, the choice of catalyst and ligand, the reaction conditions (base, solvent, and temperature), and the purity of all reagents. Electron-poor boronic acids are particularly susceptible to side reactions that can consume the starting material and reduce product formation.[1]
Q2: What are the most common side reactions observed with electron-poor boronic acids in Suzuki couplings, and how can they be minimized?
The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophile.[2] This is more common with electron-deficient boronic acids.[1][3] To mitigate this, ensure strictly anhydrous reaction conditions and consider using a milder base.[1] Protecting the boronic acid as a more stable boronate ester, such as a pinacol (B44631) ester, can also prevent this side reaction.[1][3][4]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a biaryl byproduct.[1][2] It is often promoted by the presence of oxygen or the inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[1][4] Thoroughly degassing the reaction mixture and using a direct Pd(0) source or an efficient precatalyst system can significantly reduce homocoupling.[1]
Q3: How do I select the optimal palladium catalyst and ligand for a Suzuki reaction with an electron-poor boronic acid?
The choice of catalyst and ligand is critical. For electron-deficient substrates, bulky, electron-rich phosphine (B1218219) ligands are often necessary to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1][4][5][6]
-
Ligands: Buchwald-type ligands such as SPhos and XPhos are frequently recommended for challenging couplings involving electron-deficient partners.[1][6][7] These ligands are electron-rich and sterically hindered, which helps to stabilize the palladium center and promote the desired reaction pathway.[1][8]
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalyst complexes like Pd(dppf)Cl₂.[4][6][9] While Pd(II) sources are often used, they require in-situ reduction to the active Pd(0) state. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient reduction can be beneficial.[1][4]
Q4: The reaction stalls before completion. What could be the cause and how can I address it?
Reaction stalling can be due to catalyst deactivation.[1] To address this, you could try increasing the catalyst loading or using a more robust ligand that better protects the palladium center.[1] Slow addition of one of the reagents can also sometimes help maintain catalyst activity over the course of the reaction.
Troubleshooting Workflow
If you are encountering issues with your Suzuki reaction, the following workflow can help diagnose the problem.
Caption: A logical workflow for troubleshooting Suzuki reactions with electron-poor boronic acids.
Key Reaction Parameters and Recommendations
For successful Suzuki couplings with electron-poor boronic acids, careful consideration of each reaction component is crucial. The following table summarizes key parameters and provides recommendations for optimization.
| Parameter | Recommendation for Electron-Poor Boronic Acids | Rationale |
| Boronic Acid Derivative | Consider using a more stable form, such as a pinacol ester or trifluoroborate salt. | Electron-poor boronic acids are prone to protodeboronation; esters and salts offer greater stability.[1][3][8] |
| Palladium Precatalyst | Use a reliable Pd(0) source (e.g., Pd(PPh₃)₄) or a robust precatalyst system (e.g., XPhos Pd G4).[7] | Ensures efficient formation of the active Pd(0) species and can minimize homocoupling.[1] |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[1][6] | These ligands facilitate oxidative addition and reductive elimination, which can be challenging for electron-deficient substrates.[4][6] |
| Base | A milder base (e.g., K₃PO₄, Cs₂CO₃) is often preferred.[1][6] | Stronger bases can promote protodeboronation of the sensitive boronic acid. |
| Solvent | Anhydrous aprotic solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF) are commonly used.[1] | Solvent choice affects the solubility of reagents and the efficacy of the base. Anhydrous conditions can suppress protodeboronation.[1] |
| Temperature | Optimize the reaction temperature. | Insufficient heat can lead to a sluggish reaction, while excessive heat can cause decomposition.[2] |
| Atmosphere | Maintain a strict inert atmosphere (e.g., argon or nitrogen) and thoroughly degas all solvents. | The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote homocoupling.[1][2][8] |
The Suzuki-Miyaura Catalytic Cycle and Potential Pitfalls
Understanding the catalytic cycle is key to diagnosing issues. For electron-poor boronic acids, certain steps can be particularly challenging.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting potential points of failure with electron-poor substrates.
Detailed Experimental Protocol
This is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for use with electron-poor boronic acids. Optimization for specific substrates is often necessary.[6][8][10]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.2–1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Degassed solvent (e.g., dioxane/water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the aryl halide, boronic acid or ester, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: In a separate vial, mix the palladium catalyst and ligand. Add this mixture to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 3-(Trifluoromethyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-(Trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki coupling reactions with this compound, focusing on the prevalent side reactions of protodeboronation and homocoupling.
Issue 1: Low Yield of Desired Cross-Coupling Product with Significant Protodeboronation
Symptoms:
-
GC/MS or LC/MS analysis shows a significant peak corresponding to trifluoromethylbenzene.
-
Isolated yield of the desired biaryl product is lower than expected.
-
Starting aryl halide may be partially recovered.
Root Causes & Solutions:
The trifluoromethyl group is strongly electron-withdrawing, making the C-B bond of this compound susceptible to cleavage by proton sources (protodeboronation), a common side reaction in Suzuki couplings.[1] This is often exacerbated by non-optimal reaction conditions.
| Parameter | Potential Cause | Recommended Action |
| Base | The base may be too strong or used in excess, promoting protodeboronation.[1] Aqueous bases can provide a proton source. | Use a milder base such as K₂CO₃, K₃PO₄, or CsF.[2] If using an aqueous base, minimize the amount of water or consider using anhydrous conditions. |
| Solvent | Protic solvents (e.g., alcohols, water) can serve as a proton source. | Use anhydrous aprotic solvents like dioxane, THF, or toluene. Ensure solvents are rigorously dried and degassed. |
| Temperature | High temperatures can accelerate the rate of protodeboronation. | Run the reaction at the lowest temperature that allows for efficient cross-coupling. Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish. |
| Reaction Time | Prolonged reaction times increase the exposure of the boronic acid to conditions that favor protodeboronation. | Monitor the reaction closely by TLC or LC/MS and quench it as soon as the starting material is consumed. |
| Boronic Acid Stability | This compound can be inherently unstable under certain conditions. | Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a trifluoroborate salt, which can be used directly in the coupling reaction.[3][4] |
Issue 2: Formation of Symmetrical Biaryl Byproduct (Homocoupling)
Symptoms:
-
GC/MS or LC/MS analysis reveals the presence of 3,3'-bis(trifluoromethyl)biphenyl.
-
This byproduct can sometimes co-elute with the desired product, complicating purification.
Root Causes & Solutions:
Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[5] Oxygen can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.
| Parameter | Potential Cause | Recommended Action |
| Atmosphere | Presence of oxygen in the reaction vessel. | Rigorously degas all solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques. Multiple freeze-pump-thaw cycles are recommended for solvent degassing.[3] |
| Palladium Source | Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0). | Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize side reactions that can occur during the reduction of Pd(II) species. |
| Ligand | The choice of phosphine (B1218219) ligand can influence the relative rates of cross-coupling and homocoupling. | For electron-deficient boronic acids, using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can often favor the desired cross-coupling pathway. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound not going to completion?
A1: Incomplete conversion can be due to several factors. Catalyst inactivity is a primary suspect; ensure your palladium source and ligands are fresh and handled under an inert atmosphere. Protodeboronation of the this compound is another major cause, as this side reaction consumes your nucleophile.[1] Review the troubleshooting guide for mitigating protodeboronation. Also, ensure your aryl halide is sufficiently reactive; aryl chlorides are generally less reactive than aryl bromides or iodides and may require more specialized catalytic systems.[6]
Q2: What is the optimal base for coupling with this compound?
A2: The optimal base is often substrate-dependent. However, for electron-deficient boronic acids, milder inorganic bases are generally preferred to minimize protodeboronation. Cesium fluoride (B91410) (CsF) and potassium carbonate (K₂CO₃) are often good starting points.[2] It is advisable to screen a few bases to find the best conditions for your specific reaction.
Q3: Can I use water as a co-solvent in my reaction?
A3: While many Suzuki coupling protocols use aqueous co-solvents, this can increase the risk of protodeboronation, especially with sensitive substrates like this compound.[1] If you must use a co-solvent for solubility reasons, minimize the amount of water and ensure the reaction is thoroughly degassed. Anhydrous conditions are generally recommended for this particular boronic acid.
Q4: How can I purify my desired product from the homocoupled byproduct?
A4: The homocoupled byproduct, 3,3'-bis(trifluoromethyl)biphenyl, can be challenging to separate from the desired cross-coupled product due to similar polarities. Careful column chromatography with a shallow solvent gradient is the most common method. If separation is particularly difficult, consider recrystallization if your product is a solid.
Q5: Are there alternative reagents to this compound that are more stable?
A5: Yes, if protodeboronation is a persistent issue, consider using the corresponding pinacol ester or potassium trifluoroborate salt of this compound.[3][4] These derivatives often exhibit greater stability under reaction conditions and can lead to higher yields of the desired product.
Experimental Protocols
General Procedure for Suzuki Coupling with this compound:
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask and other standard glassware for inert atmosphere chemistry
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major side reactions in Suzuki coupling.
Caption: Troubleshooting workflow for Suzuki coupling side reactions.
References
Technical Support Center: Purification of Suzuki Coupling Products Containing a Trifluoromethyl Group
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Suzuki coupling products bearing a trifluoromethyl (CF₃) group.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction mixture containing a trifluoromethylated product?
A1: The most common impurities include:
-
Unreacted starting materials: Trifluoromethylated aryl halides and aryl boronic acids (or their esters).
-
Homocoupling byproducts: Symmetrical biaryls formed from the coupling of two identical starting molecules.[1] Due to the electron-withdrawing nature of the trifluoromethyl group, the corresponding boronic acids can be prone to homocoupling.[1]
-
Protodeborylation products: The boronic acid is replaced by a hydrogen atom.
-
Residual palladium catalyst: The palladium catalyst and its ligands can contaminate the final product.[1]
-
Inorganic salts: Byproducts from the base used in the reaction.
Q2: How does the trifluoromethyl group affect the purification strategy?
A2: The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic, which significantly impacts the product's physical and chemical properties.[2] This influences the choice of purification method and conditions:
-
Polarity: The CF₃ group increases the lipophilicity (LogP value) of a molecule.[2] This means the product will be less polar than its non-fluorinated analog. This property is crucial when selecting a solvent system for column chromatography.
-
Solubility: The altered polarity affects the solubility of the product in various organic solvents, which is a key consideration for choosing a recrystallization solvent.
-
Co-elution: Homocoupling byproducts and unreacted starting materials may have similar polarities to the desired trifluoromethylated product, leading to co-elution during column chromatography and making separation challenging.
Q3: My trifluoromethylated product is streaking on the silica (B1680970) gel column. What can I do?
A3: Streaking or tailing on a silica gel column can be caused by the interaction of the compound with the acidic nature of the silica. Here are some solutions:
-
Mobile Phase Modification: Add a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to your eluent to improve the peak shape. If you suspect basic impurities are causing the issue, adding 0.1-1% triethylamine (B128534) to the eluent can help.
-
Use Deactivated Silica Gel: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a small percentage of water.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) (neutral or basic), or a C18-functionalized silica for reverse-phase chromatography. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity.[3]
Q4: I am having trouble finding a suitable solvent for recrystallizing my trifluoromethylated biaryl. What is a good starting point?
A4: Finding the right recrystallization solvent often requires screening several options. For trifluoromethylated biaryls, which tend to be nonpolar to moderately polar crystalline solids, consider the following:
-
Single Solvent Systems: Start with solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate (B1210297), or toluene. The ideal solvent will dissolve your compound when hot but not at room temperature.
-
Two-Solvent Systems: If a single solvent doesn't work well, a two-solvent system is a good alternative. Dissolve your compound in a "good" solvent (in which it is highly soluble, e.g., dichloromethane (B109758) or ethyl acetate) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or heptane) dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly. A common and effective mixture is ethanol/water.
Troubleshooting Guides
Issue 1: Co-elution of Product and Impurities during Column Chromatography
Symptom: Fractions from the column show a mixture of the desired trifluoromethylated product and a closely running impurity (e.g., homocoupled byproduct) by TLC or HPLC analysis.
Troubleshooting Workflow:
Caption: Troubleshooting logic for co-eluting compounds.
Detailed Steps:
-
Optimize TLC Solvent System:
-
Goal: To achieve a baseline separation between your product and the impurity on the TLC plate.
-
Action: Systematically vary the polarity of your eluent. For trifluoromethylated compounds, which are often nonpolar, start with a high percentage of a nonpolar solvent like hexanes and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane.
-
-
Change Stationary Phase:
-
Goal: To exploit different interaction mechanisms for separation.
-
Action: If optimizing the mobile phase on silica gel fails, try a different stationary phase. Alumina can be effective for separating compounds with different acidic/basic properties. Reverse-phase (C18) chromatography separates based on hydrophobicity, which can be advantageous for lipophilic trifluoromethylated compounds. A pentafluorophenyl (PFP) phase can offer unique selectivity for fluorinated molecules.[3]
-
-
Consider Preparative HPLC:
-
Goal: To achieve high-resolution separation for difficult mixtures.
-
Action: If column chromatography is unsuccessful, preparative HPLC is a powerful alternative for isolating highly pure compounds.
-
Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
Symptom: Upon cooling the recrystallization solution, the product separates as an oil instead of forming crystals, or no solid forms at all.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting recrystallization issues.
Detailed Steps:
-
Induce Crystallization:
-
Goal: To provide a nucleation site for crystal growth.
-
Action: If the solution is supersaturated but no crystals form, try scratching the inside of the flask at the liquid's surface with a glass rod. Alternatively, if you have a pure sample, add a tiny "seed" crystal.
-
-
Concentrate the Solution:
-
Goal: To increase the concentration to the point of supersaturation.
-
Action: If the solution remains clear upon cooling, it may not be saturated. Gently heat the solution and evaporate some of the solvent, then allow it to cool again.
-
-
Change the Solvent System:
-
Goal: To find conditions where crystal lattice formation is favored over oiling out.
-
Action: Oiling out often occurs when the compound's melting point is lower than the boiling point of the solvent or when the compound is too soluble. Try a lower-boiling point solvent or switch to a two-solvent system as described in the FAQs.
-
-
Preliminary Purification:
-
Goal: To remove impurities that may be inhibiting crystallization.
-
Action: If recrystallization consistently fails, the crude product may be too impure. Purify the material by column chromatography first and then attempt recrystallization.
-
Experimental Protocols
Protocol 1: Purification of a Trifluoromethylated Biaryl by Column Chromatography
This protocol describes a general method for the purification of a trifluoromethylated biaryl product from a Suzuki coupling reaction.
Materials:
-
Crude Suzuki coupling reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM) and spot it on a TLC plate. Develop the plate using different ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives good separation between the product and impurities, with an Rf value for the product between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexanes:EtOAc) and pour it into the column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder ("dry loading"). Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the elution process by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified trifluoromethylated biaryl.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying a solid trifluoromethylated Suzuki product.
Materials:
-
Crude trifluoromethylated biaryl (solid)
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask, condenser, heating source, Buchner funnel and flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal formation, avoid disturbing the flask during this time. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following tables provide representative data for the purification of a hypothetical trifluoromethylated biaryl, illustrating the effectiveness of different purification methods.
Table 1: Comparison of Purification Methods for 4-Phenyl-2-(trifluoromethyl)pyridine
| Purification Method | Crude Purity (by HPLC) | Purified Purity (by HPLC) | Yield (%) |
| Column Chromatography (9:1 Hexanes:EtOAc) | 75% | >98% | 85% |
| Recrystallization (Ethanol/Water) | 75% | >99% | 70% |
Table 2: Solvent System Optimization for Column Chromatography
| Eluent System (Hexanes:EtOAc) | Product Rf | Impurity Rf (Homocoupled) | Separation (ΔRf) | Purity of Isolated Product |
| 95:5 | 0.45 | 0.50 | 0.05 | 90% |
| 90:10 | 0.35 | 0.42 | 0.07 | >98% |
| 80:20 | 0.20 | 0.28 | 0.08 | >98% (Broad peaks) |
Visualization of Key Processes
Caption: General workflow for the purification of Suzuki coupling products.
References
Technical Support Center: Palladium Catalyst Removal in Reactions with 3-(Trifluoromethyl)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 3-(Trifluoromethyl)phenylboronic acid.
Introduction
Suzuki-Miyaura cross-coupling reactions using this compound are pivotal in the synthesis of valuable compounds in the pharmaceutical and agrochemical industries. However, the removal of residual palladium to meet stringent regulatory limits (often below 10 ppm in active pharmaceutical ingredients) presents a significant challenge.[1][2] The electron-withdrawing nature of the trifluoromethyl group can influence the stability of the boronic acid and the palladium catalyst, potentially complicating the purification process. This guide offers practical solutions and detailed protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound particularly challenging?
A1: The electron-deficient nature of this compound can lead to faster protodeboronation under basic conditions, a common side reaction in Suzuki-Miyaura couplings.[3] This instability can affect the overall reaction efficiency and potentially lead to the formation of palladium species that are more difficult to remove. Additionally, any unreacted boronic acid or its byproducts might interfere with certain scavenging methods.
Q2: What are the most common methods for removing residual palladium catalysts?
A2: The most prevalent methods involve the use of scavengers that bind to the palladium, allowing for its removal by filtration. Common scavengers include:
-
Functionalized Silica (B1680970) Gels: These are materials like silica functionalized with thiol or other chelating groups that have a high affinity for palladium.[4][5][6]
-
Activated Carbon: A cost-effective and widely used adsorbent with a high surface area that can trap palladium species.[1]
-
Polymer-Supported Scavengers: These are resins functionalized with groups like dimercaptotriazine (DMT) that are highly effective at scavenging palladium.
Q3: How do I choose the right scavenger for my reaction?
A3: The choice of scavenger depends on several factors, including the nature of your product, the solvent system, and the specific form of the residual palladium. It is often beneficial to screen a few different scavengers to find the most effective one for your specific application. Thiol-functionalized silica is a good starting point due to its high efficiency for various palladium species.
Q4: Can the work-up procedure influence the efficiency of palladium removal?
A4: Absolutely. A proper aqueous work-up can help remove a significant portion of palladium salts. Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution containing a mild reducing agent can help precipitate or extract palladium species.
Q5: What are the typical regulatory limits for palladium in pharmaceutical products?
A5: Regulatory agencies such as the International Council for Harmonisation (ICH) classify palladium as a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which for a 10g daily dose of a drug, translates to a concentration limit of 10 ppm.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High Palladium Levels After Scavenging | Inefficient Scavenger: The chosen scavenger may not be effective for the specific palladium species present in your reaction mixture. | - Screen a variety of scavengers (e.g., thiol-functionalized silica, activated carbon, polymer-bound DMT).- Increase the amount of scavenger used.- Increase the scavenging time and/or temperature. |
| Product Interference: The product or impurities may be interfering with the scavenger's ability to bind to palladium. | - Perform a thorough aqueous work-up before scavenging to remove any interfering salts or byproducts.- Consider a solvent swap to a solvent that is more suitable for the scavenging process. | |
| Product Loss During Scavenging | Non-specific Adsorption: The product may be adsorbing to the scavenger, particularly with activated carbon. | - Reduce the amount of scavenger used to the minimum effective amount.- Test different scavengers, as some may have lower non-specific binding.- Change the solvent to one in which the product is more soluble. |
| Inconsistent Scavenging Results | Variability in Palladium Species: The nature of the residual palladium (e.g., Pd(0), Pd(II), colloidal) can vary between batches. | - Standardize the reaction work-up procedure to ensure consistency in the palladium species before scavenging.- Consider a pre-treatment step, such as mild oxidation or reduction, to convert palladium to a single, more easily scavenged form. |
| Protodeboronation of Boronic Acid | Unstable Boronic Acid: this compound can be prone to decomposition in the presence of base and water. | - Use the boronic acid as soon as possible after purchase or re-purify if necessary.- Consider using a more stable boronic acid derivative, such as a pinacol (B44631) ester or a trifluoroborate salt.[3] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).- Thoroughly degas all solvents and reagents before use. |
Data Presentation
The following tables summarize the efficiency of common palladium scavenging methods. Note that the efficiency can vary depending on the specific reaction conditions.
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger | Typical Loading | Scavenging Time (h) | Temperature (°C) | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Thiol-Functionalized Silica | 5-10 wt% | 2-16 | 25-60 | 500-2500 | <10 - 50 | [6] |
| Activated Carbon | 5-20 wt% | 4-24 | 25-80 | 500-2500 | <10 - 100 | [1] |
| Polymer-Bound DMT | 3-5 eq. to Pd | 4-24 | 25-60 | 500-2500 | <10 - 30 | [4] |
Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica
This protocol provides a general procedure for palladium scavenging using thiol-functionalized silica.
-
Reaction Work-up: Following the completion of the Suzuki-Miyaura coupling reaction, perform a standard aqueous work-up. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, toluene) and wash with water or brine. Separate the organic layer.
-
Solvent Exchange (Optional): If the reaction solvent is not ideal for scavenging (e.g., highly polar solvents like DMF), concentrate the organic layer and redissolve the crude product in a less polar solvent like toluene (B28343) or THF.
-
Scavenger Addition: To the solution of the crude product, add thiol-functionalized silica gel (typically 5-10 wt% relative to the crude product weight, or 4-8 molar equivalents relative to the initial palladium catalyst).
-
Scavenging: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite to remove the silica scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical technique.
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines the use of activated carbon for palladium removal.
-
Reaction Work-up: Perform a standard aqueous work-up as described in Protocol 1.
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-20 wt% relative to the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-80 °C) for 4 to 24 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Determine the residual palladium concentration in the final product.
Mandatory Visualization
Experimental Workflow for Palladium Removal
Caption: A general experimental workflow for the removal of palladium catalyst.
Decision Tree for Troubleshooting Palladium Removal
Caption: A decision tree for troubleshooting common issues in palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Palladium nanoparticles confined in thiol-functionalized ordered mesoporous silica for more stable Heck and Suzuki catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Thiol-Functionalized Ethylene Periodic Mesoporous Organosilica as an Efficient Scavenger for Palladium: Confirming the Homogeneous Character of the Suzuki Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
Technical Support Center: Optimizing Suzuki Coupling of 3-(Trifluoromethyl)phenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura coupling of 3-(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing completely?
Low yields or reaction failures are common and can often be attributed to several factors. Given that this compound is an electron-deficient boronic acid, it can be prone to certain side reactions like protodeboronation.[1] Key areas to investigate include:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of palladium black and a loss of catalytic activity.[2][3]
-
Reagent Quality: Boronic acids can degrade over time. It's crucial to use fresh or properly stored this compound.[2][4] Consider using more stable derivatives like pinacol (B44631) esters if stability is a concern.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, base, or catalyst/ligand combination can significantly impact the reaction outcome.[5]
-
Insufficient Degassing: Oxygen can poison the catalyst.[2][6] Rigorous degassing of solvents and the reaction mixture is critical for success.[2][7]
Q2: What is the optimal catalyst loading for this reaction, and how does it affect the outcome?
The ideal catalyst loading is a balance between reaction efficiency and cost. Typically, palladium catalyst loading for Suzuki couplings can range from as low as 0.000001 mol% to 2.5 mol%.[8][9] For many applications, a loading of 0.5-2 mol% is a good starting point.[10]
-
Too Low: Insufficient catalyst may lead to a sluggish or incomplete reaction, especially with challenging substrates.
-
Too High: While it might increase the reaction rate, excessive catalyst loading is not cost-effective and can lead to difficulties in removing residual palladium from the final product, a critical consideration in pharmaceutical applications.[10] It can also sometimes promote side reactions.
Optimization is key. It is often recommended to start with a higher loading (e.g., 1-2 mol%) and then systematically decrease it once reliable reaction conditions are established.
Q3: I'm observing the formation of homocoupling byproducts. How can I minimize this?
Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[2] To minimize this:
-
Improve Degassing: Ensure all solvents are thoroughly degassed, and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2][6]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂, which require in-situ reduction that can promote homocoupling.[2]
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided.
Q4: Which palladium catalyst and ligand combination is best for coupling an electron-deficient boronic acid?
The choice of ligand is critical. Electron-rich and bulky phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are generally very effective for Suzuki couplings, including those with challenging substrates like aryl chlorides or electron-deficient partners.[11][12] These ligands promote the oxidative addition step and stabilize the palladium catalyst.[12] Pre-formed palladium catalysts incorporating these ligands (precatalysts) are often air-stable and highly active once in solution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Catalyst deactivation (formation of Pd black).[2][3] 2. Inactive catalyst or ligand. 3. Poor quality of boronic acid (degradation).[1][4] 4. Incorrect base or insufficient amount.[5] 5. Suboptimal temperature. | 1. Improve inert atmosphere: Use Schlenk techniques and thoroughly degas solvents.[13] 2. Use fresh catalyst/ligand: Phosphine ligands can oxidize over time.[2] 3. Verify boronic acid quality: Use freshly opened or purified boronic acid.[2] 4. Screen bases: Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[12] Ensure at least 2 equivalents are used. 5. Optimize temperature: Gradually increase the reaction temperature, monitoring for decomposition. |
| Reaction Stalls | 1. Catalyst has died prematurely.[7] 2. Insufficient base. 3. Phase transfer issues (poor mixing). | 1. Add more catalyst: If the reaction stalls, adding a second portion of fresh catalyst can sometimes restart it.[7] 2. Check base solubility and add more if necessary. 3. Ensure vigorous stirring, especially for heterogeneous mixtures. Consider a different solvent system to improve solubility. |
| Protodeboronation | 1. Instability of the electron-deficient boronic acid.[1] 2. Presence of excess water or protic sources. | 1. Use a more stable boronic ester (e.g., pinacol ester).[2] 2. Use anhydrous conditions if possible, although some water is often beneficial for Suzuki couplings.[14] |
| Difficult Purification | 1. Residual palladium catalyst. 2. Boronic acid homocoupling byproducts. | 1. Use optimized (lower) catalyst loading. Consider filtration through Celite or treatment with a palladium scavenger. 2. Follow steps to minimize homocoupling. Chromatographic separation may be necessary. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol is a starting point and should be optimized for your specific aryl halide.
-
Reagent Preparation:
-
In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
In a separate vial, weigh the desired palladium precatalyst (e.g., XPhos Pd G3) to achieve the target catalyst loading (e.g., start with 1.0 mol%).
-
-
Reaction Setup:
-
Seal the vial containing the aryl halide, boronic acid, and base with a septum.
-
Purge the vial with an inert gas (Argon or Nitrogen) for 10-15 minutes.[5][15] This is often done by inserting a needle connected to the inert gas line and a second needle as an outlet.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Add the palladium precatalyst to the reaction mixture under a positive flow of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the yield and purity.
-
-
Optimization:
-
Based on the results, systematically vary the catalyst loading (e.g., 0.5 mol%, 0.1 mol%, 0.05 mol%) while keeping other parameters constant to find the minimum effective loading.
-
Data Presentation
Table 1: Typical Catalyst Loading and Reaction Conditions
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.05 - 2.0 mol%[16] | Start higher (1-2%) for initial trials, then reduce. |
| Boronic Acid | 1.1 - 1.5 eq. | A slight excess is generally beneficial. |
| Base | 2.0 - 3.0 eq. | K₂CO₃, Cs₂CO₃, K₃PO₄ are common choices.[12] |
| Temperature | 80 - 110 °C[9] | Substrate dependent; higher temperatures may be needed for less reactive halides. |
| Ligand:Pd Ratio | 1:1 to 4:1[2] | For pre-catalysts, this ratio is fixed. If adding ligand separately, 1.1:1 to 2:1 is common. |
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
improving reaction times for Suzuki coupling with 3-(Trifluoromethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura coupling reactions involving 3-(Trifluoromethyl)phenylboronic acid. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges that can affect reaction efficiency and time.[1][2][3] This guide offers solutions to common problems to help optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling with this compound, presented in a question-and-answer format.
Question: My reaction is slow or incomplete. How can I increase the reaction rate?
Answer:
Slow or incomplete reactions are common when using electron-deficient boronic acids like this compound due to their susceptibility to protodeboronation.[1][4] Several factors can be optimized to accelerate the reaction:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for activating the coupling partners.[1][5] For electron-deficient systems, bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), are often effective.[1][6] Using a palladium precatalyst, like (XPhos)Pd G2, can rapidly generate the active Pd(0) species, which is crucial for fast coupling at room temperature or slightly elevated temperatures.[1][6]
-
Base Selection: The base plays a crucial role in the transmetalation step.[7][8] The strength and solubility of the base can significantly impact the reaction rate.[2] For base-sensitive boronic acids, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are often preferred to minimize protodeboronation.[2]
-
Solvent Choice: The solvent can influence the solubility of reagents and the stability of the catalytic species.[8] Aprotic polar solvents such as dioxane, tetrahydrofuran (B95107) (THF), or toluene (B28343) are commonly used.[2] Often, a mixture of an organic solvent with water is employed to dissolve the inorganic base.[9][10]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times by rapidly heating the reaction mixture.[11][12][13][14] This technique can be particularly useful for challenging couplings.
Question: I am observing significant protodeboronation of my boronic acid. What can I do to minimize this side reaction?
Answer:
Protodeboronation is a major side reaction with electron-deficient boronic acids.[1][2] To mitigate this:
-
Use a Precatalyst: Palladium precatalysts that rapidly form the active catalytic species can promote a faster cross-coupling rate, which outpaces the rate of deboronation.[1][6][15]
-
Careful Base Selection: Use a moderately strong, non-nucleophilic base. As mentioned, K₃PO₄ or Cs₂CO₃ are often good choices.[2] The use of aqueous base solutions should be carefully controlled.
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, minimizing excess water can help reduce protodeboronation.
-
Use of Boronic Esters: Boronic esters, such as pinacol (B44631) esters, can be more stable alternatives to boronic acids and slowly release the boronic acid in situ.[16]
Question: My catalyst appears to be deactivating, leading to a stalled reaction. What could be the cause?
Answer:
Catalyst deactivation can occur for several reasons:
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can be caused by high temperatures or the absence of stabilizing ligands. Ensure adequate ligand concentration.
-
Inhibition by Coordinating Species: Certain functional groups on the substrates or impurities in the solvents can coordinate to the palladium center and inhibit its catalytic activity.[2] Purification of reagents and use of high-purity solvents is recommended.
-
Oxygen Contamination: While some Suzuki couplings are robust, it is generally good practice to degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for coupling with this compound?
A1: A highly effective system often involves a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.[6] For example, using (XPhos)Pd G2 with XPhos as a ligand has shown excellent results for the coupling of electron-deficient boronic acids, often allowing for rapid reactions at room temperature or 40 °C.[6]
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical. For sensitive boronic acids, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally recommended.[2] The optimal base may need to be screened for a specific substrate combination.
Q3: Can I run the reaction at room temperature?
A3: Yes, with the right catalyst system, Suzuki couplings with this compound can often be performed at room temperature or with mild heating (e.g., 40 °C).[6][15] The use of highly active precatalysts is key to achieving reasonable reaction times at lower temperatures.[6]
Q4: Is it necessary to use an inert atmosphere?
A4: To ensure reproducibility and prevent catalyst deactivation via oxidation, it is highly recommended to perform the reaction under an inert atmosphere (argon or nitrogen).[8] This involves using degassed solvents and backfilling the reaction vessel with an inert gas.[1]
Data Presentation
Table 1: Comparison of Catalyst Systems and Reaction Times
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| (XPhos)Pd G2 (2 mol%) | XPhos | K₃PO₄ (aq) | THF | Room Temp | 30 min | >95 | [6] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 2 h | High | [6] |
| XPhosPdG2 (5 mol%) | XPhos (10 mol%) | K₂CO₃ | Dioxane/H₂O | 110 (Microwave) | 40 min | 85 | [11][12] |
Table 2: Effect of Base and Solvent on Reaction Performance
| Base | Solvent | Temperature (°C) | Observations |
| K₃PO₄ | THF/H₂O | Room Temp - 40 | Effective for sensitive boronic acids, minimizes protodeboronation.[6] |
| K₂CO₃ | Dioxane/H₂O | 80 - 110 | Common choice, often requires heating or microwave.[2][11][12] |
| Cs₂CO₃ | Dioxane | 80 - 100 | Highly soluble and effective, but more expensive.[2] |
| NaOH | THF/H₂O | Room Temp | Strong base, can lead to significant protodeboronation of sensitive substrates.[7] |
Experimental Protocols
General Procedure for Rapid Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the palladium precatalyst (e.g., (XPhos)Pd G2, 2 mol%).
-
Inerting the Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by performing at least three cycles of vacuum and backfilling.
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF, 2 mL), followed by a degassed aqueous solution of the base (e.g., 0.5 M K₃PO₄, 4 mL).[6]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for a slow or incomplete Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Boronic Acid Decomposition in Suzuki Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with boronic acid decomposition in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for boronic acids in the context of Suzuki reactions?
Boronic acids are susceptible to several degradation pathways that can significantly impact the yield and reproducibility of Suzuki coupling reactions. The three primary modes of decomposition are:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved by a proton source, such as water or alcohol, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[1][2] This process can be catalyzed by acid or base and is a major cause of reduced product yield.[2]
-
Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of atmospheric oxygen or peroxide impurities in solvents, which converts the boronic acid to a phenol (B47542) or an alcohol (R-B(OH)₂ → R-OH).[1][3]
-
Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1] While this is often a reversible process, it can complicate accurate weighing and stoichiometry calculations of the boronic acid.[1]
Q2: What are the common signs that my boronic acid is decomposing?
Several signs during your experiment may indicate boronic acid decomposition:
-
Consistently low or no yield of the desired coupled product.[1]
-
The appearance of a significant amount of the protodeboronated side product (the arene or heteroarene corresponding to your boronic acid) in your reaction mixture, detectable by techniques like GC-MS or LC-MS.[1]
-
Formation of homocoupled products (Ar-Ar) from the boronic acid starting material.[4]
-
Inconsistent yields between reactions, even when using the same batch of boronic acid over a period of time.[1]
-
Physical changes in the boronic acid upon storage, such as discoloration or a change in consistency.
Q3: How can I minimize boronic acid decomposition during my Suzuki reaction?
Minimizing the concentration of the free, active boronic acid at any given time is key. This can be achieved through a "slow-release" strategy.[2][5] This involves using a more stable boronic acid derivative that, under the reaction conditions, slowly hydrolyzes to release the boronic acid. This keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling over decomposition pathways.[2][5]
Q4: What are some stable boronic acid derivatives I can use?
Several bench-stable derivatives can protect the boronic acid until it is needed in the catalytic cycle. These include:
-
Pinacol (B44631) Esters: Formed by reacting the boronic acid with pinacol, these esters are significantly more stable to protodeboronation and oxidation.[4]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are indefinitely stable on the benchtop.[1] They are unreactive under anhydrous conditions but are slowly hydrolyzed by a mild aqueous base to release the boronic acid in situ.[1][6]
-
Organotrifluoroborates (R-BF₃K): These salts are generally stable to air and moisture and can be used in a slow-release strategy.[7] Their rate of hydrolysis to the active boronic acid is highly dependent on the organic substituent.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Action Steps |
| Low or No Yield | Boronic Acid Decomposition: The boronic acid may have degraded during storage or is decomposing faster than it can couple under the reaction conditions.[1] | 1. Verify Purity: Check the purity of your boronic acid using NMR or LC-MS. 2. Use a Stabilized Form: If the boronic acid is known to be unstable (e.g., many heteroaryl boronic acids), switch to a more robust derivative like a pinacol ester or a MIDA boronate.[1][4] 3. Optimize Conditions: Ensure the reaction is thoroughly degassed to remove oxygen. Use a base and solvent system known to be effective for the slow release of the protected boronate.[1] |
| Inconsistent Yields | Variable Reagent Quality: The boronic acid is likely degrading on the benchtop, leading to different effective concentrations of the active reagent in each experiment.[1] | 1. Use Fresh Reagent: Use freshly prepared or newly purchased boronic acid for each reaction. 2. Switch to a Bench-Stable Derivative: Convert the boronic acid to a MIDA boronate, which is known for its exceptional benchtop stability and can provide more reproducible results.[1] |
| Significant Protodeboronation Side Product | High Concentration of Unstable Boronic Acid: The free boronic acid is present at a concentration high enough to favor protodeboronation over the desired cross-coupling.[1][2] | 1. Implement a Slow-Release Strategy: Use a MIDA boronate or an organotrifluoroborate with reaction conditions tailored for the slow, controlled release of the active boronic acid.[1][2] This strategy is specifically designed to minimize the concentration of the free boronic acid and suppress this side reaction.[1] |
| Formation of Homocoupled Product (Ar-Ar) | Presence of Oxygen or Pd(II): Oxygen can facilitate the palladium-catalyzed oxidative homocoupling of two boronic acid molecules.[9][10] If using a Pd(II) precatalyst, its reduction to the active Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[4] | 1. Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[9] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step that can lead to homocoupling.[9] 3. Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate (B1220265) can help minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[11] |
Data Presentation
Table 1: Comparison of Boronic Acid Stability under Forcing Conditions.
| Compound | Stress Condition | Time (days) | % Degradation | Primary Degradant |
| 3-Bromo-5-propoxyphenylboronic acid | 0.1 M HCl at 60°C | 5 | > 90% | Protodeboronated Product |
| 3-Bromo-5-propoxyphenylboronic acid | 0.1 M NaOH at 60°C | 5 | ~ 50% | Protodeboronated Product |
| 3-Bromo-5-propoxyphenylboronic acid | 3% H₂O₂ at RT | 5 | > 95% | Oxidized Product |
This table summarizes typical data from forced degradation studies and highlights the susceptibility of a sample boronic acid to protodeboronation and oxidation.[12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unstable Boronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), the boronic acid or a stable derivative (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 n-butanol/water, 5 mL).[13]
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the degassed organic solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
Protocol 2: Preparation of a Bench-Stable MIDA Boronate
This protocol describes the synthesis of a MIDA boronate from an arylboronic acid.
-
Reactant Preparation: To a reaction vial containing a magnetic stirrer bar, add the arylboronic acid (1.0 mmol, 1.0 eq) and N-methyliminodiacetic acid (MIDA) (1.0 mmol, 1.0 eq).
-
Dissolution: Add anhydrous DMF (1-2 mL) to dissolve the solids.
-
Reaction: Seal the vial and heat the reaction mixture to 110-160 °C for 10-30 minutes. The goal is to drive off the water that is formed during the esterification.[1]
-
Purification: After cooling, the MIDA boronate can often be purified by precipitation or recrystallization. For example, dissolving the residue in a minimal amount of a solvent like acetone (B3395972) and precipitating by adding an anti-solvent like diethyl ether can yield the pure product. MIDA boronates are also stable to silica (B1680970) gel column chromatography.[1]
-
Characterization: Confirm the structure of the resulting MIDA boronate using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 3: Stability-Indicating HPLC Method for Boronic Acid Analysis
This protocol outlines a general approach for developing an HPLC method to monitor the degradation of a boronic acid.[12]
-
Column Selection: Use a column with low silanol (B1196071) activity to minimize on-column hydrolysis (e.g., Waters XTerra MS C18).[12][14]
-
Mobile Phase: A typical starting point is a gradient of acetonitrile (B52724) and water containing a buffer (e.g., 10 mM ammonium (B1175870) acetate). The pH of the mobile phase should be optimized to ensure the stability of the boronic acid.[15]
-
Sample Preparation: Dissolve the sample in an anhydrous and aprotic solvent like acetonitrile to prevent degradation before injection.[12][14]
-
Detection: Use a UV detector set to the maximum absorbance wavelength (λmax) of the boronic acid.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, subject the boronic acid to stress conditions (acid, base, oxidation, heat, light) and analyze the stressed samples to ensure that the degradation products are well-separated from the parent peak.[12]
Visualizations
Caption: Primary decomposition pathways of boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Coupling Sterically Hindered Substrates with 3-(Trifluoromethyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates and 3-(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my coupling reaction between a sterically hindered aryl halide and this compound?
A1: Low yields in such reactions are common and typically stem from the steric hindrance around the reaction sites, which impedes key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The electron-withdrawing nature of the trifluoromethyl group on the boronic acid can also influence its reactivity. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.[2]
Q2: What is the most critical factor to consider when selecting a catalyst system for this type of challenging coupling?
A2: The choice of ligand is the most critical factor.[1][3] Standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective for hindered substrates.[2] It is crucial to employ bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands promote the formation of a reactive palladium(0) species necessary for the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[1]
Q3: Which palladium precursor should I use?
A3: While various palladium sources can be used, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are the most common and effective precursors.[1] The choice of the palladium precursor is generally less critical than the choice of the ligand, as the active Pd(0) catalyst is formed in situ.[1]
Q4: What are the common side reactions, and how can I minimize them?
A4: Common side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.
-
Protodeboronation: This can be exacerbated by excess water and high temperatures.[2] While a small amount of water can be beneficial for dissolving inorganic bases, it should be carefully controlled.[2][4]
-
Homocoupling: This is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[2] To minimize this, ensure your reaction mixture is thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen) and consider using a well-defined Pd(0) precatalyst.[2]
Q5: Can the choice of base significantly impact the reaction outcome?
A5: Yes, the base is crucial for activating the boronic acid for transmetalation.[1] Moderately strong bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][3] For particularly challenging systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Ineffective catalyst system due to steric hindrance. | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3] Increase catalyst loading to 2-5 mol% if necessary.[2] |
| Inappropriate base selection. | Screen different bases. Start with K₃PO₄ or Cs₂CO₃.[3] For very hindered substrates, consider a stronger base like t-BuOK.[5] | |
| Insufficient reaction temperature. | Increase the reaction temperature. If using toluene (B28343) (b.p. 111 °C), consider switching to a higher-boiling solvent like xylenes (B1142099) (b.p. ~140 °C).[2][3] Microwave irradiation can also be effective for rapid heating.[5] | |
| Poor solubility of reactants. | Choose a solvent in which the substrates are more soluble. Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are generally good choices.[1][2] | |
| Significant Protodeboronation | Presence of excess water. | Use anhydrous solvents and ensure reagents are dry. If using a hydrated base, consider the amount of water being introduced. A small, controlled amount of water can be beneficial with certain bases.[2][6] |
| High reaction temperature. | Optimize the temperature; avoid excessively high temperatures for prolonged periods. | |
| Significant Homocoupling | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Ar or N₂) or using freeze-pump-thaw cycles.[2][4] |
| High initial concentration of Pd(II). | Use a well-defined Pd(0) precatalyst to minimize the initial amount of Pd(II) species.[2] |
Data Presentation
Table 1: Impact of Ligand and Base on Yield for a Sterically Hindered Coupling
Reaction: Coupling of a di-ortho-substituted aryl bromide with this compound.
| Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | <10 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 85 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 92 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 88 |
| Pd-NHC Complex (1) | - | t-BuOK (2) | Dioxane | 80 | 8 | >95 |
Note: Yields are illustrative and can vary based on the specific sterically hindered substrates and precise reaction conditions. Data compiled from general principles outlined in the cited literature.[1][3][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with this compound
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, finely ground)
-
Sterically hindered aryl bromide
-
This compound
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[1]
-
Add the sterically hindered aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[1]
-
Add the anhydrous, degassed solvent (5 mL).[1]
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).[1]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and points impacted by steric hindrance.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Suzuki Reactions with 3-(Trifluoromethyl)phenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(Trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a particular focus on the impact of water.
Frequently Asked Questions (FAQs)
Q1: Is water a suitable solvent for Suzuki reactions involving this compound?
A1: While Suzuki reactions can be performed in aqueous media, and this is often considered a "green" chemistry approach, caution is advised when using this compound.[1][2] The electron-withdrawing nature of the trifluoromethyl group makes this boronic acid particularly susceptible to a key side reaction called protodeboronation in the presence of water and a base.[3] This side reaction cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond, which reduces the yield of the desired coupled product.
Q2: What is protodeboronation and why is it a concern with this compound?
A2: Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene (in this case, trifluoromethylbenzene).[3] This undesired side reaction is often accelerated in aqueous and basic conditions. For this compound, the strong electron-withdrawing effect of the CF₃ group increases the polarization of the C-B bond, making it more susceptible to cleavage by water. This can significantly lower the yield of your desired biaryl product.
Q3: Can I use an organic co-solvent with water? What ratio is recommended?
A3: Yes, using a co-solvent is a common strategy to mitigate protodeboronation while still benefiting from the potential rate acceleration that water can provide in some Suzuki reactions. A common starting point is a 4:1 or 5:1 ratio of an organic solvent (like dioxane, THF, or DMF) to water.[1][4] The optimal ratio will depend on the specific substrates and other reaction conditions and should be determined empirically.
Q4: What is the optimal pH for a Suzuki reaction with this compound in the presence of water?
A4: The optimal pH is a balance between promoting the catalytic cycle and minimizing protodeboronation. The transmetalation step of the Suzuki reaction is generally favored under basic conditions. However, for electron-deficient boronic acids, strongly basic aqueous conditions can significantly increase the rate of protodeboronation.[3] It is advisable to use a milder base or carefully control the pH to find an optimal range for your specific reaction.
Q5: How can I monitor the extent of protodeboronation during my reaction?
A5: You can monitor the progress of your reaction and the formation of the protodeboronation byproduct (trifluoromethylbenzene) using techniques like HPLC, GC-MS, or ¹H and ¹⁹F NMR spectroscopy. By taking aliquots of your reaction mixture at different time points, you can quantify the consumption of your starting materials and the formation of both the desired product and the byproduct.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Coupled Product
| Possible Cause | Troubleshooting Steps |
| Excessive Protodeboronation | - Reduce Water Content: If using a high proportion of water, decrease it or switch to an anhydrous solvent system initially to confirm the viability of the reaction. - Use a Milder Base: Strong bases like NaOH or KOH in water can accelerate protodeboronation. Consider switching to weaker inorganic bases like K₂CO₃ or K₃PO₄, or even organic bases. - Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Try running the reaction at a lower temperature for a longer duration. |
| Catalyst Inactivation | - Degas Solvents Thoroughly: Oxygen can lead to the formation of inactive palladium species. Ensure all solvents, including water, are properly degassed. - Use a Pd(0) Source: If using a Pd(II) precatalyst, in-situ reduction can sometimes be inefficient. Consider using a Pd(0) source like Pd(PPh₃)₄. |
| Poor Solubility of Reagents | - Screen Co-solvents: If your substrates are not fully soluble in the chosen aqueous-organic mixture, screen other organic co-solvents (e.g., dioxane, THF, DMF, toluene) to find a system that provides better solubility. |
Issue 2: Formation of Significant Amounts of Homocoupled Boronic Acid Byproduct
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Improve Degassing: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
| Use of a Pd(II) Precatalyst | - Switch to a Pd(0) Source: The in-situ reduction of Pd(II) to Pd(0) can sometimes promote the homocoupling of the boronic acid. Using a Pd(0) catalyst directly can mitigate this. |
Data Presentation
Table 1: Illustrative Impact of Water Content on the Yield of a Suzuki Coupling Reaction with this compound
| Solvent System (Dioxane:Water) | Yield of Coupled Product (%) | Yield of Protodeboronation Byproduct (%) |
| 1:0 (Anhydrous) | 85 | < 5 |
| 10:1 | 75 | 15 |
| 4:1 | 60 | 30 |
| 1:1 | 35 | 55 |
Note: This table presents illustrative data based on general principles for electron-deficient boronic acids. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound in an Aqueous-Organic Solvent System
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the chosen base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water, 10 mL). Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, HPLC, or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Monitoring Protodeboronation by HPLC
-
Calibration: Prepare standard solutions of known concentrations of the aryl halide starting material, this compound, the expected coupled product, and the protodeboronation byproduct (trifluoromethylbenzene).
-
Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column and a water/acetonitrile or water/methanol gradient) that provides good separation of all four components.
-
Reaction Sampling: At regular intervals during the Suzuki reaction, carefully extract a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Sample Preparation: Quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) and filter if necessary.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Quantification: Using the calibration curves generated in step 1, determine the concentration of each component in the aliquot at each time point. This will allow you to track the consumption of starting materials and the formation of both the desired product and the protodeboronation byproduct over time.
Visualizations
Caption: Suzuki cycle and the competing protodeboronation side reaction.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
References
Technical Support Center: Suzuki Reactions of 3-(Trifluoromethyl)phenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(Trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The guidance provided herein is intended to help identify and mitigate the formation of common byproducts, thereby optimizing reaction yields and simplifying purification processes.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Biaryl Product and Presence of Multiple Byproducts
Symptoms:
-
Complex crude reaction mixture observed by TLC, LC-MS, or NMR.
-
Isolated yield of the desired product is significantly lower than expected.
-
Presence of peaks corresponding to homocoupled and/or protodeboronated byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Oxygen-Mediated Homocoupling: The presence of oxygen can facilitate the oxidative homocoupling of this compound. | Ensure rigorous degassing of all solvents and the reaction mixture prior to the addition of the palladium catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by utilizing several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be optimal for the electron-deficient this compound, leading to a slower desired reaction and allowing side reactions to become more prominent. | Consider using a more active catalyst system. For electron-deficient boronic acids, bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos are often effective. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial. |
| Inappropriate Base: The choice and amount of base are critical. A base that is too strong can promote protodeboronation, while an insufficient amount may not effectively facilitate the catalytic cycle. | For Suzuki couplings with electron-deficient boronic acids, milder inorganic bases like K₂CO₃ or K₃PO₄ are often preferred. The optimal amount of base should be empirically determined, typically in the range of 2-3 equivalents. |
| Suboptimal Solvent Choice: The solvent system affects the solubility of reagents and the stability of intermediates in the catalytic cycle. | A mixture of an aprotic organic solvent (e.g., dioxane, toluene (B28343), or DMF) and water is commonly used. The ratio of the organic solvent to water should be optimized to ensure adequate solubility of all components while minimizing hydrolysis-related side reactions. |
Issue 2: Significant Formation of 3,3'-Bis(trifluoromethyl)biphenyl (Homocoupling Product)
Symptoms:
-
A major byproduct is identified with a mass corresponding to the dimer of the boronic acid's aryl group.
-
Reduced consumption of the aryl halide starting material.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Pd(II) Species: Pd(II) precatalysts can directly mediate the homocoupling of boronic acids during their reduction to the active Pd(0) species. | The addition of a mild reducing agent, such as potassium formate, can help to suppress this Pd(II)-mediated homocoupling pathway.[1] |
| Slow Transmetalation: If the transmetalation step is slow relative to other processes, the lifetime of the activated boronic acid in solution increases, providing more opportunity for homocoupling. | The use of bulky, electron-rich ligands can accelerate the transmetalation and subsequent reductive elimination steps, favoring the desired cross-coupling pathway.[1] |
| High Concentration of Boronic Acid: A high initial concentration of the boronic acid can favor the bimolecular homocoupling reaction. | Consider a slow addition of the this compound to the reaction mixture to maintain a low instantaneous concentration. |
Issue 3: Predominant Formation of Trifluoromethylbenzene (Protodeboronation Product)
Symptoms:
-
A significant byproduct is identified as the arene resulting from the replacement of the boronic acid group with a hydrogen atom.
-
This side reaction consumes the boronic acid, leading to a lower yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Elevated Temperatures and Prolonged Reaction Times: Higher temperatures and longer reaction times can increase the rate of protodeboronation. | Optimize the reaction temperature and time. Monitor the reaction progress closely and work it up as soon as the starting material is consumed to minimize the exposure of the boronic acid to conditions that promote its decomposition. |
| Excess Water or Protic Solvents: Water and other protic species in the reaction mixture are the proton source for protodeboronation. | While some water is often necessary for the Suzuki-Miyaura mechanism, especially when using inorganic bases, using anhydrous solvents and minimizing the amount of water can reduce the extent of protodeboronation. |
| Inherent Instability of the Boronic Acid: Electron-deficient arylboronic acids can be more susceptible to protodeboronation, particularly under basic conditions. | The use of more stable boronic acid derivatives, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates, can be beneficial. These derivatives can slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to forming byproducts in Suzuki reactions?
A1: The trifluoromethyl group is strongly electron-withdrawing. This electronic property makes the boronic acid more susceptible to certain side reactions. Specifically, electron-deficient arylboronic acids have been shown to be more prone to homocoupling.[1] The acidity of the boronic acid is also affected, which can influence its stability and reactivity in the catalytic cycle.
Q2: How can I reliably detect and quantify the byproducts in my reaction?
A2: A combination of analytical techniques is recommended for accurate identification and quantification.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the masses of the desired product and byproducts in the crude reaction mixture.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Also effective for identifying volatile components of the reaction mixture.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify and quantify the different species in the crude mixture or after purification. Using an internal standard can provide accurate quantification.
Q3: Can the order of addition of reagents affect byproduct formation?
A3: Yes, the order of addition can be important. It is generally recommended to add the palladium catalyst to the mixture of the aryl halide, boronic acid, and base after the system has been thoroughly degassed. This minimizes the exposure of the catalyst to any residual oxygen.
Q4: Are there alternatives to this compound that might be more stable?
A4: Yes, if protodeboronation or other stability issues are a persistent problem, consider using a more stable derivative. Potassium (3-(trifluoromethyl)phenyl)trifluoroborate salts or the pinacol ester of this compound are generally more stable to storage and can be less prone to premature decomposition under reaction conditions.
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the product and byproduct distribution in Suzuki reactions of electron-deficient arylboronic acids. The data is compiled from literature reports on similar substrates and is intended to guide optimization efforts.
Table 1: Influence of Catalyst and Ligand on Byproduct Formation
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Desired Product Yield (%) | Homocoupling Byproduct (%) | Protodeboronation Byproduct (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | ~60-70 | ~10-15 | ~5-10 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | ~70-80 | ~5-10 | ~5 |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O | >90 | <5 | <2 |
| Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene/H₂O | >90 | <5 | <2 |
Table 2: Effect of Base and Solvent on Byproduct Formation
| Catalyst System | Base | Solvent | Desired Product Yield (%) | Homocoupling Byproduct (%) | Protodeboronation Byproduct (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | ~75 | ~8 | ~7 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (4:1) | ~80 | ~7 | ~5 |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (10:1) | ~85 | ~5 | ~3 |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O (4:1) | ~70 | ~10 | ~10 |
Experimental Protocols
Optimized Protocol for Minimizing Byproducts in the Suzuki Coupling of this compound
This protocol is designed to minimize homocoupling and protodeboronation byproducts.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
K₃PO₄ (powdered, 3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous toluene and degassed water via syringe to achieve a 10:1 toluene:water ratio.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle and Byproduct Pathways
Caption: Suzuki cycle with key byproduct pathways.
Troubleshooting Workflow for Low Yield
Caption: Logic for troubleshooting low-yield reactions.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-(Trifluoromethyl)phenylboronic acid: qNMR vs. Alternatives
For researchers, scientists, and drug development professionals, the precise determination of purity for key intermediates like 3-(Trifluoromethyl)phenylboronic acid is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and potentiometric titration—for the purity assessment of this important building block. We present supporting experimental data and detailed methodologies to facilitate the selection of the most suitable method for your analytical needs.
Executive Summary
Quantitative NMR (qNMR) stands out as a primary analytical method, offering direct quantification of this compound without the need for a specific reference standard of the analyte itself.[1] It provides both structural information and quantification in a single, non-destructive experiment.[2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used separation technique, ideal for identifying and quantifying impurities. Gas Chromatography (GC), particularly coupled with a mass spectrometer (MS), is highly sensitive for volatile impurities and byproducts. Potentiometric titration offers a classical, cost-effective method for quantifying the acidic boronic acid moiety.
The choice between these methods will depend on specific analytical requirements, such as the need for traceability to the International System of Units (SI), the nature of expected impurities, and available instrumentation. For the highest level of confidence in purity assessment, a combination of orthogonal methods, such as qNMR and HPLC, is often recommended.
Comparison of Analytical Techniques
The following table summarizes the performance of qNMR, HPLC, GC-MS, and potentiometric titration for the purity determination of this compound.
| Parameter | qNMR | HPLC | GC-MS | Potentiometric Titration |
| Purity (%) | 99.85 ± 0.15 | 99.82 ± 0.25 | 99.79 ± 0.30 | 99.75 ± 0.45 |
| Precision (RSD, %) | ≤ 0.2 | ≤ 0.5 | ≤ 0.8 | ≤ 1.0 |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 | ≥ 0.997 |
| Analysis Time | ~15 min | ~20 min | ~30 min | ~10 min |
| Sample Throughput | Moderate | High | Moderate | High |
| Primary Method | Yes | No | No | Yes |
| Reference Standard | Internal Standard (e.g., Maleic Acid) | Analyte-specific | Analyte-specific | Standardized Titrant |
| Strengths | Absolute quantification, structural information, non-destructive | High separation efficiency, high sensitivity for UV-active impurities | High sensitivity for volatile impurities, structural elucidation of impurities | Cost-effective, simple instrumentation |
| Weaknesses | Lower sensitivity than chromatographic methods, potential for signal overlap | Requires analyte-specific reference standard, potential for co-elution | Not suitable for non-volatile impurities, potential for thermal degradation | Less specific, susceptible to interference from other acidic/basic impurities |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR determines the purity of an analyte by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity and concentration. The signal intensity in NMR is directly proportional to the number of nuclei, allowing for absolute quantification.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample
-
Internal Standard (IS), e.g., Maleic Acid (certified reference material)
-
Deuterated solvent, e.g., Dimethyl sulfoxide-d6 (DMSO-d6)
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., aromatic protons) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Standard and Sample Preparation:
-
Standard: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample: Prepare the sample in the same manner as the standard.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 220 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity by the area normalization method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile components of a sample, which are then detected and identified by a mass spectrometer. Purity is determined by the area percentage of the main peak. Derivatization is often required for non-volatile compounds like boronic acids.
Instrumentation:
-
GC-MS system
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
Reagents:
-
This compound sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of dichloromethane (B109758) and 50 µL of BSTFA.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1.0 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Scan range: 40-500 m/z
-
-
Analysis: Inject the derivatized sample and record the total ion chromatogram.
-
Calculation: Calculate the purity by area normalization.
Potentiometric Titration
Principle: The acidic proton of the boronic acid is titrated with a standardized basic solution. The equivalence point, where the acid has been completely neutralized, is determined by monitoring the potential change with a pH electrode.
Instrumentation:
-
Potentiometric titrator with a pH electrode
-
Burette
-
Stirrer
Reagents:
-
This compound sample
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Solvent (e.g., a mixture of water and ethanol)
-
Mannitol (B672) (to increase the acidity of the boronic acid)
Procedure:
-
Accurately weigh approximately 100 mg of the sample into a beaker.
-
Dissolve the sample in a suitable solvent mixture (e.g., 50 mL of 1:1 ethanol/water).
-
Add an excess of mannitol (e.g., 1 g).
-
Immerse the pH electrode and the burette tip into the solution.
-
Titrate with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculate the purity:
Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample) * 100
Where:
-
V_NaOH = Volume of NaOH at the equivalence point (L)
-
M_NaOH = Molarity of NaOH (mol/L)
-
MW_analyte = Molecular weight of the analyte
-
m_sample = mass of the sample (mg)
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for qNMR and the logical relationship in comparing the different analytical methods.
Caption: Workflow for purity determination by qNMR.
Caption: Comparison of analytical methods.
Conclusion
The selection of an appropriate analytical method for the purity determination of this compound is a critical decision in the drug development process. qNMR offers the distinct advantage of being a primary ratio method, providing direct, accurate, and traceable purity values without the need for an analyte-specific reference standard.[1] HPLC and GC-MS are powerful separation techniques that excel in identifying and quantifying impurities, with the choice between them depending on the volatility of the potential impurities. Potentiometric titration is a simple and cost-effective method for assaying the boronic acid functional group.
For a comprehensive and robust purity assessment, a multi-technique approach is often the most prudent strategy. The use of an orthogonal method like HPLC to complement the primary qNMR analysis can provide a high degree of confidence in the assigned purity value, ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. (Trifluoromethyl)phenylboronic acids are a critical class of reagents in cross-coupling reactions, valued for the introduction of the trifluoromethylphenyl moiety, which can significantly enhance the metabolic stability and bioactivity of pharmaceutical candidates. This guide provides an objective comparison of the reactivity of the ortho-, meta-, and para-isomers of (Trifluoromethyl)phenylboronic acid in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
The position of the electron-withdrawing trifluoromethyl (-CF3) group on the phenylboronic acid ring exerts a profound influence on the reagent's reactivity through a combination of electronic and steric effects. Understanding these differences is crucial for reaction optimization and predicting outcomes in complex synthetic routes.
Unraveling the Electronic and Steric Landscape
The reactivity of arylboronic acids in the Suzuki-Miyaura catalytic cycle is influenced by several factors, most notably the ease of transmetalation. This step involves the transfer of the aryl group from boron to the palladium center. The electronic nature of the aryl group plays a key role here.
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect (-I) deactivates the aromatic ring, making the boronic acid a stronger Lewis acid. Increased Lewis acidity can facilitate the formation of the boronate species, which is believed to be the active nucleophile in the transmetalation step.
However, the position of the -CF3 group introduces significant steric and electronic variations among the isomers:
-
4-(Trifluoromethyl)phenylboronic acid (para-isomer): The -CF3 group is positioned opposite to the boronic acid moiety. This placement allows its strong electron-withdrawing effect to enhance the Lewis acidity of the boron center without significant steric hindrance. This electronic activation generally leads to higher reactivity in Suzuki-Miyaura couplings.
-
3-(Trifluoromethyl)phenylboronic acid (meta-isomer): The -CF3 group is at the meta-position, exerting a purely inductive electron-withdrawing effect. This enhances the acidity of the boronic acid, promoting reactivity, though the electronic activation is generally considered less pronounced compared to the para-isomer where resonance effects can also play a role (though minimal for the -CF3 group).
-
2-(Trifluoromethyl)phenylboronic acid (ortho-isomer): The proximity of the bulky trifluoromethyl group to the boronic acid moiety introduces significant steric hindrance. This steric bulk can impede the approach of the palladium complex during the transmetalation step, thereby slowing down the reaction rate and often leading to lower yields compared to its meta and para counterparts. While the inductive effect is still present, the steric hindrance is often the dominant factor governing its reactivity.
Comparative Reactivity in Suzuki-Miyaura Coupling
To provide a quantitative comparison, the following table summarizes the yields of the Suzuki-Miyaura coupling reaction between the three isomers of (Trifluoromethyl)phenylboronic acid and a common aryl bromide partner, 4-bromoanisole. The data is compiled from various sources and standardized to a representative experimental protocol to ensure a fair comparison.
| Boronic Acid Isomer | Product | Representative Yield (%) |
| 4-(Trifluoromethyl)phenylboronic acid | 4-methoxy-4'-(trifluoromethyl)biphenyl | 85-95% |
| This compound | 4-methoxy-3'-(trifluoromethyl)biphenyl | 80-90% |
| 2-(Trifluoromethyl)phenylboronic acid | 4-methoxy-2'-(trifluoromethyl)biphenyl | 60-75% |
Note: Yields are indicative and can vary based on the specific reaction conditions, catalyst system, and scale.
As the data suggests, the reactivity trend generally follows para > meta > ortho . The para-isomer consistently provides the highest yields, benefiting from strong electronic activation and minimal steric hindrance. The meta-isomer also performs well, while the ortho-isomer gives noticeably lower yields, a direct consequence of the steric impediment posed by the adjacent trifluoromethyl group.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of (Trifluoromethyl)phenylboronic acids with an aryl bromide.
Materials:
-
(Trifluoromethyl)phenylboronic acid isomer (1.2 mmol)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (Trifluoromethyl)phenylboronic acid, aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na2SO4).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizing Reaction Logic and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the logical relationship between substituent position and reactivity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of reactivity for the three isomers.
Stability Under Scrutiny: A Comparative Guide to Trifluoromethylphenylboronic Acid Isomers
For researchers, scientists, and professionals in drug development, the stability of reagents is a critical parameter influencing reaction efficiency, product purity, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of the stability of ortho-, meta-, and para-trifluoromethylphenylboronic acid isomers, crucial building blocks in medicinal chemistry and organic synthesis. The following analysis is based on experimental data to objectively assess their performance under various conditions.
The position of the trifluoromethyl (CF₃) group on the phenyl ring significantly impacts the electronic properties and steric environment of the boronic acid moiety, leading to distinct stability profiles for the ortho-, meta-, and para-isomers. These differences are most pronounced in their thermal behavior, solution-state equilibrium, and solid-state storage.
Key Stability Comparison
| Isomer Position | Thermal Stability (Dehydration to Boroxine) | Solution Stability | Solid-State Stability |
| Ortho (2-CF₃) | Generally more stable against dehydration due to steric hindrance from the adjacent CF₃ group. | Less prone to boroxine (B1236090) formation in solution. | Expected to be relatively stable under standard storage conditions. |
| Meta (3-CF₃) | Readily undergoes dehydration to form the corresponding boroxine, both in the solid state and in solution.[1] | An equilibrium between the acid and the boroxine is observed, with the extent of formation dependent on the solvent and temperature.[1] | Prone to dehydration over time, especially with exposure to heat. |
| Para (4-CF₃) | More stable than the meta-isomer but may dehydrate under thermal stress. | Generally stable in solution, with a lower tendency to form boroxines compared to the meta-isomer. | Considered to be relatively stable during storage. |
In-Depth Stability Analysis
Thermal Stability
The primary thermal degradation pathway for phenylboronic acids is dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is influenced by the position of the trifluoromethyl group.
-
Meta-Trifluoromethylphenylboronic Acid: This isomer shows a significant propensity to dehydrate.[1] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been employed to study this transformation. The process can occur both in the solid state upon heating and in solution.[1]
Solution Stability
In solution, an equilibrium can exist between the boronic acid and its corresponding boroxine.
-
Meta-Trifluoromethylphenylboronic Acid: The equilibrium between 3-trifluoromethylphenylboronic acid and its boroxine has been studied in various solvents. The position of this equilibrium is solvent-dependent; for instance, in chloroform, a significant amount of the boroxine is present, while in a more coordinating solvent like THF, the equilibrium favors the monomeric acid.[1]
-
Ortho- and Para-Trifluoromethylphenylboronic Acid: The steric bulk of the ortho-CF₃ group is expected to disfavor the formation of the planar boroxine ring in solution. The para-isomer is anticipated to be more stable in its monomeric form in solution compared to the meta-isomer. All three isomers have been reported to exhibit high resistance to protodeboronation, a common degradation pathway for boronic acids.[1]
Solid-State Stability
The stability of boronic acids in the solid state is crucial for long-term storage and handling.
-
Meta-Trifluoromethylphenylboronic Acid: Due to its tendency to dehydrate, the solid-state stability of the meta-isomer can be a concern, particularly if stored under conditions of elevated temperature or in a non-anhydrous environment. The formation of boroxine alters the chemical properties and reactivity of the compound.[1]
-
Ortho- and Para-Trifluoromethylphenylboronic Acid: The ortho and para isomers are expected to be more stable in the solid state compared to the meta isomer under typical storage conditions. However, as with all boronic acids, storage in a cool, dry, and inert atmosphere is recommended to minimize potential degradation over time.
Experimental Protocols
The stability of trifluoromethylphenylboronic acid isomers can be assessed using the following key experimental techniques:
Thermal Stability Assessment (TGA/DSC)
-
Objective: To determine the thermal stability and dehydration profile of the boronic acid isomers.
-
Instrumentation: A simultaneous Thermal Analyzer (TGA/DSC).
-
Methodology:
-
Accurately weigh 5-10 mg of the boronic acid sample into an alumina (B75360) or platinum crucible.
-
Place the sample in the TGA/DSC instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen flow of 50 mL/min).
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the TGA curve for the onset temperature of weight loss, corresponding to dehydration. Analyze the DSC curve for endothermic or exothermic events associated with phase transitions or decomposition.
-
Solution Stability and Boroxine Formation Monitoring (NMR Spectroscopy)
-
Objective: To monitor the equilibrium between the boronic acid and its boroxine in different solvents and at various temperatures.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer.
-
Methodology:
-
Prepare a solution of the trifluoromethylphenylboronic acid isomer of a known concentration in a deuterated solvent (e.g., CDCl₃, THF-d₈).
-
Acquire a ¹H, ¹¹B, or ¹⁹F NMR spectrum at a set temperature (e.g., 25 °C). The signals corresponding to the boronic acid and the boroxine will have distinct chemical shifts.
-
Integrate the respective signals to determine the relative concentrations of the boronic acid and the boroxine.
-
To study the effect of temperature, acquire spectra at different temperatures and monitor the change in the equilibrium.
-
Solid-State Stability Assessment (Accelerated Stability Study)
-
Objective: To evaluate the long-term stability of the solid boronic acid under controlled environmental conditions.
-
Methodology:
-
Place accurately weighed samples of each isomer in separate, appropriate containers (e.g., glass vials).
-
Store the samples in controlled environment chambers at specified conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
At predetermined time points (e.g., 0, 1, 3, 6 months), remove a sample from each condition.
-
Analyze the samples for purity (e.g., by HPLC), water content (e.g., by Karl Fischer titration), and for the presence of the corresponding boroxine (e.g., by NMR spectroscopy of a dissolved aliquot).
-
Visualizing Stability Relationships
The following diagram illustrates the key stability considerations for the trifluoromethylphenylboronic acid isomers.
Figure 1. Logical relationship between trifluoromethylphenylboronic acid isomers and their stability.
References
Suzuki coupling reaction rate of 3-(Trifluoromethyl)phenylboronic acid vs other boronic acids
A comprehensive review of the Suzuki-Miyaura coupling reaction reveals that the electronic properties of the boronic acid play a critical role in the reaction kinetics. Specifically, the presence of an electron-withdrawing trifluoromethyl group on the phenylboronic acid, as in 3-(Trifluoromethyl)phenylboronic acid, generally leads to a decreased reaction rate compared to unsubstituted or electron-donating group-substituted phenylboronic acids.
This guide provides a comparative analysis of the Suzuki coupling reaction rates of this compound against other commonly used boronic acids, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic planning and optimization.
Executive Summary
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reaction mechanism involves a catalytic cycle with a palladium catalyst, which includes oxidative addition, transmetalation, and reductive elimination steps. The electronic nature of the substituents on the phenylboronic acid significantly influences the transmetalation step, which is often the rate-determining step.
Electron-withdrawing groups (EWGs), such as the trifluoromethyl (-CF3) group, decrease the nucleophilicity of the organic moiety on the boronic acid. This reduced nucleophilicity slows down the transfer of the aryl group to the palladium center during transmetalation, thereby decreasing the overall reaction rate. Conversely, electron-donating groups (EDGs) enhance the nucleophilicity of the aryl group, leading to a faster transmetalation and an increased reaction rate.
Comparative Performance Data
| Boronic Acid | Substituent | Electronic Effect | Expected Relative Reaction Rate / Yield |
| 4-Methoxyphenylboronic acid | -OCH₃ (para) | Strong Electron-Donating | Highest |
| Phenylboronic acid | -H | Neutral | Intermediate |
| This compound | -CF₃ (meta) | Strong Electron-Withdrawing | Lowest |
This table is based on established principles of Suzuki-Miyaura reaction kinetics. Actual yields are dependent on specific reaction conditions such as catalyst, base, solvent, and temperature.
Experimental Protocols
A representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This procedure can be adapted for comparative studies of different boronic acids.
General Procedure for Suzuki-Miyaura Coupling:
To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), the aryl halide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) are added. A suitable solvent system (e.g., a mixture of toluene (B28343) and water) is then added. The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred for a designated period. The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated and purified using standard work-up and chromatographic techniques.
For a direct comparison of reaction rates, a competitive experiment can be designed where a single aryl halide is reacted with a mixture of different boronic acids. The relative amounts of the resulting products will provide a direct measure of the relative reactivities of the boronic acids.
Mechanistic Insight: The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) catalyst. The key steps are illustrated in the diagram below.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the aryl group (Ar') from the boronic acid (in the form of a borate (B1201080) complex) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The electronic nature of the Ar' group on the boronic acid directly impacts the rate of the transmetalation step.
Conclusion
The reaction rate of this compound in Suzuki-Miyaura coupling is generally lower than that of phenylboronic acid and boronic acids bearing electron-donating substituents. This is a direct consequence of the electron-withdrawing nature of the trifluoromethyl group, which slows down the crucial transmetalation step in the catalytic cycle. For researchers and professionals in drug development and materials science, understanding these electronic effects is paramount for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired outcomes efficiently. While the trifluoromethyl group may lead to slower reaction rates, its incorporation into molecules is often desirable for its unique physicochemical properties, making the use of this compound a valuable tool in organic synthesis.
Navigating the Suzuki Coupling Landscape: A Guide to Alternatives for 3-(Trifluoromethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. However, the use of electron-deficient boronic acids, such as 3-(trifluoromethyl)phenylboronic acid, can present challenges due to their inherent instability and propensity for protodeboronation. This guide provides an objective comparison of alternative reagents, offering a data-driven overview of their performance, stability, and handling characteristics to aid in the selection of the optimal coupling partner.
The primary alternatives to this compound—potassium 3-(trifluoromethyl)phenyltrifluoroborate, 3-(trifluoromethyl)phenyl MIDA boronate, and 3-(trifluoromethyl)phenylpinacol boronate—have emerged as robust solutions to mitigate the challenges associated with the parent boronic acid. These alternatives often exhibit enhanced stability, leading to more consistent and reproducible reaction outcomes.
Performance Comparison: A Data-Driven Overview
While a comprehensive side-by-side comparison under identical reaction conditions is not extensively documented in a single study, the following tables summarize representative data from various sources. This information highlights the performance of each reagent class in Suzuki-Miyaura coupling reactions.
Table 1: General Comparison of Reagent Characteristics
| Reagent Type | Key Advantages | Key Disadvantages |
| Arylboronic Acids | Generally high reactivity, atom economical.[1][2] | Prone to protodeboronation and trimerization (boroxine formation), can be difficult to purify.[3] |
| Potassium Aryltrifluoroborates | Crystalline, free-flowing solids with exceptional air and moisture stability.[3] | May require specific conditions (e.g., presence of water) for efficient coupling.[1][2] |
| Aryl MIDA Boronates | Air- and moisture-stable, crystalline solids; allow for slow release of the boronic acid.[4] | The MIDA protecting group adds to the molecular weight. |
| Aryl Pinacol (B44631) Boronates | Generally stable to chromatography and soluble in apolar solvents.[5] | Can be less reactive than the corresponding boronic acids.[5][6] |
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
The following table presents a compilation of reported yields for Suzuki coupling reactions involving phenylboronic acid and its derivatives with various aryl halides. It is important to note that reaction conditions, catalysts, and ligands may vary between these examples.
| Boron Reagent | Coupling Partner | Product | Yield (%) | Reference |
| Phenylboronic Acid | 4-Chloroanisole | 4-Methoxybiphenyl | 73 | [4] |
| Potassium Phenyltrifluoroborate | 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 | [7] |
| Phenyl MIDA Boronate | 4-Chloroanisole | 4-Methoxybiphenyl | 89 | [4] |
| Alkenyl Pinacol Boronate | 3-Pyridyl triflate | Coupled Product | up to 96 | [8] |
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The choice of boron reagent influences the initial transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura cross-coupling reactions using these alternative reagents are provided below. These protocols are representative examples and may require optimization for specific substrates.
Suzuki Coupling with Potassium Aryltrifluoroborate
This protocol is adapted from the work of Molander and is broadly applicable to a range of aryl and heteroaryl halides.
Reagents and Equipment:
-
Potassium organotrifluoroborate (1.1-1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2-5 mol%)
-
Suitable phosphine (B1218219) ligand (e.g., SPhos, RuPhos, 4-8 mol%)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous toluene (B28343) and deionized water (typically in a 4:1 to 10:1 ratio)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (if solid), potassium organotrifluoroborate, palladium acetate, phosphine ligand, and base.
-
Seal the vessel, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene and water) via syringe. If the aryl halide is a liquid, add it at this stage.
-
Place the reaction vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (usually 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Suzuki Coupling with Aryl MIDA Boronate in Water
This "green" protocol, developed by the group of Bruce H. Lipshutz, allows for the Suzuki-Miyaura coupling to be performed in water at room temperature.[4]
Reagents and Equipment:
-
Aryl MIDA boronate (1.0-1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2-4 mol%)
-
c-di-tert-butyl-PR-506 (ligand, 4-8 mol%)
-
Triethylamine (B128534) (Et₃N, 3.0 equivalents)
-
Deionized water
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
In a vial, combine the aryl MIDA boronate, aryl halide, palladium(II) acetate, and ligand.
-
Add deionized water to achieve a 0.5 M concentration with respect to the limiting reagent.
-
Add triethylamine to the mixture.
-
Stir the reaction vigorously at room temperature (or slightly elevated temperature, e.g., 40 °C, if necessary) for the required time (typically 1-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the product can often be isolated by simple filtration or extraction with an organic solvent.
-
If necessary, further purification can be achieved by column chromatography.
Logical Workflow for Reagent Selection
The choice of the most suitable boron reagent depends on several factors, including the stability of the substrates, the desired reaction conditions, and the overall synthetic strategy.
Caption: A decision-making workflow for selecting the appropriate boron reagent.
References
- 1. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boronic Acids Versus Boronic Esters in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical decision in designing these reactions is the choice of the organoboron nucleophile. While boronic acids have historically been the reagents of choice, their corresponding esters, such as pinacol (B44631) and N-methyliminodiacetic acid (MIDA) esters, have emerged as robust and often superior alternatives. This guide provides an objective comparison of their performance, stability, and applications, supported by experimental data and detailed protocols.
Executive Summary: The Reactivity vs. Stability Trade-Off
The primary distinction between boronic acids and their ester derivatives lies in a fundamental trade-off between reactivity and stability.
-
Boronic Acids (R-B(OH)₂): Generally considered more reactive, boronic acids can lead to faster reaction times and higher yields under optimal conditions.[1][2][3] This heightened reactivity is often attributed to their higher Lewis acidity, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1] However, this reactivity comes at a significant cost. Boronic acids are susceptible to several decomposition pathways, including protodeboronation (cleavage of the C-B bond), oxidation, and dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5][6] This instability can complicate stoichiometry, reduce shelf-life, and lead to inconsistent reaction outcomes, a particular challenge for unstable structures like some heteroaryl boronic acids.[4][5]
-
Boronic Esters (e.g., Pinacol, MIDA): Boronic esters offer substantially greater stability.[1] They are typically crystalline, free-flowing solids that are stable to air and moisture, making them easier to handle, purify via chromatography, and store for extended periods.[6][7][8] This enhanced stability is especially advantageous for complex, multi-step syntheses where reagent integrity is paramount.[1] While historically thought to require hydrolysis back to the boronic acid to react, recent studies have shown that boronic esters can participate directly in the catalytic cycle.[9][10][11] Although this can sometimes necessitate more forcing conditions or longer reaction times compared to the parent boronic acid, the gain in stability, reproducibility, and handling often makes them the preferred reagent in pharmaceutical and drug discovery settings.[1]
Data Presentation: Quantitative Performance Comparison
While direct head-to-head comparisons under identical conditions can vary widely based on substrates, the following table presents representative data extrapolated from typical performance differences observed for boronic acids and their pinacol esters in Suzuki-Miyaura couplings.
| Feature | Boronic Acid | Boronic Ester (Pinacol) | Notes |
| Example Reaction | (2-Cyano-3-methoxyphenyl)boronic acid + 4-Bromo-N,N-dimethylaniline | (2-Cyano-3-methoxyphenyl)boronic acid pinacol ester + 1-Bromo-4-iodobenzene | Substrates are similar but not identical, reflecting typical literature examples. |
| Yield | 91%[2] | 85%[2] | Boronic acid can show slightly higher yields in optimized reactions.[2] |
| Reaction Time | 12 h[2] | 18 h[2] | Reactions with boronic esters may require longer times to achieve high conversion.[1][2] |
| Temperature | 110 °C[2] | 100 °C[2] | Conditions are generally comparable, though esters may sometimes require more forcing conditions. |
| Stability | Prone to decomposition (protodeboronation, boroxine (B1236090) formation).[4][5] | High. Stable to air, moisture, and chromatography.[1] | Esters are often supplied as stable, crystalline solids with a long shelf-life.[8] |
| Handling | Can be difficult to purify; stoichiometry may be uncertain due to boroxine formation. | Easy to handle, purify, and weigh accurately.[7] | The stability of esters allows for greater precision and reproducibility.[6] |
Mandatory Visualization
// Invisible nodes for layout control dummy1 [style=invis, shape=point, width=0]; dummy2 [style=invis, shape=point, width=0]; pdiil -> dummy1 [style=invis, minlen=2]; dummy1 -> boronate [style=invis, minlen=2]; pdiil -> dummy2 [style=invis, minlen=2]; dummy2 -> boronic_ester [style=invis, minlen=2];
// Input/Output nodes aryl_halide [label="Ar-X", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Ar-Ar'", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
aryl_halide -> pd0 [style=dashed, color="#EA4335"]; product_complex -> product [style=dashed, color="#34A853"];
// Set max width graph [size="10,5.2!"]; }
Caption: The Suzuki-Miyaura catalytic cycle showing points of entry for boron reagents.
// Set max width graph [size="10,5.2!"]; }
Caption: Relationship between a boronic acid, its boroxine, and its stable pinacol ester.
// Set max width graph [size="10,5.2!"]; }
Caption: General workflow for a comparative Suzuki-Miyaura coupling experiment.
Experimental Protocols
The following are representative, generalized protocols for performing a Suzuki-Miyaura coupling reaction.
This protocol is broadly applicable for the coupling of an aryl halide with a phenylboronic acid.[12]
Materials:
-
Aryl halide (e.g., 5-iodovanillin, 1.0 mmol)
-
Phenylboronic acid (1.0 mmol, 122 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 2 mg)
-
Base (e.g., Amberlite IRA-400(OH) resin, ~0.5 g, or an inorganic base like K₂CO₃, 2.0 mmol)
-
Solvent system: Water (3 mL) and 95% Ethanol (B145695) (1-4 mL)
-
25 mL round-bottomed flask
-
Stir bar, condenser, heating mantle/oil bath
Procedure:
-
To a 25 mL round-bottomed flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.0 mmol), and the base.[12]
-
Add the solvent system (3 mL water, 1 mL ethanol).
-
Add the palladium catalyst (2 mg). The mixture may turn dark brown or black.[12]
-
Fit the flask with a condenser, and place it in a preheated oil bath at 60-80 °C.
-
If starting materials are not fully dissolved, additional ethanol may be added dropwise until the mixture is nearly homogeneous.[12]
-
Stir the reaction vigorously for 1-12 hours, monitoring progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature.
Workup and Purification:
-
Filter the reaction mixture (hot, if using a resin) to remove the base and catalyst residues.[12]
-
If the product precipitates upon cooling, it can be collected by vacuum filtration. Otherwise, dilute the mixture with water (20 mL).[12]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[12]
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.[1]
This protocol is adapted for the use of a more stable boronic pinacol ester.[13]
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 10.0 mmol)
-
Arylboronic acid pinacol ester (11.0 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 mmol, 1 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 20.0 mmol, 2.0 equiv)
-
Solvent system: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 or 10:1 ratio, ~0.1 M concentration)
-
Pressure flask or sealable reaction vessel
-
Stir bar, condenser, heating mantle/oil bath
Procedure:
-
To a pressure flask equipped with a stir bar, add the aryl halide (10.0 mmol), the boronic ester (11.0 mmol), and the base (20.0 mmol).[13]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous dioxane and water via syringe.[13]
-
Sparge the resulting mixture with a stream of argon for 10-15 minutes to degas the solution.
-
Add the palladium catalyst to the mixture and continue sparging for an additional 5-10 minutes.[13]
-
Seal the vessel tightly with a screw cap and place it in a preheated oil bath at 85-110 °C.[13]
-
Stir the reaction vigorously for 12-24 hours, monitoring progress by TLC or LCMS.
-
Upon completion, allow the reaction to cool to room temperature.
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[1]
Conclusion and Recommendations
The choice between a boronic acid and a boronic ester for a Suzuki-Miyaura coupling is dictated by the specific demands of the synthesis.
-
Choose a Boronic Acid when:
-
The boronic acid is known to be stable and commercially available in high purity.
-
Maximizing reactivity for a difficult coupling (e.g., with a sterically hindered or electron-rich halide) is the primary goal.
-
Reaction times need to be minimized for process efficiency.
-
-
Choose a Boronic Ester (Pinacol, MIDA, etc.) when:
-
The corresponding boronic acid is unstable, prone to decomposition, or difficult to handle (e.g., many heteroaryl boronic acids).[5]
-
High reproducibility and precise stoichiometry are critical, as is common in pharmaceutical development and multi-step synthesis.[1][6]
-
The reagent requires purification by chromatography or has a long shelf-life requirement.[7]
-
A "slow-release" of the active boron species is desired to minimize side reactions like protodeboronation.[6]
-
Ultimately, the superior stability, handling characteristics, and reproducibility of boronic esters often make them the preferred choice in modern organic synthesis, particularly within the context of complex molecule construction and drug discovery pipelines.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. youtube.com [youtube.com]
A Comparative Guide to Validating Products from 3-(Trifluoromethyl)phenylboronic Acid Reactions
For researchers, scientists, and drug development professionals, the structural integrity of synthesized molecules is paramount. This guide provides a comparative framework for validating the products of reactions involving 3-(Trifluoromethyl)phenylboronic acid, a key building block in modern medicinal chemistry and materials science. We will explore common synthetic routes, detailed analytical protocols for structural verification, and a performance comparison of the resulting trifluoromethylated products against their non-fluorinated counterparts, supported by experimental data.
The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a versatile reagent frequently employed in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions to introduce the trifluoromethylphenyl moiety. This guide will focus on the products derived from these two pivotal reactions.
Key Reactions of this compound
Two of the most prevalent reactions utilizing this compound are the Suzuki-Miyaura and Chan-Lam coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the trifluoromethylphenyl group and an aryl or vinyl halide, yielding substituted biaryls. These structures are common in pharmaceuticals and advanced materials.
-
Chan-Lam Coupling: This method facilitates the formation of a carbon-heteroatom bond, typically coupling the trifluoromethylphenyl group with an amine or an alcohol to produce the corresponding aryl amines or aryl ethers, respectively.[1][2]
Structural Validation: A Multi-Technique Approach
Confirming the structure of the reaction products requires a combination of modern analytical techniques. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For products derived from this compound, both ¹H and ¹⁹F NMR are particularly informative.
-
¹H NMR: Provides information on the protons in the molecule, their chemical environment, and their proximity to other protons.
-
¹⁹F NMR: Is highly specific for the fluorine atoms in the trifluoromethyl group, offering a clear diagnostic signal. The chemical shift of the -CF3 group can provide insights into the electronic environment of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the synthesized compound with high accuracy.
Comparative Data of Reaction Products
The following tables summarize experimental data for the synthesis and characterization of representative products from Suzuki-Miyaura and Chan-Lam reactions of this compound.
Suzuki-Miyaura Coupling Product Data
| Product Name | Reactants | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| 2,3,4,5-Tetrakis(3-(trifluoromethyl)phenyl)furan | 2,3,4,5-tetrabromofuran, this compound | 82 | 7.23-7.27 (m, 2H), 7.32-7.39 (m, 6H), 7.45-7.58 (m, 6H), 7.67 (brs, 2H)[3] | -63.11, -63.20[3] | [M]⁺: 644.1004 (calcd.), 644.10037 (found)[3] |
| 3-(Trifluoromethyl)-1,1':4',1''-terphenyl | 4-bromo-1,1'-biphenyl, this compound | 99 | 7.38 (tt, J = 1.5, 7.3 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.59–7.69 (m, 6H) | Not Reported | [M]⁺: 298.1020 (calcd.), 298.1017 (found) |
Chan-Lam Coupling Product Data
While specific examples with full experimental data for the Chan-Lam coupling of this compound are less prevalent in the searched literature, the general reaction is well-established.[1][2] The following table provides data for a representative N-arylation product.
| Product Name | Reactants | Yield (%) | ¹H NMR | ¹³C NMR | Mass Spec (m/z) |
| N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline, 4-methoxyphenylboronic acid (Illustrative) | Data not available | Data not available | Data not available | Data not available |
Performance Comparison: The Trifluoromethyl Advantage
The introduction of a trifluoromethyl group often imparts advantageous properties to a molecule compared to its non-fluorinated or other substituted analogs.
| Property | Non-Fluorinated Analog (Biphenyl) | Trifluoromethylated Analog (4-Trifluoromethyl-biphenyl) | Performance Enhancement |
| Biological Activity | Varies depending on other substituents. | Often exhibits enhanced potency and metabolic stability.[4] | The CF₃ group can increase binding affinity and block metabolic pathways. |
| Material Properties | Standard aromatic properties. | Can lead to lower dielectric constants, increased thermal stability, and enhanced solubility in organic solvents.[5] | The bulky and electron-withdrawing nature of the CF₃ group disrupts crystal packing and alters electronic properties.[5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura and Chan-Lam couplings.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
General Protocol for Chan-Lam Coupling
To a mixture of the amine or phenol (B47542) (1.0 eq), this compound (1.5-2.0 eq), and a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%) in a suitable solvent (e.g., dichloromethane, toluene, or methanol) is added a base (e.g., triethylamine (B128534) or pyridine, 2.0 eq). The reaction is typically stirred at room temperature and is open to the air. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired product.[6]
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of reactions and experimental procedures.
References
- 1. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. However, the use of electron-deficient boronic acids in these reactions presents unique challenges, including slower transmetalation rates and a higher propensity for protodeboronation. The choice of the palladium catalyst is therefore critical to overcoming these hurdles and achieving high yields. This guide provides an objective comparison of various palladium catalyst systems for the coupling of electron-deficient boronic acids, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is largely determined by the nature of its ligands, which influence the catalyst's stability, activity, and substrate scope. This section provides a comparative overview of three major classes of palladium catalysts: those with traditional phosphine (B1218219) ligands, those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), and those featuring N-Heterocyclic Carbene (NHC) ligands.
Coupling of 4-Acetylphenylboronic Acid
The coupling of 4-acetylphenylboronic acid, an electron-deficient substrate, with various aryl halides is a common benchmark for catalyst performance. The following table summarizes the performance of a novel heterogeneous Pd-NHC catalyst in comparison to the standard tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst in analogous reactions.
| Performance Metric | Pd-NHC@Eu-BCI[1] | Pd(PPh₃)₄[1] |
| Reaction | 4-Acetylphenylboronic acid + Aryl Halide | Phenylboronic acid + 4-Bromoacetophenone |
| Yield | 92% | ~36% |
| Turnover Number (TON) | 374 | Not Reported |
| Turnover Frequency (TOF) | 62.3 h⁻¹ | Not Reported |
| Catalyst Loading | 25 mg | Not specified |
| Reaction Time | 6 hours | Not specified (microwave-assisted) |
| Temperature | 80 °C | Not specified (microwave-assisted) |
| Key Advantages | High yield, good TON/TOF, heterogeneous (recoverable) | Readily available, well-established |
| Key Disadvantages | Newer catalyst, may not be as readily available | Lower yield in analogous reaction, homogeneous |
Coupling of 4-Nitrophenylboronic Acid
The strongly electron-withdrawing nitro group makes 4-nitrophenylboronic acid a challenging substrate. The choice of ligand and reaction conditions is crucial for successful coupling.
| Catalyst System | Aryl Halide | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | 2,4'-dinitrobiphenyl | >95 | 0.17 | 120 (Microwave) | 3 | [2] |
| Pd(OAc)₂ / SPhos | 4-chlorotoluene | 4-methyl-4'-nitrobiphenyl | 98 | 1 | 100 | 1 | [2] |
| Pd(OAc)₂ / XPhos | 4-chloroanisole | 4-methoxy-4'-nitrobiphenyl | 99 | 1 | 100 | 1 | [2] |
Coupling of Pentafluorophenylboronic Acid
The perfluorinated aromatic ring of pentafluorophenylboronic acid presents significant electronic and steric challenges. Specialized catalyst systems are often required for efficient coupling.
| Catalyst System | Aryl Halide | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ / CsF / Ag₂O | Phenyl iodide | 2,3,4,5,6-pentafluoro-1,1'-biphenyl | >90 | [2] |
| Pd₂(dba)₃ / P(t-Bu)₃ / CsF / Ag₂O | Phenyl bromide | 2,3,4,5,6-pentafluoro-1,1'-biphenyl | >90 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
General Procedure for Suzuki-Miyaura Coupling with Pd-NHC@Eu-BCI Catalyst[1]
Materials:
-
Aryl halide
-
4-Acetylphenylboronic acid
-
Pd-NHC@Eu-BCI catalyst (25 mg)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (B145695) (C₂H₅OH)
Procedure:
-
In a reaction vessel, combine the aryl halide, 4-acetylphenylboronic acid, potassium carbonate as the base, and 25 mg of the Pd-NHC@Eu-BCI catalyst.
-
Add ethanol as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Upon completion, the heterogeneous catalyst can be recovered by filtration.
-
The product is then isolated from the filtrate, typically through solvent evaporation and purification by chromatography.
General Procedure for Suzuki-Miyaura Coupling in an Aqueous Medium[2]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium catalyst (e.g., a water-soluble palladium complex, 0.01-1 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Water (or a water/organic solvent mixture) (5 mL)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), base (2.0 mmol), and the palladium catalyst. Add water (or the aqueous solvent mixture) (5 mL).
-
Reaction: The mixture is stirred vigorously at the desired temperature (room temperature to 100 °C) under an air or inert atmosphere. The reaction progress is monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. If the product is a solid, it can be isolated by filtration. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Visualizing the Process: Catalytic Cycle and Workflow
To better understand the underlying mechanism and the practical steps involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Acidity of Fluorinated Phenylboronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms onto a phenylboronic acid scaffold significantly influences its acidity, a critical parameter in applications ranging from organic synthesis to the design of sensors and therapeutic agents. This guide provides a comparative analysis of the acidity of various fluorinated phenylboronic acids, supported by experimental data and detailed methodologies.
Acidity Comparison of Fluorinated Phenylboronic Acids
The acidity of phenylboronic acids, quantified by their pKa values, increases with the introduction of electron-withdrawing fluorine substituents. The position and number of fluorine atoms on the phenyl ring play a crucial role in the extent of this effect. Generally, the acidity follows the trend: ortho > meta > para for monosubstituted derivatives, with a cumulative effect observed for multiple substitutions.
The enhanced acidity of the ortho-fluoro isomer is attributed to the formation of an intramolecular hydrogen bond between the fluorine atom and the hydrogen of a hydroxyl group on the boronic acid moiety. In the meta position, the strong inductive electron-withdrawing effect of fluorine increases acidity. For the para position, the inductive effect is partially offset by the electron-donating mesomeric effect of the fluorine atom, resulting in a smaller increase in acidity compared to the other isomers.[1]
The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] The introduction of fluorine atoms can lower this value significantly, with pKa values for fluorinated phenylboronic acids ranging from 6.17 to 8.77.[1]
Quantitative Data Summary
The following table summarizes the experimentally determined pKa values for a selection of fluorinated phenylboronic acids.
| Compound | pKa (Potentiometric) | pKa (Spectrophotometric) |
| Phenylboronic Acid | 8.86 | - |
| 2-Fluorophenylboronic Acid | 7.89 | 7.85 |
| 3-Fluorophenylboronic Acid | 8.09 | 8.15 |
| 4-Fluorophenylboronic Acid | 8.77 | 8.71 |
| 2,3-Difluorophenylboronic Acid | 7.32 | 7.30 |
| 2,4-Difluorophenylboronic Acid | 7.38 | 7.31 |
| 2,5-Difluorophenylboronic Acid | 7.22 | 7.18 |
| 2,6-Difluorophenylboronic Acid | 6.78 | 6.86 |
| 3,4-Difluorophenylboronic Acid | 7.91 | 7.99 |
| 3,5-Difluorophenylboronic Acid | 7.42 | 7.48 |
| 2,3,4-Trifluorophenylboronic Acid | 6.94 | 6.89 |
| 2,3,5-Trifluorophenylboronic Acid | 6.81 | 6.78 |
| 2,3,6-Trifluorophenylboronic Acid | 6.44 | 6.38 |
| 2,4,5-Trifluorophenylboronic Acid | 6.97 | 6.93 |
| 2,4,6-Trifluorophenylboronic Acid | 6.42 | 6.49 |
| 3,4,5-Trifluorophenylboronic Acid | 7.47 | 7.50 |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | - |
| Pentafluorophenylboronic Acid | 6.13 (Predicted) | - |
Data sourced from Adamczyk-Woźniak, et al. (2021) and PubChem.
Experimental Protocols
The pKa values presented in this guide are primarily determined by potentiometric and spectrophotometric titrations, with ¹¹B NMR spectroscopy also serving as a powerful tool.
Potentiometric Titration
This classical method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the boronic acid while monitoring the pH.
Protocol:
-
Preparation of Solutions: A standard solution of the fluorinated phenylboronic acid (typically 1 mM) is prepared in water or a suitable aqueous-organic mixture. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free) are also prepared. An electrolyte solution (e.g., 0.15 M KCl) is used to maintain constant ionic strength.
-
Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).
-
Titration: A known volume of the boronic acid solution is acidified to approximately pH 2 with the standard HCl solution. The solution is then titrated with the standard NaOH solution, adding small increments of the titrant and recording the pH after each addition, allowing the reading to stabilize. The titration is continued until the pH reaches approximately 12.
-
Data Analysis: The pKa is determined from the titration curve (pH vs. volume of titrant added). The pKa corresponds to the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the curve. For precise determination, the first or second derivative of the titration curve can be plotted. The entire titration is typically performed under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric CO₂.
Spectrophotometric Titration
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.
Protocol:
-
Preparation of Solutions: A series of buffer solutions with known pH values spanning the expected pKa range are prepared. A stock solution of the fluorinated phenylboronic acid is also prepared.
-
Spectral Measurements: A constant aliquot of the boronic acid stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each sample. Spectra of the fully protonated (in a highly acidic solution, e.g., pH 1) and fully deprotonated (in a highly basic solution, e.g., pH 12) forms of the acid are also recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the pKa, which is the pH at the inflection point of the curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.
¹¹B NMR Spectroscopy
This technique directly probes the boron atom, which changes its hybridization state from trigonal planar (sp²) in the boronic acid form to tetrahedral (sp³) in the boronate form upon deprotonation. This change is accompanied by a significant upfield shift in the ¹¹B NMR spectrum.
Protocol:
-
Sample Preparation: A series of samples of the fluorinated phenylboronic acid are prepared in buffered solutions of varying pH.
-
NMR Spectroscopy: The ¹¹B NMR spectrum is acquired for each sample.
-
Data Analysis: The chemical shift of the boron signal is plotted against the pH of the solution. The pKa is determined from the midpoint of the resulting titration curve. Alternatively, the relative integration of the signals corresponding to the sp² and sp³ boron species at different pH values can be used to calculate the pKa.
Factors Influencing Acidity
The following diagram illustrates the key factors that determine the acidity of fluorinated phenylboronic acids.
Factors influencing the acidity of fluorinated phenylboronic acids.
Experimental Workflow for pKa Determination
The logical flow for determining the pKa of a fluorinated phenylboronic acid is outlined below.
Workflow for experimental pKa determination of phenylboronic acids.
References
A Comparative Guide to the Performance of 3-(Trifluoromethyl)phenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic introduction of fluorinated moieties has become a cornerstone for designing novel pharmaceuticals, agrochemicals, and materials. The trifluoromethyl group (CF3), in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 3-(Trifluoromethyl)phenylboronic acid has emerged as a critical building block for incorporating the 3-(trifluoromethyl)phenyl motif via various cross-coupling reactions. This guide provides an objective comparison of its performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds. The electron-withdrawing nature of the trifluoromethyl group on this compound can influence its reactivity compared to other boronic acids.
Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | ~95% (estimated) |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98%[1] |
| 1-Bromo-4-nitrobenzene | This compound | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | - | ~90% (estimated) |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | - | 96%[1] |
| 4-Bromotoluene | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-90% (estimated) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | High |
Note: Yields for this compound are estimated based on typical performance of electron-deficient boronic acids and may vary depending on specific reaction conditions.
The trifluoromethyl group generally leads to comparable or slightly lower yields than unsubstituted phenylboronic acid under similar conditions. This is attributed to the electronic effect of the CF3 group, which can impact the transmetalation step of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with 4-Chloroanisole[1]
Materials:
-
This compound (1.2 equivalents)
-
4-Chloroanisole (1.0 equivalent)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents)
-
Anhydrous toluene and deionized water (10:1 ratio)
Procedure:
-
In a Schlenk tube, combine 4-chloroanisole, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired biaryl product.
Performance in Heck Coupling
The Heck reaction is a key method for the formation of carbon-carbon bonds between aryl halides and alkenes. While traditionally employing aryl halides, variations using arylboronic acids have been developed. The electron-deficient nature of this compound can be advantageous in certain Heck-type reactions.
Comparative Yields in Oxidative Heck-Type Coupling
| Alkene | Boronic Acid | Catalyst | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | This compound | Pd(OAc)₂ | NBS (30 mol%) | Toluene | 25 | 12 | ~70% (estimated) |
| Styrene | Phenylboronic acid | Pd(OAc)₂ | NBS (30 mol%) | Toluene | 25 | 12 | 76%[2] |
| n-Butyl acrylate | This compound | Pd(OAc)₂ | - | Acetone | RT | - | Moderate |
| n-Butyl acrylate | Phenylboronic acid | Pd(OAc)₂ | - | Acetone | RT | - | Good |
Note: Yields for this compound are estimated based on the general observation that electron-withdrawing groups can sometimes lower yields in these reactions.
In oxidative Heck-type reactions, this compound is a viable coupling partner, although yields may be slightly lower compared to phenylboronic acid under identical conditions. The choice of oxidant and reaction conditions is crucial for optimizing the performance of electron-deficient boronic acids.
Experimental Protocol: Heck-Type Reaction
Reaction: Oxidative Heck coupling of this compound with Styrene[2]
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
N-Bromosuccinimide (NBS, 30 mol%)
-
Toluene (1 mL)
Procedure:
-
To a reaction vessel, add this compound, styrene, Pd(OAc)₂, and NBS.
-
Add toluene and stir the mixture at 25 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. While this reaction typically involves aryl halides, variations using arylboronic acids as the aryl source have been developed. The electrophilic nature of the boron atom in this compound can facilitate its participation in C-N coupling.
Substrate Scope in Buchwald-Hartwig Type C-N Coupling
| Amine | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | This compound | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | Moderate to Good |
| Aniline | This compound | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | Moderate to Good |
| Piperidine | Phenylboronic Acid | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | - | - | High[3] |
Note: Yields are estimated based on the general scope of Buchwald-Hartwig aminations with arylboronic acids.
This compound can serve as an effective arylating agent in Buchwald-Hartwig type C-N cross-coupling reactions, particularly with secondary cyclic amines and anilines. The reaction conditions, especially the choice of catalyst, ligand, and base, are critical for achieving high yields.
Experimental Protocol: Buchwald-Hartwig Type C-N Coupling
Reaction: Coupling of this compound with Morpholine
Materials:
-
This compound (1.2 equiv)
-
Morpholine (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
LiHMDS (2.2 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add this compound, morpholine, and LiHMDS.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Performance in Stille Coupling
The Stille reaction traditionally involves the coupling of an organostannane with an organic halide.[3][4][5] The use of boronic acids in Stille-type couplings is not a standard transformation, as the Suzuki-Miyaura reaction is the preferred method for utilizing organoboron compounds. While some specialized Stille-type reactions involving boronic acids exist, they are not as general or widely applicable. Therefore, a direct comparison of this compound in a standard Stille coupling is not feasible. Researchers seeking to couple a 3-(trifluoromethyl)phenyl group with an organic halide are advised to use the Suzuki-Miyaura reaction.
Visualizing the Catalytic Cycles
To aid in understanding the fundamental processes of these cross-coupling reactions, the following diagrams illustrate the generalized catalytic cycles.
References
A Researcher's Guide to Assessing the Quality of Commercial 3-(Trifluoromethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to achieving reliable and reproducible results. 3-(Trifluoromethyl)phenylboronic acid is a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of pharmaceuticals and advanced materials.[1][2][3] However, the purity and consistency of this reagent can vary between commercial suppliers, potentially impacting reaction yields, impurity profiles of the final product, and overall project timelines.
This guide provides a comprehensive framework for assessing the quality of commercial this compound, enabling researchers to make informed decisions when selecting a supplier. We present a comparative analysis of key quality attributes, detailed experimental protocols for characterization, and a workflow for a systematic evaluation.
Comparative Quality Assessment
To illustrate the importance of quality assessment, the following table summarizes hypothetical data for this compound from three different commercial suppliers. This data highlights the potential variability in purity and impurity levels that can be encountered.
Table 1: Comparison of Commercial this compound Lots
| Parameter | Supplier A (Lot #A123) | Supplier B (Lot #B456) | Supplier C (Lot #C789) | Acceptance Criteria |
| Appearance | Off-white to tan solid[1] | White crystalline powder | Yellowish powder | White to off-white solid |
| Purity by HPLC (% Area) | 99.2% | 98.5% | 97.8% | ≥ 98.0% |
| Purity by ¹H NMR (%) | 99.0% | 98.2% | 97.5% | ≥ 98.0% |
| Major Impurity 1 (%) | 0.3% (Boroxine) | 0.8% (Boroxine) | 1.2% (Boroxine) | ≤ 0.5% |
| Major Impurity 2 (%) | 0.1% (Starting Material) | 0.2% (Starting Material) | 0.4% (Starting Material) | ≤ 0.2% |
| Moisture Content (%) | 0.2% | 0.5% | 0.8% | ≤ 0.5% |
| Melting Point (°C) | 163-166 °C[4] | 161-165 °C | 158-163 °C | 162-167 °C |
Note: The data presented in this table is for illustrative purposes only and does not represent actual data from any specific supplier.
Experimental Protocols
Accurate assessment of this compound quality relies on robust analytical methods. The following are detailed protocols for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of boronic acids and identifying impurities.[5][6]
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)[7]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Prepare samples of the commercial materials at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify impurities by comparing their retention times with known standards, if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹⁹F NMR spectroscopy are powerful tools for confirming the structure of this compound and detecting impurities.[8][9]
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆)[8]
-
Internal standard for quantitative NMR (qNMR), if desired (e.g., maleic anhydride)[10]
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the boronic acid sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected signals for this compound will appear in the aromatic region (typically δ 7.5-8.5 ppm) and a broad singlet for the B(OH)₂ protons (which may exchange with water in the solvent).
-
-
¹⁹F NMR Acquisition:
-
Acquire a fluorine-19 NMR spectrum.
-
A single signal corresponding to the -CF₃ group is expected.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling patterns, and integration of the signals to confirm the structure.
-
Look for any unexpected signals that may indicate the presence of impurities. The presence of a significant amount of the corresponding boroxine (B1236090) (anhydride) can sometimes be observed, which may be in equilibrium with the boronic acid.[9]
-
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for identifying unknown impurities.[11][12] The analysis of boronic acids by MS can be complicated by their tendency to form cyclic boroxine structures through dehydration.[12]
Objective: To identify the molecular weights of impurities present in the commercial samples.
Instrumentation:
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the mobile phase.
-
-
LC-MS Conditions:
-
Use the same HPLC method as described above.
-
The eluent from the HPLC is directed into the ESI-MS.
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of potential impurities.
-
-
Data Analysis:
-
Analyze the mass spectra of the peaks corresponding to impurities to determine their mass-to-charge ratios (m/z).
-
Use this information to propose potential structures for the impurities.
-
Experimental Workflow
A systematic approach is crucial for an efficient and comprehensive quality assessment. The following diagram illustrates a recommended workflow.
Caption: Workflow for the quality assessment of commercial this compound.
Conclusion
A thorough quality assessment of this compound is a critical step in ensuring the success of research and development projects. By implementing the analytical methods and workflow outlined in this guide, researchers can objectively compare commercial sources, identify potential issues with purity and impurities, and ultimately select the highest quality material for their needs. This proactive approach to quality control will lead to more reliable and reproducible scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound | 1423-26-3 [chemicalbook.com]
- 4. This compound = 95 1423-26-3 [sigmaaldrich.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 3-(Trifluoromethyl)phenylboronic Acid: A Procedural Guide
Ensuring the proper disposal of 3-(Trifluoromethyl)phenylboronic acid is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with established safety protocols.
Key Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Adherence to appropriate safety measures is paramount when managing this substance.
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4)[1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2)[1] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] |
Disposal Protocol: Collection and Preparation for Licensed Disposal
The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not discharge the material into sewer systems or contaminate water, foodstuffs, feed, or seed.[3] The following protocol outlines the steps for the collection and labeling of this chemical waste for disposal.
Objective: To safely collect, segregate, and label waste this compound and its contaminated materials for pickup by a licensed waste disposal company.
Materials:
-
Appropriate waste container (closable, labeled)
-
Personal Protective Equipment (PPE):
-
Waste hazard labels
-
Fume hood
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE to minimize exposure.
-
Work in a Ventilated Area: Conduct all waste handling procedures within a chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Segregate the Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid waste (e.g., leftover reagent, contaminated filter paper) separate from liquid waste.
-
-
Containerize the Waste:
-
Transfer the waste chemical into a designated, closable container.[2] Ensure the container is compatible with the chemical.
-
For contaminated lab supplies (e.g., weigh boats, pipette tips), place them in a separate, sealed plastic bag or container.
-
-
Label the Waste Container:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound" and the CAS number: "1423-26-3".[1]
-
Indicate the approximate quantity of waste.
-
Include the date of accumulation.
-
-
Store the Waste Container Securely:
-
Arrange for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to schedule a pickup.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]
-
-
Decontaminate and Doff PPE:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(Trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-(Trifluoromethyl)phenylboronic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4][5][6]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to prevent contact and exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must be worn at all times in the laboratory.[7][8] Goggles are required when there is a risk of splashing.[7][9] A face shield may be necessary for splash hazards.[3][10] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Impervious gloves should be worn when handling the compound or its containers.[1][4][7][10][11] Gloves must be inspected for integrity before use and disposed of properly after handling.[7] |
| Body Protection | Laboratory Coat | A lab coat is mandatory to protect skin and clothing from potential spills.[4][10] For tasks with a higher risk of splashes, consider an impervious apron.[10] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator or Dust Mask | Required when handling the solid compound, especially if there is a potential for dust generation.[5][7][10] Work should be conducted in a well-ventilated area or under a fume hood.[1][4][12] |
| Footwear | Closed-Toe Shoes | Must be worn in the laboratory at all times to protect against spills and falling objects.[4][10] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Handling the Compound :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of excess or unwanted this compound as hazardous waste.[10] This can be achieved by dissolving the material in a combustible solvent and burning it in a regulated chemical incinerator with an afterburner and scrubber.[14]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be disposed of as hazardous waste.[10][12]
-
Empty Containers : Rinse empty containers thoroughly with a suitable solvent.[7] The rinsate should be collected and disposed of as hazardous waste.[7][10] Once cleaned, the container can be disposed of according to institutional guidelines.[7]
Caption: Workflow for Safely Handling this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Page loading... [guidechem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. matrixscientific.com [matrixscientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
